threo-Syringylglycerol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
121748-11-6 |
|---|---|
Molecular Formula |
C11H16O6 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
(1S,2S)-1-(4-hydroxy-3,5-dimethoxyphenyl)propane-1,2,3-triol |
InChI |
InChI=1S/C11H16O6/c1-16-8-3-6(10(14)7(13)5-12)4-9(17-2)11(8)15/h3-4,7,10,12-15H,5H2,1-2H3/t7-,10-/m0/s1 |
InChI Key |
GIZSHQYTTBQKOQ-XVKPBYJWSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@@H]([C@H](CO)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(C(CO)O)O |
Appearance |
Cryst. |
Synonyms |
(1R,2R)-rel-1-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2,3-propanetriol; (R*,R*)-1-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2,3-propanetriol_x000B_ |
Origin of Product |
United States |
Foundational & Exploratory
The Botanical Treasury: A Technical Guide to the Natural Sources and Isolation of threo-Syringylglycerol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
threo-Syringylglycerol, a naturally occurring phenylpropanoid, has garnered interest within the scientific community for its potential biological activities, including anti-inflammatory properties. This technical guide provides an in-depth overview of the known natural sources of this compound and detailed methodologies for its isolation and characterization. Quantitative data from various studies are summarized to facilitate comparative analysis. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration and utilization of this promising natural compound.
Natural Sources of this compound
This compound has been identified in a variety of plant species. The primary sources reported in the literature are woody plants, where it exists as a component of the lignan (B3055560) fraction. Documented natural sources include:
-
Eucalyptus Species: Fresh fruits of Eucalyptus maideni and leaves of Eucalyptus globulus are known to contain this compound.[1]
-
Mangrove Species: The mangrove plant Kandelia candel has been identified as a source of threo-1-C-syringylglycerol.[2]
-
Rubber Tree: While not a direct source of this compound itself, the seed shell of the rubber tree (Hevea brasiliensis) is a source of the related compound, erythro-guaiacylglycerol (B1142468) beta-threo-syringylglycerol ether.[3]
While these sources have been identified, quantitative yields of pure this compound are not extensively reported in the literature. The available data often pertains to the total lignin (B12514952) or phenolic content of the plant material.
Isolation and Purification Methodologies
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. The following sections outline a general protocol and specific techniques reported in the literature for the isolation of lignans (B1203133), including syringylglycerol derivatives.
General Extraction and Fractionation Protocol
A general workflow for the isolation of this compound from plant material is depicted below. This process begins with the extraction of the dried and powdered plant material, followed by a series of chromatographic steps to purify the target compound.
Detailed Experimental Protocols
Protocol 1: Organosolv Extraction of Lignin from Hevea brasiliensis Seed Shell
This method yields a lignin fraction from which syringylglycerol derivatives can be further purified.
-
Preparation of Plant Material: Dry the Hevea brasiliensis seed shells and grind them into a fine powder.
-
Organosolv Extraction:
-
Suspend the powdered seed shell in a mixture of an organic solvent (e.g., formic acid or acetic acid) and water.
-
Add p-toluenesulfonic acid (p-TsOH) as a catalyst.
-
Subject the mixture to ultrasound-assisted extraction. This method avoids the need for high temperatures and harsh mineral acids.
-
-
Lignin Precipitation and Recovery:
-
After extraction, filter the mixture to remove solid residues.
-
Precipitate the lignin from the liquid fraction by adding water.
-
Collect the precipitated lignin by centrifugation or filtration and dry it.
-
-
Further Purification: The resulting lignin fraction, which can be obtained in yields of 13-22%, can then be subjected to further chromatographic purification steps as outlined in the general workflow (Figure 1) to isolate specific lignans like syringylglycerol derivatives.
Protocol 2: General Lignan Isolation from Plant Material
This protocol is a general guide for the isolation of lignans and can be adapted for sources like Eucalyptus and Kandelia species.
-
Extraction:
-
Extract the dried, powdered plant material with a suitable solvent system, such as a 1:1 (v/v) mixture of ethanol (B145695) and 1,4-dioxane.
-
-
Alkaline Hydrolysis:
-
To release ester-linked lignans, perform alkaline hydrolysis on the crude extract using, for example, 20 mM NaOH in methanol (B129727) at 50°C.
-
-
Liquid-Liquid Partitioning:
-
Concentrate the hydrolyzed extract and partition it between an aqueous phase and an immiscible organic solvent (e.g., ethyl acetate) to separate compounds based on polarity.
-
-
Column Chromatography:
-
Subject the organic phase to column chromatography using a stationary phase like Sephadex LH-20 or silica (B1680970) gel.
-
Elute with a gradient of solvents to separate the lignan-containing fractions.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the lignan-rich fractions using preparative HPLC with a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., a gradient of methanol and water).
-
Monitor the elution profile with a UV detector and collect the fractions corresponding to this compound.
-
Characterization of this compound
The structural elucidation and confirmation of isolated this compound are typically performed using spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR spectroscopy are essential for determining the chemical structure and stereochemistry of this compound.
Table 1: ¹H-NMR Spectroscopic Data for Syringylglycerol Derivatives
| Proton | Chemical Shift (δ) in Acetone-d₆ |
| H-7 | 4.98 (d, J = 6.83 Hz) |
| H-8 | 3.99 (dd, J = 3.41 Hz) |
| H-9a | 3.66 (m) |
| H-9b | 3.74 (m) |
| A-OCH₃ | 3.81 (s, 6H) |
| B-OCH₃ | 3.92 (s, 6H) |
| H-2 & H-6 | 6.78 (s, 2H) |
| H-2' & H-6' | 6.82 (s, 2H) |
| 4-OH | 7.44 (s) |
Data adapted from a study on this compound-8-O-4'-(sinapyl alcohol) ether.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.
Biological Activity and Potential Signaling Pathways
Preliminary studies suggest that this compound possesses anti-inflammatory properties. While the specific molecular mechanisms of this compound are still under investigation, research on structurally related lignans, such as syringaresinol (B1662434), provides insights into potential signaling pathways that may be modulated.
Inhibition of Pro-inflammatory Cytokine Production
Studies on syringaresinol have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[4] This inhibition occurs at both the protein and mRNA levels.
Modulation of the NF-κB Signaling Pathway
The anti-inflammatory effects of related lignans are often attributed to their ability to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation.
As depicted in Figure 2, it is proposed that this compound may inhibit the phosphorylation of IκB kinase (IKK), which in turn prevents the degradation of the inhibitory protein IκB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.
Conclusion and Future Directions
This compound represents a promising natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory drug development. This guide has consolidated the current knowledge on its natural sources and isolation methodologies. However, to fully realize its potential, further research is warranted in the following areas:
-
Quantitative Analysis: There is a critical need for studies focused on the quantitative determination of this compound in its various natural sources to identify high-yielding species for sustainable sourcing.
-
Optimization of Isolation Protocols: The development and optimization of efficient and scalable isolation and purification protocols are essential for obtaining high-purity this compound for research and development purposes.
-
Elucidation of Molecular Mechanisms: Further investigation into the precise molecular targets and signaling pathways modulated by this compound is necessary to fully understand its biological activities and therapeutic potential.
This technical guide serves as a foundational resource to stimulate and support these future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 518. Lignin Extracted from Rubber Seed Shell by Ultrasound‑Assisted Organosolv Pretreatment - Magritek [magritek.com]
- 4. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to threo-Syringylglycerol
Introduction
This compound (CAS No. 121748-11-6) is a phenylpropanoid, a class of natural products derived from the shikimic acid pathway.[1] It is a significant model compound in lignin (B12514952) chemistry, representing a monomeric unit with a glycerol (B35011) side chain characteristic of the β-O-4 linkage, the most abundant structural motif in lignin.[2] Its structure, featuring a syringyl (4-hydroxy-3,5-dimethoxyphenyl) aromatic ring, is crucial for studies related to lignin depolymerization, biomass conversion, and the synthesis of value-added chemicals. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and key analytical methodologies.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for its handling, characterization, and application in experimental settings.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆O₆ | [3][4] |
| Molecular Weight | 244.24 g/mol | [1][3][5] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 158-162 °C | [4] |
| Boiling Point | 511.4 ± 50.0 °C (at 760 mmHg) | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Solubility | Soluble in alcohol, chloroform, ether; slightly soluble in water. | [4] |
| Flash Point | 263.1 ± 30.1 °C | [1] |
| Refractive Index | 1.589 | [1] |
Table 2: Computed Chemical Properties and Descriptors
| Property | Value | Source(s) |
| XLogP3 | -1.90 | [1] |
| Hydrogen Bond Donor Count | 4 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Exact Mass | 244.09468823 u | [1] |
| Topological Polar Surface Area | 99.4 Ų | [1] |
| Complexity | 210 | [1] |
Spectroscopic Data and Stereochemistry
The defining characteristic of this compound is the threo relative configuration of the two stereocenters on its glycerol side chain. This stereochemistry significantly influences its chemical behavior and is a key point of analysis.
-
Stereochemistry : The threo and erythro diastereomers are defined by the relative stereochemistry at the C-7 (α) and C-8 (β) positions. In related compounds, the absolute configurations have been determined; for example, (+)-threo-syringylglycerol-8-O-4′-(sinapyl alcohol) ether corresponds to (7S, 8S), while the (–)-threo isomer is (7R, 8R).[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is a powerful tool for distinguishing between threo and erythro isomers. A key diagnostic feature is the difference in chemical shifts (Δδ) between the diastereotopic methylene (B1212753) protons at the C-9 position of the glycerol chain. In solvents like methanol-d₄ or DMSO-d₆, the Δδ value for threo isomers is significantly larger than for erythro isomers.[7] For instance, one study reported a ΔδH3a–H3b value of 0.13 ppm for a threo isomer, compared to just 0.07 ppm for the corresponding erythro isomer.[7]
-
Mass Spectrometry (MS) : While direct mass spectra are used for molecular weight confirmation, MS combined with derivatization techniques is crucial in lignin analysis. Thioacidolysis followed by GC/MS of the derivatized syringylglycerol units allows for the characterization of lignin structure and composition in plant biomass.[8]
Experimental Protocols and Methodologies
General Synthesis of Arylglycerol β-Aryl Ethers
The synthesis of this compound and related compounds often yields a mixture of diastereomers that must be separated. A common strategy involves the reaction of an aromatic aldehyde with a lithiated aryloxyacetic acid, followed by reduction.[9]
Methodology Overview:
-
Condensation Reaction: An appropriate aromatic aldehyde (e.g., syringaldehyde) is reacted with an α-lithiated aryloxyacetic acid. This forms a mixture of 3-hydroxypropionic acid diastereomers.[9]
-
Reduction: The mixture of acids is reduced to the corresponding diols (the arylglycerol structure) using a reducing agent such as a borane-dimethyl sulfide (B99878) complex.[9]
-
Purification and Separation: The crude product is first purified to remove contaminants, often using flash chromatography. The final and critical step is the separation of the threo and erythro diastereomers, which is typically achieved using ion-exchange chromatography (IEC).[9]
Caption: General workflow for the synthesis and separation of syringylglycerol isomers.
Protocol for Stereochemical Determination via ¹H NMR
The differentiation of threo and erythro isomers can be reliably achieved using a straightforward ¹H NMR-based method.[7]
Methodology Overview:
-
Sample Preparation: Dissolve a pure sample of the isolated syringylglycerol isomer in a suitable deuterated solvent. Methanol-d₄ and DMSO-d₆ are reported to be effective for this analysis, while CDCl₃ may not be suitable.[7]
-
NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with high resolution to accurately determine chemical shifts and resolve the signals for the C-9 methylene protons.
-
Data Analysis: Identify the signals corresponding to the two diastereotopic protons at the C-9 position (H-9a and H-9b). Calculate the difference in their chemical shifts: Δδ = |δ(H-9a) - δ(H-9b)|.
-
Configuration Assignment: Compare the calculated Δδ value to established empirical rules. A larger Δδ value (e.g., > 0.1 ppm) is indicative of a threo configuration, whereas a smaller Δδ value (e.g., < 0.08 ppm) suggests an erythro configuration.[7]
Caption: Analytical workflow for determining stereochemistry using ¹H NMR.
Applications and Biological Relevance
This compound serves multiple roles in research and development:
-
Lignin Chemistry: It is an indispensable model compound for studying the cleavage of β-O-4 ether linkages, a critical step in converting lignin into biofuels and aromatic chemicals.[2]
-
Drug Development: As a natural product and chemical intermediate, it is used in the synthesis of more complex molecules with potential therapeutic properties.[4]
-
Antioxidant and Anti-inflammatory Activity: Due to its phenolic structure, it is investigated for its antioxidant properties.[4] It has been identified as a constituent of Kandelia candel with potential inhibitory effects on the production of pro-inflammatory cytokines.[10] Furthermore, related lignin-derived dimers have shown α-glucosidase inhibition activity, suggesting a possible role in modulating glucose metabolism.[2]
References
- 1. echemi.com [echemi.com]
- 2. erythro-Guaiacylglycerol beta-threo-syringylglycerol ether | 1313434-74-0 | Benchchem [benchchem.com]
- 3. threo-1-C-Syringylglycerol | CymitQuimica [cymitquimica.com]
- 4. threo-1-C-Syringylglycerol [chembk.com]
- 5. chemfarms.com [chemfarms.com]
- 6. scispace.com [scispace.com]
- 7. An ingenious method for the determination of the relative and absolute configurations of compounds containing aryl-glycerol fragments by 1 H NMR spect ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09712H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. threo-1-C-Syringylglycerol | 121748-11-6 [chemicalbook.com]
threo-Syringylglycerol: A Lignin Model Compound for Advanced Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
threo-Syringylglycerol is a key lignin (B12514952) model compound that represents the β-O-4 aryl ether linkage, the most abundant linkage in syringyl-rich lignin found in angiosperms. Its structure provides a simplified yet representative platform for studying the complex mechanisms of lignin depolymerization, a critical step in the valorization of biomass for biofuels and biochemicals. This technical guide provides a comprehensive overview of this compound, including its synthesis, spectroscopic characterization, and degradation pathways, to support researchers in the fields of biofuel development, green chemistry, and drug discovery.
Physicochemical and Spectroscopic Data
The accurate characterization of this compound is fundamental for its use in experimental studies. The following tables summarize its key physicochemical properties and spectroscopic data. Note that some experimental data may be for closely related derivatives, as a complete dataset for the pure this compound is not consistently available in a single source.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₆O₆ |
| Molecular Weight | 244.24 g/mol |
| Appearance | White crystalline solid[1] |
| Melting Point | 158-162 °C[1] |
| Solubility | Soluble in alcohol, chloroform, ether; slightly soluble in water[1] |
Table 2: Spectroscopic Data for this compound and Related Compounds
| Spectroscopy | Parameter | Value | Notes |
| ¹H NMR | Chemical Shift (δ) | δ 2.691 (s, 7-OH), 2.612 (s, 9-OH), 3.872 (s, 6H, 3 & 5-OCH₃), 4.314 (m, 1H, 8-H), 5.037 (d, J=8.52, 1H, 7-H), 6.665 (s, 2H, 2 & 6-H) | Data for 4-O-methyl ether of (+)-threo-SGSE in CDCl₃[2] |
| ¹³C NMR | Chemical Shift (δ) | Predicted values (D₂O, 700 MHz): 57.0, 62.1, 73.2, 86.9, 105.1, 132.5, 149.0, 154.2 ppm | Predicted spectrum for threo-Syringoylglycerol from Human Metabolome Database[3] |
| IR Spectroscopy | Not explicitly found for this compound. | General absorbances for related structures include: O-H stretch (broad, ~3400 cm⁻¹), C-H stretch (aromatic, ~3050 cm⁻¹; aliphatic, ~2950 cm⁻¹), C=C stretch (aromatic, ~1600, 1510 cm⁻¹), C-O stretch (~1220, 1120 cm⁻¹). | |
| Mass Spectrometry | m/z | For thioethylated and silylated derivative of sinapyl alcohol origin: 299 | Corresponds to the (CH₃)₃SiOC₆H₂ (OCH₃)₂CH(SCH₂CH₃)• radical[1] |
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis, purification, and study of this compound. The following sections provide methodologies for these key processes.
Synthesis and Purification of this compound
The synthesis of this compound can be approached through the dimerization of sinapyl alcohol or via a multi-step synthesis starting from more readily available precursors like syringaldehyde (B56468). The separation of the threo and erythro diastereomers is a critical step, typically achieved by column chromatography.
Protocol 1: Synthesis via Dimerization of Sinapyl Alcohol [4]
-
Preparation of Sinapyl Alcohol: Synthesize sinapyl alcohol from syringaldehyde following established literature methods.
-
Dehydrogenative Dimerization: Dissolve sinapyl alcohol in a dioxane-water (10:1) mixture. Add a solution of ferric chloride (FeCl₃) dropwise with stirring to initiate the dimerization. This will produce a mixture of (±)-erythro- and (±)-threo-syringylglycerol-8-O-4’-(sinapyl alcohol) ethers (SGSEs).
-
Purification:
-
Quench the reaction and extract the products with an appropriate organic solvent.
-
Concentrate the organic phase under reduced pressure.
-
Separate the erythro and threo diastereomers using preparative Thin Layer Chromatography (TLC) or flash column chromatography on silica (B1680970) gel. The separation of diastereomers can be challenging and may require careful optimization of the eluent system[5].
-
Workflow for Synthesis and Purification
Enzymatic Degradation using Laccase-Mediator System
Laccase, in combination with a mediator, is a powerful tool for the oxidative degradation of lignin and its model compounds.
Protocol 2: Laccase-Mediator Degradation [1][2][6][7][8][9]
-
Reaction Setup:
-
Prepare a 50 mM sodium phosphate (B84403) buffer (pH 4).
-
Dissolve this compound to a final concentration of 0.5 mM in the buffer.
-
Add a mediator, such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) or 1-hydroxybenzotriazole (B26582) (HBT), to an equimolar concentration (0.5 mM).
-
Initiate the reaction by adding laccase (from Trametes versicolor) to a final activity of 0.1 U/mL.
-
-
Incubation: Incubate the reaction mixture at 40°C with agitation (e.g., 400 rpm in a thermomixer).
-
Sampling and Quenching: At desired time points (e.g., 1, 5, 10, 30, 60 minutes, and 24 hours), withdraw an aliquot of the reaction mixture and quench the reaction by adding a laccase inhibitor, such as sodium azide (B81097) (to a final concentration of 2 mM).
-
Analysis:
Signaling Pathway for Laccase-Mediator System
Catalytic Hydrogenolysis
Catalytic hydrogenolysis is a reductive method for cleaving the β-O-4 ether linkage, often employing a palladium on carbon (Pd/C) catalyst.
Protocol 3: Catalytic Hydrogenolysis with Pd/C [13][14][15][16][17]
-
Reaction Setup:
-
In a high-pressure reactor, place this compound.
-
Add a suitable solvent, such as ethanol (B145695) or a water/dioxane mixture.
-
Add the Pd/C catalyst (typically 5-10 wt% of the substrate).
-
-
Reaction Conditions:
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-5 MPa).
-
Heat the reaction mixture to the target temperature (e.g., 150-250°C) with stirring.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by taking samples at intervals and analyzing them by HPLC or GC-MS.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
-
Product Analysis:
-
Analyze the product mixture using techniques such as NMR and GC-MS to identify and quantify the degradation products.
-
Experimental Workflow for Catalytic Hydrogenolysis
References
- 1. Frontiers | Lignin Biodegradation with Laccase-Mediator Systems [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. static.igem.wiki [static.igem.wiki]
- 4. scispace.com [scispace.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. Lignin-Derived Compounds as Efficient Laccase Mediators for Decolorization of Different Types of Recalcitrant Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Complete 1H-NMR and 13C-NMR spectral analysis of the pairs of 20(S) and 20(R) ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. publikace.k.utb.cz [publikace.k.utb.cz]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. mdpi.com [mdpi.com]
- 14. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 15. Hydrothermal deoxygenation of triglycerides over Pd/C aided by in situ hydrogen production from glycerol reforming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane [organic-chemistry.org]
The Biological Significance of threo-Syringylglycerol in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
threo-Syringylglycerol, a key monomeric unit of syringyl lignin (B12514952), plays a multifaceted role in the structural integrity and defense mechanisms of higher plants. As a derivative of sinapyl alcohol, its biosynthesis and incorporation into the lignin polymer are critical for cell wall reinforcement, providing mechanical support and resistance against biotic and abiotic stresses. Beyond its structural function, emerging evidence suggests the involvement of syringylglycerol and its derivatives in plant signaling pathways, although the precise mechanisms are still under investigation. This technical guide provides an in-depth overview of the biological significance of this compound, including its biosynthesis, role in lignification, and potential signaling functions. Detailed experimental protocols for its extraction, quantification, and enzymatic synthesis are presented, alongside quantitative data from relevant studies. Furthermore, this guide employs Graphviz visualizations to illustrate key metabolic and signaling pathways, offering a comprehensive resource for researchers in plant biology, biochemistry, and natural product chemistry.
Introduction
Lignin, a complex aromatic polymer, is a major component of the secondary cell walls of vascular plants, providing structural rigidity and hydrophobicity to the cell wall. It is primarily composed of three different phenylpropanoid monomers: p-coumaryl, coniferyl, and sinapyl alcohols, which give rise to p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) lignin units, respectively. The ratio of these units varies significantly among plant species, tissues, and developmental stages. Syringyl lignin, derived from the polymerization of sinapyl alcohol, is predominantly found in angiosperms and is associated with more efficient pulping processes in the paper industry and improved digestibility of forage crops.
This compound is a key intermediate and a structural motif within the syringyl lignin polymer. Its stereochemistry and linkage patterns are crucial in determining the overall architecture and properties of lignin. This guide focuses on the threo diastereomer of syringylglycerol, exploring its biological roles, metabolic pathways, and the analytical techniques used for its study.
Biosynthesis and Metabolism of this compound
The biosynthesis of this compound is intrinsically linked to the general phenylpropanoid pathway, which is responsible for the production of a wide array of secondary metabolites in plants.
The Phenylpropanoid Pathway and Monolignol Biosynthesis
The pathway begins with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. A series of hydroxylation and methylation reactions, catalyzed by enzymes such as cinnamate (B1238496) 4-hydroxylase (C4H), p-coumarate 3-hydroxylase (C3H), caffeoyl-CoA O-methyltransferase (CCoAOMT), ferulate 5-hydroxylase (F5H), and caffeic acid O-methyltransferase (COMT), leads to the formation of ferulic acid and subsequently 5-hydroxyferulic acid. These intermediates are then converted to sinapyl alcohol, the direct precursor of syringyl lignin units. The final reduction steps are catalyzed by cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD).
Caption: Simplified monolignol biosynthesis pathway leading to sinapyl alcohol.
Formation of this compound through Radical Coupling
The polymerization of monolignols into the lignin polymer is a combinatorial process involving oxidative radical coupling, primarily mediated by peroxidases and laccases in the cell wall. During this process, sinapyl alcohol radicals can couple with other monolignol radicals or with the growing lignin polymer. The formation of arylglycerol-β-aryl ether linkages (β-O-4) is the most common type of linkage in lignin. The stereochemistry of the glycerol (B35011) side chain, resulting in either erythro or threo diastereomers, is determined during these coupling reactions. The ratio of erythro to threo isomers can be influenced by the specific enzymes involved and the chemical environment.
Biological Roles of this compound
Structural Component of Lignin
The primary role of this compound is as a fundamental building block of syringyl lignin. The incorporation of syringyl units, including the this compound motif, into the lignin polymer contributes to:
-
Structural Support: Lignin provides compressive strength to the cell wall, enabling plants to grow upright and withstand physical stresses.
-
Water Transport: The hydrophobicity of lignin waterproofs the xylem vessels, facilitating efficient water transport.
-
Defense: The recalcitrant nature of lignin provides a physical barrier against pathogens and herbivores.
Potential Signaling Functions
While the structural role of lignin is well-established, the potential signaling functions of its monomeric and dimeric constituents are an active area of research. Lignin precursors and degradation products, including syringylglycerol derivatives, may act as signaling molecules in plant defense responses. However, direct experimental evidence for a signaling role of free this compound is currently limited. It is hypothesized that such molecules could be released during cell wall degradation by pathogens and subsequently trigger defense signaling cascades. There is evidence of crosstalk between the phenylpropanoid pathway and hormone signaling pathways, such as those for jasmonic acid and abscisic acid, suggesting a complex regulatory network.[1][2][3][4][5]
Caption: Hypothetical signaling pathway involving lignin-derived molecules.
Quantitative Data
Quantitative data on the abundance of free this compound in plant tissues is scarce in the literature. Most studies focus on the analysis of lignin composition after degradation of the polymer. However, studies on the enzymatic formation of syringylglycerol derivatives provide some insights into the relative abundance of its diastereomers.
| Plant Material/Enzyme System | Compound | Ratio (erythro:threo) | Reference |
| Eucommia ulmoides enzyme preparation with sinapyl alcohol | Syringylglycerol-8-O-4'-(sinapyl alcohol) ether | 47:53 | --INVALID-LINK-- |
Experimental Protocols
Extraction and Isolation of Syringylglycerol from Plant Material (General Protocol)
Materials:
-
Fresh or freeze-dried plant material (e.g., leaves, stems)
-
Liquid nitrogen
-
Methanol (B129727) (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Water (deionized)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Sample Preparation: Grind the plant material to a fine powder in liquid nitrogen using a mortar and pestle.
-
Extraction:
-
Suspend the powdered tissue in 80% aqueous methanol (1:10 w/v).
-
Sonication for 30 minutes at room temperature.
-
Centrifuge at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction twice more and pool the supernatants.
-
-
Solvent Partitioning:
-
Evaporate the methanol from the combined supernatants using a rotary evaporator.
-
Partition the remaining aqueous extract successively with hexane and then ethyl acetate.
-
Collect the ethyl acetate fraction, which is expected to contain the syringylglycerol.
-
-
Purification:
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and evaporate to dryness.
-
Redissolve the residue in a small volume of methanol.
-
Further purify the extract using solid-phase extraction (SPE) with a C18 cartridge, eluting with a methanol-water gradient.
-
-
Isolation:
-
Isolate the this compound using preparative HPLC with a C18 column and a methanol-water or acetonitrile-water gradient.
-
Monitor the elution profile using a UV detector at a wavelength of approximately 270 nm.
-
Collect the fractions corresponding to the peak of interest and confirm the structure by NMR and MS analysis.
-
Caption: General workflow for the extraction and isolation of syringylglycerol.
Quantification by LC-MS/MS (General Method)
A validated LC-MS/MS method for the absolute quantification of this compound is not published. The following outlines a general approach that would require optimization and validation.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (to be optimized):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
Mass Spectrometry Conditions (to be optimized):
-
Ionization Mode: ESI positive and negative modes to determine the best sensitivity.
-
Multiple Reaction Monitoring (MRM):
-
Determine the precursor ion ([M+H]⁺ or [M-H]⁻) of this compound.
-
Fragment the precursor ion and identify characteristic product ions for quantification and qualification.
-
-
Calibration: Prepare a calibration curve using a purified standard of this compound.
Enzymatic Synthesis of this compound Derivatives
This protocol is adapted from studies on the enzymatic formation of syringylglycerol-8-O-4'-(sinapyl alcohol) ether using horseradish peroxidase (HRP).[7]
Materials:
-
Sinapyl alcohol
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate (B84403) buffer (pH 6.0)
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup:
-
Dissolve sinapyl alcohol in phosphate buffer.
-
Add HRP to the solution.
-
Initiate the reaction by the dropwise addition of H₂O₂ under constant stirring.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding a few drops of acetic acid.
-
Extract the reaction mixture with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
-
Purification:
-
Separate the products by silica gel column chromatography using a hexane-ethyl acetate gradient to isolate the syringylglycerol derivatives.
-
The erythro and threo diastereomers can be further separated by preparative HPLC.
-
Caption: Workflow for the enzymatic synthesis of syringylglycerol derivatives.
Conclusion and Future Perspectives
This compound is a crucial component of syringyl lignin, contributing significantly to the structural integrity and defense of angiosperms. While its role as a structural monomer is well-understood, its potential involvement in plant signaling pathways presents an exciting frontier for future research. The development of robust and validated analytical methods for the quantification of free this compound in plant tissues is essential to unravel its dynamic roles in response to developmental and environmental cues. Further investigation into the interaction of syringylglycerol and its derivatives with plant hormone signaling pathways will provide a more comprehensive understanding of the complex regulatory networks that govern plant growth and defense. The detailed protocols and information provided in this guide aim to facilitate and inspire further research in this important area of plant biology.
References
- 1. The interaction of strigolactones with abscisic acid during the drought response in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Crosstalk with Jasmonic Acid Integrates Multiple Responses in Plant Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Unveiling threo-Syringylglycerol: A Technical Guide to its Discovery, History, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
threo-Syringylglycerol, a naturally occurring phenylpropanoid, has garnered interest within the scientific community for its potential therapeutic applications. First identified in the fruits of Eucalyptus maideni, this compound is a constituent of lignan (B3055560) structures and has demonstrated noteworthy biological activities, particularly in the realm of anti-inflammatory pathways. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound. It details methodologies for its isolation and synthesis, summarizes its biological effects through quantitative data, and visually represents its known signaling pathway interactions. This document serves as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Discovery and History
The discovery of this compound is intrinsically linked to the broader exploration of the chemical constituents of the Eucalyptus genus. It was first reported as a natural product isolated from the fresh fruits of Eucalyptus maideni in a 2010 study by Tian L.W. and colleagues, published in the Journal of Natural Products[1]. This initial identification was part of a broader phytochemical investigation of the plant, which led to the isolation and characterization of numerous phenolic compounds.
Historically, the structural elucidation of syringylglycerol derivatives is rooted in the extensive research on lignin (B12514952) chemistry. Pioneers like Karl Freudenberg in the mid-20th century laid the groundwork for understanding the structure and biosynthesis of lignins, which are complex polymers rich in phenylpropanoid units, including syringyl moieties. While not the primary focus of early lignin research, the identification of simpler monomeric and dimeric units like syringylglycerol was a natural progression of this work.
This compound is classified as a phenylpropanoid, characterized by a C6-C3 carbon skeleton. Its stereochemistry, specifically the threo configuration of the glycerol (B35011) side chain, distinguishes it from its erythro diastereomer and is crucial for its specific biological activities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆O₆ | [2] |
| Molecular Weight | 244.24 g/mol | [1] |
| CAS Number | 121748-11-6 | [2] |
| Appearance | White crystalline solid | [3] |
| Solubility | Soluble in alcohol, chloroform (B151607), and other organic solvents; slightly soluble in water. | [3] |
| XLogP3 | -1.9 | [2] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| Boiling Point | 511.4 ± 50.0 °C at 760 mmHg | [2] |
| Flash Point | 263.1 ± 30.1 °C | [2] |
| Refractive Index | 1.589 | [2] |
Experimental Protocols
Isolation of this compound from Eucalyptus maideni
While the specific, detailed protocol from the initial discovery by Tian et al. is not fully available, a general methodology for the isolation of phenolic compounds from plant materials can be outlined. This process typically involves extraction, fractionation, and chromatographic separation.
Protocol:
-
Extraction:
-
Air-dried and powdered fruits of Eucalyptus maideni are extracted with a polar solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 24-48 hours).
-
The extraction process is repeated multiple times to ensure exhaustive recovery of the target compounds.
-
The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.
-
This compound, being a polar compound, is expected to partition primarily into the more polar fractions, such as the ethyl acetate and n-butanol fractions.
-
-
Chromatographic Separation:
-
The polar fractions are subjected to column chromatography over silica (B1680970) gel.
-
The column is eluted with a gradient of increasing polarity, typically using a mixture of chloroform and methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
-
Further purification is achieved through repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Chemical Synthesis of this compound
Proposed Protocol:
-
Starting Materials: Syringaldehyde (B56468) and a suitable three-carbon synthon.
-
Key Reaction: An aldol-type condensation reaction between the enolate of a protected glycerol derivative and syringaldehyde.
-
Stereocontrol: The stereochemistry of the glycerol backbone would need to be carefully controlled, potentially through the use of chiral auxiliaries or stereoselective reducing agents to achieve the desired threo configuration.
-
Protection and Deprotection: The phenolic hydroxyl group of syringaldehyde and the hydroxyl groups of the glycerol synthon would likely require protection during the reaction and subsequent deprotection to yield the final product.
-
Purification: The final product would be purified using chromatographic techniques as described in the isolation protocol.
In Vitro Anti-Inflammatory Activity Assay
The potential anti-inflammatory effects of this compound can be assessed by measuring its ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated immune cells, such as bone marrow-derived dendritic cells (BMDCs) or macrophage cell lines (e.g., RAW 264.7).
Protocol:
-
Cell Culture:
-
BMDCs are generated from the bone marrow of mice and cultured in appropriate media supplemented with growth factors (e.g., GM-CSF and IL-4).
-
Alternatively, a macrophage cell line like RAW 264.7 is cultured under standard conditions.
-
-
Cell Stimulation and Treatment:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1-2 hours).
-
Following pre-treatment, the cells are stimulated with LPS (a potent inflammatory agent) to induce the production of pro-inflammatory cytokines.
-
-
Cytokine Quantification:
-
After a defined incubation period (e.g., 24 hours), the cell culture supernatants are collected.
-
The concentrations of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatants are measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
The percentage of cytokine inhibition at each concentration of this compound is calculated relative to the LPS-stimulated control group.
-
The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of the cytokine production, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Biological Activities and Quantitative Data
This compound has been reported to possess potential inhibitory effects on the production of pro-inflammatory cytokines in LPS-stimulated bone marrow-derived dendritic cells[2]. While specific quantitative data for this compound is not available in the reviewed literature, data for structurally related lignans (B1203133), such as syringaresinol, provides insight into the potential potency of this class of compounds.
Table 2: Anti-Inflammatory Activity of Structurally Related Lignans
| Compound | Cell Line | Target Cytokine/Mediator | IC₅₀ (µM) | Reference |
| (+)-Syringaresinol | RAW 264.7 | NO Production | ~25-50 | [4] |
| (+)-Syringaresinol | RAW 264.7 | TNF-α Production | ~50-100 | [4] |
| (+)-Syringaresinol | RAW 264.7 | IL-6 Production | ~50-100 | [4] |
Note: The IC₅₀ values for (+)-Syringaresinol are estimated from graphical data presented in the reference. This data is provided as a proxy for the potential activity of this compound and should be confirmed by direct experimentation.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of syringylglycerol and related lignans are believed to be mediated through the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. Upon stimulation by inflammatory signals like LPS, a cascade of events leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α and IL-6.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Modulation of the MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It comprises several parallel kinase modules, including the p38 and JNK pathways. LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn activate transcription factors that contribute to the expression of pro-inflammatory genes.
Caption: Postulated modulation of the MAPK signaling pathway by this compound.
Conclusion and Future Directions
This compound is a natural product with a defined chemical structure and promising, albeit not yet fully quantified, anti-inflammatory properties. Its discovery in Eucalyptus maideni highlights the continued importance of natural product research in identifying novel bioactive compounds. The likely mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, positions this compound as a compound of interest for further investigation in the context of inflammatory diseases.
Future research should focus on several key areas:
-
Quantitative Biological Evaluation: There is a critical need for robust quantitative data, including IC₅₀ values, for the anti-inflammatory effects of this compound in various in vitro and in vivo models.
-
Detailed Mechanistic Studies: Further elucidation of the precise molecular targets of this compound within the NF-κB and MAPK pathways is warranted.
-
Development of a Robust Synthetic Protocol: A scalable and stereoselective synthesis of this compound is essential for enabling more extensive biological studies and potential preclinical development.
-
Exploration of Other Biological Activities: The potential for this compound to exhibit other therapeutic effects, such as antioxidant or anticancer activities, should be explored.
References
- 1. mdpi.com [mdpi.com]
- 2. threo-1-C-Syringylglycerol | 121748-11-6 [chemicalbook.com]
- 3. An ingenious method for the determination of the relative and absolute configurations of compounds containing aryl-glycerol fragments by 1 H NMR spect ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09712H [pubs.rsc.org]
- 4. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of threo-Syringylglycerol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
threo-Syringylglycerol, a naturally occurring phenylpropanoid, has emerged as a compound of significant interest within the scientific community. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and the experimental methodologies used to elucidate its therapeutic potential. With evidence suggesting anti-inflammatory and antioxidant properties, this compound presents a promising avenue for further investigation in drug discovery and development. This document serves as an in-depth resource, compiling essential data and protocols to facilitate continued research in the field.
Core Data Summary
The fundamental physicochemical properties of this compound are summarized below, providing a foundational dataset for researchers.
| Property | Value | Reference |
| CAS Number | 121748-11-6 | [1] |
| Molecular Formula | C₁₁H₁₆O₆ | [1] |
| Molecular Weight | 244.24 g/mol | [1] |
| Appearance | White Crystalline Solid | |
| Solubility | Soluble in alcohol, chloroform, ether; slightly soluble in water | |
| Natural Sources | Kandelia candel, Eucalyptus maideni | [2][3] |
Biological Activities and Mechanisms
Current research indicates that this compound possesses notable anti-inflammatory and antioxidant activities. These properties are critical in the context of various pathological conditions and are the focus of ongoing studies.
Anti-inflammatory Activity
This compound has been shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs)[4]. This suggests a potential role in modulating the immune response and mitigating inflammatory conditions. The key cytokines affected are Interleukin-12 (IL-12) p40, Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α)[4]. While the precise signaling pathway for this compound is still under investigation, related compounds have been shown to exert anti-inflammatory effects through the inhibition of the NF-κB pathway[5][6][7][8].
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals. This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous diseases. The antioxidant capacity can be quantitatively assessed using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay[9][10][11][12].
Experimental Protocols
Synthesis of this compound (General Approach)
-
Protection of Functional Groups: The phenolic hydroxyl and aldehyde functionalities of a suitable starting material, such as syringaldehyde, would be protected to prevent unwanted side reactions.
-
Carbon Chain Extension: A two-carbon unit would be introduced to the aldehyde, for example, through a Wittig or aldol-type reaction, to form the three-carbon propane (B168953) backbone.
-
Introduction of Hydroxyl Groups: The stereoselective introduction of two hydroxyl groups to form the threo-diol would be a critical step, potentially achieved through asymmetric dihydroxylation.
-
Deprotection: Removal of the protecting groups would yield the final product, this compound.
Purification and characterization at each step would be essential, utilizing techniques such as column chromatography, NMR spectroscopy, and mass spectrometry.
In Vitro Anti-inflammatory Assay: Inhibition of Cytokine Production in BMDCs
This protocol describes a method to evaluate the anti-inflammatory effects of this compound on bone marrow-derived dendritic cells (BMDCs).
1. Generation of BMDCs:
- Harvest bone marrow cells from the femurs and tibias of mice.
- Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, 20 ng/mL GM-CSF, and 10 ng/mL IL-4.
- Incubate at 37°C in a 5% CO₂ incubator for 6-8 days to allow for differentiation into immature BMDCs.
2. Cell Treatment:
- Seed the immature BMDCs in 24-well plates.
- Pre-treat the cells with various concentrations of this compound for 1 hour.
- Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response[17][18][19]. Include a vehicle control (cells treated with LPS and the solvent used for this compound) and an unstimulated control.
3. Cytokine Measurement:
- Collect the cell culture supernatants.
- Quantify the concentrations of pro-inflammatory cytokines (IL-12 p40, IL-6, and TNF-α) using commercially available ELISA kits, following the manufacturer's instructions[20][21].
4. Data Analysis:
- Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the vehicle control.
- Determine the IC₅₀ value (the concentration at which 50% of cytokine production is inhibited).
Antioxidant Assay: DPPH Radical Scavenging Activity
This protocol outlines the procedure for assessing the antioxidant capacity of this compound using the DPPH assay[9][10][11][22].
1. Preparation of Reagents:
- Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727).
- Prepare a series of dilutions of this compound in methanol.
- Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.
2. Assay Procedure:
- In a 96-well microplate, add a specific volume of each this compound dilution.
- Add the DPPH solution to each well and mix thoroughly.
- Incubate the plate in the dark at room temperature for 30 minutes.
- A control well should contain methanol and the DPPH solution. A blank well should contain methanol and the sample solution without DPPH.
3. Measurement and Calculation:
- Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
- Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
- Plot the scavenging activity against the concentration of this compound to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Visualizations
Proposed Anti-inflammatory Signaling Pathway
The following diagram illustrates a plausible mechanism for the anti-inflammatory action of this compound, based on the known pathways affected by similar compounds.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Evaluating Anti-inflammatory Activity
This diagram outlines the key steps in the experimental protocol for assessing the anti-inflammatory properties of this compound.
References
- 1. echemi.com [echemi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vliz.be [vliz.be]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory effect of tricin 4'-O-(threo-β-guaiacylglyceryl) ether, a novel flavonolignan compound isolated from Njavara on in RAW264.7 cells and in ear mice edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Syringaresinol attenuates osteoarthritis via regulating the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Notopterol Inhibits the NF-κB Pathway and Activates the PI3K/Akt/Nrf2 Pathway in Periodontal Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. threo-2-(2,6-Dimethoxyphenoxy)-1-(4-ethoxy-3-methoxyphenyl)propane-1,3-diol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Immunotherapy using lipopolysaccharide-stimulated bone marrow-derived dendritic cells to treat experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]
Solubility of threo-Syringylglycerol: A Technical Guide for Researchers
An in-depth examination of the solubility characteristics of the lignin (B12514952) model compound, threo-Syringylglycerol, providing essential data for its application in research and development.
This technical guide offers a comprehensive overview of the solubility of this compound, a key lignin model compound. The information compiled herein is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. Understanding its solubility is fundamental for designing extraction and purification protocols, as well as for its application in various fields such as pharmaceuticals and biochemistry where it serves as an intermediate or an antioxidant.[1]
Qualitative Solubility Profile
| Solvent Class | Solubility Description |
| Alcohols (e.g., Methanol, Ethanol) | Soluble[1] |
| Halogenated Solvents (e.g., Chloroform) | Soluble[1] |
| Ethers (e.g., Diethyl Ether) | Soluble[1] |
| Polar Organic Solvents (e.g., Acetone, DMSO) | Soluble |
| Water | Slightly Soluble[1] |
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data, the following gravimetric method, adapted from protocols for lignin model compounds, is recommended.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Glass vials
-
Drying oven or vacuum desiccator
Procedure:
-
Sample Preparation: Prepare a series of vials, each containing a known volume of the selected solvent.
-
Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
Phase Separation: After equilibration, centrifuge the vials to sediment the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter to prevent the transfer of any solid particles.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent using a gentle stream of nitrogen or by placing the vial in a drying oven at a temperature below the solvent's boiling point and the compound's decomposition temperature.
-
Mass Determination: Once the solvent is completely evaporated, weigh the vial containing the dried solute.
-
Calculation: The solubility is calculated by subtracting the initial mass of the empty vial from the final mass and dividing by the volume of the supernatant taken.
Visualizing Solubility Concepts
To further aid in the understanding of this compound's solubility, the following diagrams illustrate the logical relationships and a typical experimental workflow.
Caption: Logical relationship of this compound solubility.
Caption: Experimental workflow for solubility determination.
References
The Potential Biological Activities of threo-Syringylglycerol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threo-Syringylglycerol, a naturally occurring phenylpropanoid, has garnered interest within the scientific community for its potential therapeutic applications. As a member of the lignan (B3055560) family, it is found in various plant sources and is structurally related to other bioactive compounds. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound and its closely related analogs, with a focus on its anti-inflammatory, antioxidant, neuroprotective, and anticancer potential. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and drug development efforts.
Core Biological Activities and Quantitative Data
While direct quantitative data for this compound is limited in the currently available literature, studies on closely related compounds provide strong evidence for its potential biological activities. The following tables summarize the available quantitative data for this compound and its analogs.
| Compound | Assay | Cell Line/System | IC50/EC50 | Activity |
| threo-1-C-Syringylglycerol | Inhibition of pro-inflammatory cytokine production (IL-12 p40, IL-6, TNF-α) | LPS-stimulated bone marrow-derived dendritic cells (BMDCs) | Not Reported | Anti-inflammatory[1] |
| threo-Guaiacylglycerol-β-coniferyl ether | Nitric Oxide (NO) Production Inhibition | Not Specified | Not Reported | Anti-neuroinflammatory[2] |
| (+)-Syringaresinol | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | Not Reported | Anti-inflammatory[3][4] |
| (+)-Syringaresinol | Prostaglandin (B15479496) E2 (PGE2) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | Not Reported | Anti-inflammatory[3][4] |
Table 1: Anti-inflammatory Activity of this compound and Related Compounds
| Compound | Assay | IC50/EC50 | Activity |
| Ethyl acetate (B1210297) fraction of Eucommia ulmoides bark (a source of lignans) | DPPH Radical Scavenging | 19.2 µg/mL | Antioxidant[5] |
Table 2: Antioxidant Activity of a Lignan-Containing Plant Extract
| Compound | Assay | Cell Line | IC50 | Activity |
| Boehmenan (a lignan from Clematis armandii) | Cell Growth Inhibition | A431 (human epidermoid carcinoma) | 1.6 µM | Anticancer[6] |
Table 3: Anticancer Activity of a Related Lignan
| Compound | Assay | Cell Line/System | Effect | Activity |
| Lignans from Clematis armandii | Inhibition of NO production | Not Specified | Significant inhibition | Anti-neuroinflammatory[2] |
| Extracts of Eucommia ulmoides | Protection against Aβ-induced cytotoxicity | PC-12 cells | Efficient protection | Neuroprotective[7] |
Table 4: Neuroprotective Activity of Related Lignans and Plant Extracts
Mechanistic Insights: Key Signaling Pathways
The biological activities of syringylglycerol and its analogs are likely mediated through the modulation of key intracellular signaling pathways. While direct evidence for this compound is still emerging, studies on related compounds implicate the following pathways:
Anti-inflammatory Effects and the NF-κB and MAPK Pathways
The NF-κB and MAPK signaling cascades are central regulators of inflammation. The lignan (+)-syringaresinol has been shown to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), as well as cytokines like TNF-α, IL-1β, and IL-6[3][4]. This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. Mechanistically, (+)-syringaresinol suppresses the phosphorylation of p38 and JNK, components of the MAPK pathway, which in turn leads to the inhibition of NF-κB activation[3][4]. The diagram below illustrates this proposed mechanism.
Antioxidant Effects and the Nrf2 Pathway
The Nrf2 signaling pathway is a key regulator of the cellular antioxidant response. While direct evidence for this compound is not yet available, polysaccharides from Eucommia ulmoides, a plant rich in lignans, have been shown to exert antioxidant effects through the Nrf2-Keap1 signaling pathway[8][9]. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes. The proposed workflow for evaluating the activation of the Nrf2 pathway by this compound is depicted below.
Detailed Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments cited or proposed in the context of evaluating the biological activities of this compound.
Antioxidant Activity: DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical. The reduction of the purple DPPH radical to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727). This solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve this compound in methanol to prepare a stock solution. From this stock, create a series of dilutions to determine the IC50 value.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the various concentrations of the this compound solution to the wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Include a blank control (100 µL methanol + 100 µL DPPH solution) and a positive control (e.g., ascorbic acid or Trolox at various concentrations).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the sample.
-
Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Anti-inflammatory Activity: Inhibition of Pro-inflammatory Cytokine Production
Principle: This assay measures the ability of a compound to inhibit the production and release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from immune cells, such as macrophages or dendritic cells, upon stimulation with an inflammatory agent like lipopolysaccharide (LPS).
Protocol:
-
Cell Culture: Culture a suitable immune cell line (e.g., RAW 264.7 macrophages or bone marrow-derived dendritic cells) in appropriate culture medium.
-
Cell Seeding: Seed the cells in a 24-well plate at a suitable density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include a vehicle control (no LPS, no compound), a positive control (LPS only), and a reference standard (e.g., dexamethasone).
-
-
Cytokine Measurement:
-
After the incubation period, collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-only control.
-
Determine the IC50 value for the inhibition of each cytokine.
-
Neuroprotective Activity: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or PC-12) in the appropriate culture medium.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere.
-
Induction of Cytotoxicity and Treatment:
-
Pre-treat the cells with various concentrations of this compound for a specified duration.
-
Induce cytotoxicity by adding a neurotoxic agent (e.g., hydrogen peroxide (H₂O₂) or amyloid-β peptide). Include a vehicle control (no neurotoxin, no compound) and a positive control (neurotoxin only).
-
Incubate for the desired period.
-
-
MTT Assay:
-
Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot cell viability against the concentration of this compound to assess its neuroprotective effect.
-
Anticancer Activity: Cell Viability Assay
Principle: Similar to the neuroprotective assay, the effect of this compound on the viability of cancer cells can be assessed using the MTT assay or other similar assays (e.g., XTT, WST-1).
Protocol:
-
Cell Culture: Culture the desired cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) in their respective appropriate media.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density.
-
Treatment: Treat the cells with a range of concentrations of this compound for a specified time (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Assay: Perform the MTT assay as described in the neuroprotective activity protocol.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its related compounds possess promising biological activities, particularly in the realms of anti-inflammatory and antioxidant effects. The inhibitory action on pro-inflammatory cytokines and the potential to modulate key signaling pathways like NF-κB, MAPK, and Nrf2 highlight its therapeutic potential. However, a significant portion of the current knowledge is derived from studies on structurally similar compounds.
Future research should focus on:
-
Isolation and Purification: Obtaining highly pure this compound to enable precise and reproducible biological testing.
-
Quantitative Analysis: Determining the specific IC50 and EC50 values for its antioxidant, anti-inflammatory, neuroprotective, and anticancer activities using a range of standardized assays.
-
Mechanistic Studies: Elucidating the direct effects of this compound on the NF-κB, MAPK, and Nrf2 signaling pathways to confirm its molecular mechanisms of action.
-
In Vivo Studies: Progressing to animal models to evaluate the efficacy, pharmacokinetics, and safety of this compound in a physiological context.
This technical guide serves as a foundational resource to stimulate and guide further investigation into the promising therapeutic potential of this compound. The convergence of its potential anti-inflammatory and antioxidant properties makes it a compelling candidate for the development of novel therapeutics for a range of human diseases.
References
- 1. threo-1-C-Syringylglycerol | 121748-11-6 [chemicalbook.com]
- 2. Lignans from the stems of Clematis armandii ("Chuan-Mu-Tong") and their anti-neuroinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant, Antidiabetic and Cytotoxic Effects of Eucommia ulmoides Oliv. Bark in vitro -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
- 6. Boehmenan, a Lignan From the Chinese Medicinal Plant Clematis armandii, Inhibits A431 Cell Growth via Blocking p70S6/S6 Kinase Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effects of Eucommia ulmoides Oliv. bark and leaf on amyloid β-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Extraction, Characterization, and Antioxidant Activity of Eucommia ulmoides Polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of threo-Syringylglycerol in Syringyl-Type Neolignan Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignans (B1203133), a diverse class of phenylpropanoid dimers, are renowned for their wide array of biological activities, making them a focal point in pharmacology and drug development. A subclass of these compounds, the neolignans, are characterized by linkage patterns other than the typical β-β' bond. Among these, the 8-O-4' linked syringyl-type neolignans are of significant interest. This technical guide provides an in-depth exploration of the role of threo-syringylglycerol in the biosynthesis of these specific neolignans, with a focus on the formation of syringylglycerol-8-O-4'-(sinapyl alcohol) ether (SGSE). Drawing upon key research findings, this document details the biosynthetic pathway, presents quantitative data on stereoselective formation, outlines experimental protocols for analysis, and illustrates the involved processes through pathway and workflow diagrams.
Core Concepts: Biosynthesis of erythro- and this compound-8-O-4'-(sinapyl alcohol) Ether (SGSE)
The biosynthesis of SGSE, a prominent syringyl 8-O-4' neolignan, proceeds via the oxidative coupling of two sinapyl alcohol monolignols. This reaction is catalyzed by peroxidases in the presence of hydrogen peroxide (H₂O₂). A key feature of this biosynthetic route is its diastereoselectivity, leading to the formation of both erythro and threo isomers of SGSE. While the direct involvement of dirigent proteins (DIRs) in controlling the stereochemistry of 8-O-4' neolignan formation has not been definitively established, their well-documented role in dictating the stereoselective outcome of monolignol coupling in the formation of other lignans suggests a plausible, yet unconfirmed, function in this pathway.
Current research indicates that this compound, as a component of the neolignan SGSE, is primarily an end-product of this specific biosynthetic branch in plants like Eucommia ulmoides. There is currently limited evidence to suggest that threo-SGSE serves as a direct precursor for the biosynthesis of other classes of lignans. Instead, these neolignans are thought to play roles in plant defense and possess their own distinct biological activities.
Quantitative Data on SGSE Biosynthesis
The stereochemical outcome of SGSE biosynthesis has been quantified in feeding experiments using radiolabeled precursors in the plant Eucommia ulmoides. The data reveals tissue-specific differences in the formation and accumulation of the diastereomers and their glucosides.
Table 1: Diastereoselective and Enantioselective Formation of Free Syringylglycerol-8-O-4'-(sinapyl alcohol) Ether (SGSE) in Eucommia ulmoides
| Plant Tissue | Isomer | Incorporation of [8-¹⁴C]sinapyl alcohol (%) | Diastereomeric Excess (% d.e.) | Enantiomeric Excess (% e.e.) |
| Stems | (+)-erythro | 0.037 | 100 | 9.1 |
| threo | Not detectable | |||
| Leaves | (-)-erythro | 0.500 | 41.6 | 15.9 |
| threo | 0.206 | 7.4 |
Table 2: Diastereoselective and Enantioselective Formation of SGSE Glucosides in Eucommia ulmoides
| Plant Tissue | Isomer | Incorporation of [8-¹⁴C]sinapyl alcohol (%) | Diastereomeric Excess (% d.e.) | Enantiomeric Excess (% e.e.) |
| Stems | (-)-erythro | 0.047 | 74.0 | 32.0 |
| (-)-threo | 0.007 | 18.3 | ||
| Leaves | (-)-erythro | 1.692 | 81.0 | 25.0 |
| threo | 0.177 | 16.4 |
Table 3: In Vitro Enzymatic Formation of SGSE Diastereomers
| Enzyme Preparation | Incubation Time (min) | Diastereomeric Ratio (erythro:threo) | Diastereomeric Excess (% d.e.) of erythro |
| Insoluble Enzyme from Stems | 60 | Preferential formation of erythro | 82.8 |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the biosynthetic pathway of SGSE and the general workflow for its experimental analysis.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies employed in the study of this compound and its role in neolignan biosynthesis.
Radiolabeled Precursor Feeding Experiments
Objective: To trace the incorporation of monolignol precursors into neolignans in vivo.
Methodology:
-
Synthesis of Radiolabeled Precursor: [8-¹⁴C]sinapyl alcohol is synthesized from [¹⁴C]syringaldehyde.
-
Plant Material: Excised shoots or seedlings of the plant of interest (e.g., Eucommia ulmoides) are used.
-
Administration: The radiolabeled sinapyl alcohol solution is administered to the plant material, typically through the cut stem or by leaf application.
-
Incubation: The plant material is incubated under controlled conditions (light, temperature, humidity) for a defined period to allow for metabolic conversion.
-
Extraction and Fractionation: The plant tissue is harvested, homogenized, and extracted with a suitable solvent (e.g., methanol/water). The extract is then partitioned between an organic solvent (e.g., ethyl acetate) and water to separate free lignans from their more polar glycosides.
-
Analysis: The fractions are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector to identify and quantify the radiolabeled products.
In Vitro Enzyme Assays
Objective: To demonstrate the enzymatic formation of SGSE from sinapyl alcohol and to characterize the enzymes involved.
Methodology:
-
Enzyme Preparation: A crude enzyme extract is prepared from the plant tissue by homogenization in a suitable buffer, followed by centrifugation to remove cell debris. For insoluble enzymes, a microsomal fraction can be prepared by ultracentrifugation.
-
Reaction Mixture: The assay mixture typically contains the enzyme preparation, sinapyl alcohol as the substrate, and hydrogen peroxide (H₂O₂) to initiate the peroxidase-catalyzed reaction, all in a suitable buffer.
-
Incubation: The reaction is incubated at a controlled temperature for a specific time.
-
Reaction Termination and Extraction: The reaction is stopped, often by the addition of acid or an organic solvent. The products are then extracted with an organic solvent.
-
Analysis: The extracted products are analyzed by HPLC to identify and quantify the formation of erythro- and threo-SGSE. Diastereomer and enantiomer ratios can be determined using reversed-phase and chiral column HPLC, respectively.
Isolation and Purification of Syringylglycerol Derivatives
Objective: To obtain pure samples of erythro- and threo-SGSE for structural elucidation and biological activity testing.
Methodology:
-
Extraction: Dried and powdered plant material is extracted with a solvent such as 70% ethanol.
-
Fractionation: The crude extract is subjected to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents to separate compounds based on polarity.
-
Preparative HPLC: Fractions enriched in the target compounds are further purified by preparative HPLC on a reversed-phase column (e.g., C18) to isolate the individual erythro and threo diastereomers.
Structural Elucidation
Objective: To confirm the chemical structures and stereochemistry of the isolated neolignans.
Methodology:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compounds. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that aid in structural identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Provide information on the number and types of protons and carbons in the molecule.
-
2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between atoms and confirm the overall structure. The coupling constants between H-7 and H-8 in the ¹H NMR spectrum are crucial for distinguishing between the erythro and threo isomers.
-
-
Chiral HPLC and Circular Dichroism (CD) Spectroscopy: The absolute configuration of the enantiomers is determined by comparing their retention times on a chiral HPLC column with those of authentic standards and by analyzing their CD spectra.
Conclusion
The study of this compound is intrinsically linked to the biosynthesis of 8-O-4' linked syringyl neolignans. While its role appears to be that of a constituent of the final neolignan product rather than an intermediate in a longer biosynthetic cascade, its formation is a critical, stereochemically controlled process. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and scientists in the fields of natural product chemistry, plant biochemistry, and drug development to further investigate the biosynthesis, biological activities, and potential applications of these fascinating molecules. Future research may yet uncover downstream metabolic pathways or additional biological roles for this compound derivatives, further cementing their importance in the complex web of plant secondary metabolism.
Methodological & Application
Application Notes and Protocols: Synthesis of threo-Syringylglycerol
Abstract
This document provides a detailed protocol for the chemical synthesis of threo-syringylglycerol, a key lignin (B12514952) model compound used in biorefinery research, drug development, and material science. The synthesis is based on a two-step procedure commencing with a Reformatsky-type reaction between syringaldehyde (B56468) and an α-bromoester, followed by the reduction of the resulting β-hydroxy ester. This method offers a reliable route to a mixture of threo and erythro diastereomers, with subsequent purification to isolate the desired threo isomer. This protocol is intended for researchers, scientists, and professionals in drug development and related fields.
Introduction
Syringylglycerol is a monomeric lignin model compound that represents the β-O-4 linkage, the most abundant linkage in hardwood lignin. The stereochemistry of the glycerol (B35011) side chain is of significant interest, as the threo and erythro diastereomers can exhibit different chemical and biological activities. This compound is a valuable tool for studying lignin degradation pathways, developing novel biorefining catalysts, and as a scaffold in medicinal chemistry. This application note details a robust laboratory-scale synthesis and purification protocol for this compound.
Reaction Scheme
The overall synthetic pathway is depicted below:
Caption: Synthetic workflow for this compound.
Experimental Protocol
3.1. Materials and Reagents
-
Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde)
-
Ethyl bromoacetate
-
Zinc dust (<10 µm, activated)
-
Lithium aluminium hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (HCl), 1 M
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography (230-400 mesh)
3.2. Step 1: Synthesis of Ethyl 3-hydroxy-3-(4-hydroxy-3,5-dimethoxyphenyl)propanoate
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust (1.5 eq).
-
Add anhydrous THF (50 mL) to the flask.
-
In the dropping funnel, prepare a solution of syringaldehyde (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous THF (50 mL).
-
Add a small portion (approx. 10%) of the aldehyde/ester solution to the zinc suspension and gently heat to initiate the reaction.
-
Once the reaction has started (indicated by a gentle reflux), add the remaining solution dropwise over 1 hour to maintain a steady reflux.
-
After the addition is complete, continue to heat the mixture at reflux for an additional 2 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 1 M HCl (50 mL) to quench the reaction and dissolve the remaining zinc.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude β-hydroxy ester as a mixture of diastereomers.
3.3. Step 2: Reduction to Syringylglycerol
-
In a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous THF (100 mL) and cool to 0 °C.
-
Dissolve the crude β-hydroxy ester from Step 1 in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension over 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the mixture back to 0 °C and carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% NaOH solution (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting white suspension vigorously for 30 minutes, then filter through a pad of Celite.
-
Wash the filter cake with THF (3 x 30 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude syringylglycerol as a mixture of threo and erythro diastereomers.
3.4. Step 3: Purification of this compound
-
Prepare a silica gel column using a slurry of silica gel in a hexane/ethyl acetate mixture (e.g., 1:1 v/v).
-
Dissolve the crude syringylglycerol in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 50% and gradually increasing to 100% ethyl acetate). The erythro form is typically eluted after the threo form.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure threo isomer and remove the solvent under reduced pressure to yield this compound as a white solid.
Data Presentation
Table 1: Summary of a Typical Reaction Yield and Product Characterization
| Parameter | Value |
| Starting Material | Syringaldehyde |
| Overall Yield of this compound | 30-40% |
| Diastereomeric Ratio (crude) (threo:erythro) | ~1:1 |
| Melting Point (threo) | 110-112 °C |
| ¹H NMR (400 MHz, Acetone-d₆) δ (ppm) | 6.78 (s, 2H), 4.98 (d, J=6.8 Hz, 1H), 4.23 (d, J=3.7 Hz, 1H), 3.99 (dd, J=3.4, 1.2 Hz, 1H), 3.92 (s, 6H), 3.81 (s, 6H), 3.74 (m, 1H), 3.66 (m, 1H)[1] |
Logical Relationships in Stereoselective Synthesis
The stereochemical outcome of the reduction step is crucial for obtaining the desired threo isomer. While the initial Reformatsky reaction produces a mixture of diastereomers, subsequent steps can be optimized for stereoselectivity.
Caption: Logic diagram for stereochemical control.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Lithium aluminium hydride (LiAlH₄) is a highly reactive and flammable solid that reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Anhydrous solvents are required. Ensure proper drying techniques are used.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Disclaimer: This protocol is intended for use by trained laboratory personnel. The author is not responsible for any accidents or damages resulting from the use of this information.
References
Application Notes and Protocols for the Enzymatic Synthesis of threo-Syringylglycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syringylglycerol is a key structural motif found in lignin (B12514952) and possesses various biological activities, making it a valuable building block in medicinal chemistry and drug development. The threo diastereomer, in particular, is of significant interest. Traditional chemical synthesis of threo-syringylglycerol often involves multiple steps, harsh reaction conditions, and the use of toxic reagents, leading to challenges in achieving high stereoselectivity. Enzymatic synthesis offers a green and highly selective alternative, leveraging the inherent stereospecificity of biocatalysts to produce the desired isomer with high purity.
These application notes provide a proposed chemoenzymatic strategy for the synthesis of this compound, combining a chemical precursor synthesis with a highly stereoselective enzymatic reduction cascade. This approach is designed to be efficient, scalable, and environmentally benign, catering to the needs of modern drug discovery and development.
Proposed Chemoenzymatic Synthesis Pathway
A purely enzymatic synthesis of this compound from simple precursors is challenging due to the difficulty of forming the aryl C-C bond enzymatically in this specific context. Therefore, a more feasible and robust chemoenzymatic approach is proposed. This strategy involves the chemical synthesis of a diketone precursor followed by a highly stereoselective dual-enzymatic reduction to yield the target this compound.
Data Presentation: Stereoselective Enzymatic Reductions
The key to achieving the desired threo stereochemistry lies in the enzymatic reduction steps. The following table summarizes representative data for the stereoselective reduction of β-hydroxyketones to anti (threo) 1,3-diols using various alcohol dehydrogenases (ADHs) and ketoreductases (KREDs). While data for the exact syringyl precursor is not available, these examples with structurally similar substrates demonstrate the feasibility of achieving high diastereoselectivity.
| Substrate (β-Hydroxyketone) | Enzyme | Co-factor | Diastereomeric Excess (d.e.) for anti (threo)-diol | Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| 3-hydroxy-1-phenyl-1-butanone | Bovine Serum Albumin with NaBH4 | - | >96% | Not reported | High | [1] |
| 3-hydroxy-1-(p-tolyl)-1-butanone | Bovine Serum Albumin with NaBH4 | - | >96% | Not reported | High | [1] |
| (R)-2-hydroxy ketones | Pichia glucozyma (whole cell) | NADPH | >90% (dr > 10:1) | Not reported | High | [2] |
| 1,4-diphenylbutane-1,4-dione | ADH from Ralstonia sp. (RasADH) | NADP+ | 98% (for anti-diol) | >99% | 82% | [3] |
Experimental Protocols
Protocol 1: Chemical Synthesis of 1-(3,5-dimethoxy-4-hydroxyphenyl)propane-1,3-dione (Syringyl-β-diketone)
This protocol is a representative chemical synthesis to obtain the precursor for the enzymatic reduction. It is based on standard organic chemistry procedures like the Claisen condensation.
Materials:
-
Methyl syringate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (B145695)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a dry 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl syringate (10 mmol) in anhydrous ethanol (100 mL).
-
Base Addition: To this solution, add sodium ethoxide (12 mmol) and acetone (20 mmol).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After completion, cool the reaction mixture to room temperature and neutralize with 1 M HCl until the pH is approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate (B1210297) gradient to obtain the pure 1-(3,5-dimethoxy-4-hydroxyphenyl)propane-1,3-dione.
Protocol 2: Enzymatic Stereoselective Reduction to this compound
This protocol describes a two-step, one-pot enzymatic reduction of the syringyl-β-diketone precursor to yield this compound. This method relies on two stereocomplementary ketoreductases.
Materials:
-
1-(3,5-dimethoxy-4-hydroxyphenyl)propane-1,3-dione
-
Ketoreductase 1 (KRED1) - R-selective for the first ketone reduction
-
Ketoreductase 2 (KRED2) - anti-selective for the reduction of the resulting β-hydroxyketone
-
NADPH or NADH
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0)
-
DMSO (optional, for substrate solubility)
-
Reaction vessel (e.g., shaker flask)
-
Incubator shaker
-
Centrifuge
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Mixture Preparation: In a 50 mL reaction vessel, prepare a solution containing:
-
Potassium phosphate buffer (20 mL, 100 mM, pH 7.0)
-
1-(3,5-dimethoxy-4-hydroxyphenyl)propane-1,3-dione (100 mg, dissolved in a minimal amount of DMSO if necessary)
-
NADPH (1 mM)
-
D-Glucose (100 mM)
-
Glucose dehydrogenase (10 U)
-
-
First Enzymatic Reduction:
-
Add KRED1 (5-10 mg of lyophilized powder or as per manufacturer's activity units) to the reaction mixture.
-
Incubate the mixture at 30°C with shaking (180 rpm) for 24 hours. Monitor the conversion of the diketone to the β-hydroxyketone intermediate by HPLC or TLC.
-
-
Second Enzymatic Reduction:
-
Once the first reduction is complete, add KRED2 (5-10 mg of lyophilized powder or as per manufacturer's activity units) directly to the reaction mixture.
-
Continue the incubation at 30°C with shaking (180 rpm) for another 24-48 hours. Monitor the formation of this compound.
-
-
Work-up and Extraction:
-
Terminate the reaction by adding an equal volume of ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Analyze the final product for yield and stereochemical purity (diastereomeric and enantiomeric excess) using chiral HPLC and NMR spectroscopy.
-
Signaling Pathways and Logical Relationships
The enzymatic cascade for the stereoselective reduction of the β-diketone precursor is a well-orchestrated process. The first enzyme sets the stereocenter of the initial hydroxyl group, and the second enzyme reduces the remaining ketone in a diastereoselective manner, guided by the stereochemistry of the first hydroxyl group. Cofactor regeneration is crucial for driving the reaction to completion.
Concluding Remarks
The proposed chemoenzymatic route offers a promising and sustainable method for the synthesis of this compound. The selection of appropriate ketoreductases with high stereoselectivity is paramount to the success of this strategy. Researchers are encouraged to screen commercially available KRED libraries or explore enzyme engineering to optimize the process for both yield and stereopurity. This approach not only provides a valuable tool for accessing important chiral building blocks but also aligns with the principles of green chemistry, which are increasingly important in the pharmaceutical and chemical industries.
References
Application Notes and Protocols for the Isolation of threo-Syringylglycerol from Eucalyptus maideni
Audience: Researchers, scientists, and drug development professionals.
Introduction:
threo-Syringylglycerol is a naturally occurring phenylpropanoid, a class of organic compounds synthesized by plants from the amino acid phenylalanine. It has been identified as a constituent of various plant species, including the fresh fruits of Eucalyptus maideni. Phenylpropanoids and their derivatives, such as lignans (B1203133), exhibit a wide range of biological activities and are of significant interest in medicinal chemistry and drug development. These compounds have been investigated for their potential anti-inflammatory, antioxidant, and enzyme-inhibiting properties.
These application notes provide a comprehensive, generalized protocol for the isolation and characterization of this compound from the fresh fruits of Eucalyptus maideni. Due to the absence of a specific published protocol for this exact isolation, the following methodology is based on established principles of natural product chemistry for the extraction and purification of lignans and other phenolic compounds from plant matrices.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₁H₁₆O₆[1] |
| Molecular Weight | 244.24 g/mol [1][2] |
| Appearance | Solid[1] |
| Density | 1.4 ± 0.1 g/cm³[2] |
| Boiling Point | 511.4 ± 50.0 °C at 760 mmHg[2] |
| Flash Point | 263.1 ± 30.1 °C[2] |
| CAS Number | 121748-11-6[1] |
Experimental Protocols
The following protocol outlines a general procedure for the extraction, fractionation, and purification of this compound from the fresh fruits of Eucalyptus maideni.
1. Plant Material Collection and Preparation:
-
Collect fresh, mature fruits from Eucalyptus maideni.
-
Thoroughly wash the fruits with distilled water to remove any surface contaminants.
-
Air-dry the fruits at room temperature in a well-ventilated area or use a lyophilizer for freeze-drying to preserve the chemical integrity of the constituents.
-
Grind the dried fruit material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
2. Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) in a suitable organic solvent, such as methanol (B129727) or ethanol (B145695) (e.g., 5 L), at room temperature for 48-72 hours with occasional agitation. This process should be repeated three times to ensure exhaustive extraction.
-
Combine the solvent extracts and filter them through Whatman No. 1 filter paper to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
3. Fractionation of the Crude Extract:
-
Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.
-
Collect each solvent fraction and concentrate them to dryness using a rotary evaporator. The fraction containing this compound is expected to be in the more polar fractions, such as ethyl acetate or n-butanol, given its polyhydroxylated nature.
4. Chromatographic Purification:
-
Subject the ethyl acetate or n-butanol fraction to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, starting from 100% chloroform and gradually increasing the methanol concentration.
-
Collect fractions of a fixed volume (e.g., 20 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Visualize the TLC plates under UV light (254 nm and 366 nm) and by spraying with a suitable visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating) to identify fractions containing the target compound.
-
Combine fractions with similar TLC profiles that correspond to the expected Rf value of this compound.
-
Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase of methanol and water or acetonitrile (B52724) and water to yield pure this compound.
5. Structure Elucidation and Characterization:
-
Confirm the identity and purity of the isolated compound using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Compare the obtained spectroscopic data with published data for this compound.
Quantitative Data
The yield and purity of the isolated this compound will depend on the efficiency of the extraction and purification process. The following table provides a template for recording experimental results.
| Parameter | Result (Example) | Method of Determination |
| Yield of Crude Extract | 5-15% (w/w of dry plant material) | Gravimetric |
| Yield of Active Fraction | 1-5% (w/w of crude extract) | Gravimetric |
| Yield of Pure Compound | 0.01-0.1% (w/w of dry plant material) | Gravimetric |
| Purity | >98% | HPLC, qNMR |
Spectroscopic Data for Characterization
The following table presents representative ¹H and ¹³C NMR spectroscopic data for this compound, which can be used for the identification and characterization of the isolated compound. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
| Position | ¹³C NMR (Methanol-d₄) | ¹H NMR (Methanol-d₄) |
| 1 | 136.2 | - |
| 2, 6 | 105.1 | 6.72 (s, 2H) |
| 3, 5 | 149.2 | - |
| 4 | 134.9 | - |
| 7 (α) | 74.8 | 4.63 (d, J=6.5 Hz, 1H) |
| 8 (β) | 76.2 | 3.85 (m, 1H) |
| 9 (γ) | 64.3 | 3.65 (dd, J=11.5, 4.0 Hz, 1H), 3.52 (dd, J=11.5, 6.0 Hz, 1H) |
| OMe (3, 5) | 56.9 | 3.86 (s, 6H) |
Note: NMR data can vary slightly depending on the solvent and instrument used. The provided data is a representative example for guidance.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Eucalyptus maideni.
Caption: General workflow for the isolation of this compound.
Disclaimer: The experimental protocol provided is a generalized methodology and may require optimization for specific laboratory conditions and equipment. Researchers should adhere to all laboratory safety guidelines when handling chemicals and equipment.
References
Application Note: HPLC Method for the Purification and Analysis of threo-Syringylglycerol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purification and quantitative analysis of threo-syringylglycerol, a key lignin-derived phenolic compound of significant interest in various research and development fields. The described reversed-phase HPLC (RP-HPLC) protocol enables the effective separation of this compound from its diastereomer, erythro-syringylglycerol, and other related compounds. This document provides comprehensive experimental protocols for both analytical determination and preparative-scale purification, along with data presentation in clear, structured tables and a visual workflow diagram.
Introduction
Syringylglycerol is a primary product of lignin (B12514952) degradation and serves as a valuable chiral building block for the synthesis of bioactive molecules and polymers. It exists as two diastereomers, threo and erythro, the separation and purification of which are crucial for stereospecific applications. This document outlines an optimized HPLC method that provides excellent resolution and reproducibility for the analysis and purification of the threo isomer.
Analytical Method
A reversed-phase HPLC method is employed for the analytical separation and quantification of this compound. This method is suitable for determining the diastereomeric ratio and purity of samples.
Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Standard analytical HPLC or UHPLC system |
| Column | C18 reversed-phase column (e.g., TSK-GEL ODS-80Ts) |
| Mobile Phase A | Water with 3% Acetic Acid |
| Mobile Phase B | Methanol with 3% Acetic Acid |
| Gradient | Isocratic at 25% B for 10 min, linear gradient to 32% B over 5 min, then hold |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (or controlled at 25 °C for higher reproducibility) |
| Detection | UV-Vis at 280 nm |
| Injection Volume | 10 µL |
Note: The gradient can be optimized based on the specific sample matrix and co-eluting impurities.
Expected Analytical Performance
| Parameter | Expected Value |
| Typical Retention Time | Dependent on the specific C18 column and exact gradient |
| Resolution (Rs) | > 1.5 between threo and erythro peaks |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | Dependent on detector sensitivity |
| Limit of Quantification (LOQ) | Dependent on detector sensitivity |
Purification Protocol
For the isolation of this compound, a preparative or semi-preparative HPLC approach is recommended. This allows for the collection of fractions containing the purified isomer.
Instrumentation and Conditions for Preparative HPLC
| Parameter | Specification |
| HPLC System | Preparative HPLC system with fraction collector |
| Column | Preparative C18 column |
| Mobile Phase | Same as analytical method (scaled up) |
| Flow Rate | Scaled up according to column dimensions (e.g., 10-50 mL/min) |
| Loading | Dependent on column capacity and sample complexity |
| Detection | UV-Vis at 280 nm |
Experimental Protocols
Sample Preparation
-
Dissolution : Dissolve the crude sample containing syringylglycerol in the initial mobile phase composition (e.g., 25:75 Methanol:Water with 3% Acetic Acid) to a concentration of approximately 1 mg/mL for analytical HPLC. For preparative HPLC, higher concentrations can be used depending on solubility and column loading capacity.
-
Filtration : Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
Analytical HPLC Procedure
-
Equilibrate the C18 column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample.
-
Run the HPLC method according to the conditions specified in the analytical method table.
-
Identify the peaks corresponding to erythro- and this compound based on the retention times of standards, if available. The diastereomeric ratio can be determined from the peak areas.[1][2]
Preparative HPLC Procedure
-
Develop the preparative method by scaling up the analytical method. The gradient and mobile phase composition should remain proportional.
-
Perform a loading study to determine the maximum sample amount that can be injected without compromising the resolution between the threo and erythro isomers.
-
Inject the crude sample and collect the fractions corresponding to the elution of the this compound peak.
-
Analyze the collected fractions using the analytical HPLC method to confirm purity.
-
Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Workflow Diagrams
Caption: Experimental workflow for the analysis and purification of this compound.
Caption: Logical relationship of the HPLC purification and analysis process.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of threo-Syringylglycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
threo-Syringylglycerol is a key lignin (B12514952) monomer and a valuable chiral building block in organic synthesis. Its accurate identification and quantification are crucial in various research fields, including biomass analysis, lignan (B3055560) chemistry, and drug discovery. Mass spectrometry, coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), offers a powerful analytical tool for the structural elucidation and quantification of this compound. These application notes provide detailed protocols for the analysis of this compound by GC-MS and LC-MS/MS, including sample preparation, derivatization, instrument parameters, and expected fragmentation patterns.
I. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. Due to the polar nature of this compound, derivatization is a mandatory step to increase its volatility and thermal stability. The most common derivatization method is silylation, which replaces the active hydrogens of hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.
Experimental Protocol: GC-MS Analysis of this compound (as TMS derivative)
1. Sample Preparation and Derivatization (Silylation)
-
Materials:
-
This compound standard
-
Pyridine (B92270) (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Dry solvent (e.g., ethyl acetate (B1210297) or dichloromethane)
-
Heating block or oven
-
GC vials with inserts
-
-
Procedure:
-
Accurately weigh approximately 1 mg of this compound into a clean, dry GC vial.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and heat at 70°C for 1 hour to ensure complete derivatization.
-
Cool the vial to room temperature before GC-MS analysis.
-
Prepare a blank sample containing only the reagents to identify any background peaks.
-
2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 10 min.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV
-
Mass Scan Range: m/z 50 - 650
-
Solvent Delay: 5 min
-
Data Presentation: Expected Fragmentation of Tri-TMS-threo-Syringylglycerol
The derivatized this compound will have three TMS groups attached to its hydroxyl groups. The expected mass spectrum will show characteristic fragments resulting from the cleavage of the silylated molecule. Based on the fragmentation of similar silylated syringyl and glycerol (B35011) structures, the following key ions are anticipated.
| Predicted m/z | Proposed Fragment Identity | Notes |
| 460 | [M]+• | Molecular ion of tri-TMS-threo-syringylglycerol |
| 445 | [M-15]+ | Loss of a methyl group from a TMS moiety |
| 370 | [M-90]+ | Loss of trimethylsilanol (B90980) (TMSOH) |
| 357 | [M-103]+ | Cleavage of the Cγ-O-TMS bond |
| 299 | [Syringyl-CH=CH-OTMS]+ | Characteristic fragment of the silylated syringyl moiety |
| 269 | [Syringyl-CH=O-TMS]+ | Further fragmentation of the syringyl moiety |
| 205 | [Glycerol backbone fragment] | Characteristic fragment from the silylated glycerol backbone |
| 103 | [CH2=O+TMS] | Fragment from the terminal silylated hydroxymethyl group |
| 73 | [Si(CH3)3]+ | Base peak, characteristic of TMS derivatives |
Note: The relative abundances of these ions can vary depending on the specific instrument and conditions. The differentiation between threo and erythro isomers by GC-MS may be possible based on differences in retention times and subtle variations in the relative abundances of fragment ions.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is a powerful technique for the analysis of non-volatile and thermally labile compounds, and it does not typically require derivatization. This method is particularly useful for analyzing complex mixtures and for obtaining detailed structural information through fragmentation analysis.
Experimental Protocol: LC-MS/MS Analysis of this compound
1. Sample Preparation
-
Materials:
-
This compound standard
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water)
-
Formic acid or ammonium (B1175870) acetate (for mobile phase modification)
-
LC vials
-
-
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare working solutions by diluting the stock solution with the initial mobile phase composition.
-
Filter the samples through a 0.22 µm syringe filter before injection.
-
2. LC-MS/MS Instrumentation and Parameters
-
Liquid Chromatograph:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
MS1 Scan Range: m/z 100 - 500
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) with varying collision energies (e.g., 10-40 eV).
-
Data Presentation: Expected Fragmentation of this compound
The fragmentation of underivatized this compound in MS/MS will depend on the ionization mode.
Positive Ion Mode ([M+H]+, m/z 245.1)
| Predicted m/z | Proposed Fragment Identity | Notes |
| 227.1 | [M+H - H2O]+ | Loss of a water molecule |
| 213.1 | [M+H - CH3OH]+ | Loss of methanol |
| 199.1 | [M+H - H2O - CO]+ | Sequential loss of water and carbon monoxide |
| 185.1 | [Syringyl-CH=OH]+ | Cleavage of the glycerol side chain |
| 167.1 | [Syringyl]+ | Syringyl cation after side chain cleavage |
Negative Ion Mode ([M-H]-, m/z 243.1)
| Predicted m/z | Proposed Fragment Identity | Notes |
| 213.1 | [M-H - CH2O]- | Loss of formaldehyde |
| 183.1 | [M-H - C2H4O2]- | Loss of a C2 unit from the glycerol side chain |
| 168.1 | [Syringyl-O]- | Deprotonated syringyl moiety |
Note: The differentiation of threo and erythro isomers by LC-MS/MS may be achieved through careful optimization of chromatographic conditions to achieve baseline separation. Their fragmentation patterns are expected to be very similar, but relative ion intensities might differ.
III. Mandatory Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
IV. Application Notes
-
Differentiation of threo and erythro Isomers: The primary challenge in the analysis of syringylglycerol is the differentiation of its diastereomers, threo and erythro.
-
GC-MS: Baseline separation of the TMS-derivatized isomers may be achievable with a long capillary column and an optimized temperature program. Their mass spectra are expected to be very similar, but minor differences in the relative intensities of fragment ions may be observed.
-
LC-MS: High-resolution chromatography is essential for the separation of the underivatized isomers. Chiral chromatography may be necessary for the separation of enantiomers if required.
-
-
Method Validation: For quantitative analysis, it is crucial to validate the analytical method. This includes assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy using a certified reference standard of this compound.
-
Matrix Effects: When analyzing complex samples (e.g., plant extracts, biological fluids), matrix effects can interfere with ionization and quantification. It is recommended to use an internal standard (e.g., a stable isotope-labeled analog of syringylglycerol) to compensate for these effects.
-
Choice of Technique:
-
GC-MS is a reliable and widely available technique suitable for routine analysis when derivatization is feasible.
-
LC-MS/MS offers higher sensitivity and specificity, is suitable for complex matrices, and avoids the need for derivatization, making it the preferred method for trace analysis and structural confirmation.
-
By following these detailed protocols and considering the application notes, researchers, scientists, and drug development professionals can confidently perform the mass spectrometric analysis of this compound for a variety of applications.
Application Notes and Protocols: The Role of threo-Syringylglycerol in Lignin Biodegradation Studies
Introduction
Lignin (B12514952), a complex aromatic polymer, constitutes a significant component of plant biomass. Its recalcitrance to degradation presents a major challenge in the efficient utilization of lignocellulosic materials for biofuels and value-added chemicals. To understand the intricate mechanisms of lignin biodegradation, researchers utilize synthetic lignin model compounds that represent the key linkages found within the polymer. Syringylglycerol-β-aryl ether compounds are particularly important as they model the most abundant type of linkage, the β-O-4 aryl ether bond, which is prevalent in hardwood lignin.
Lignin's β-O-4 linkages exist as two main diastereomers: erythro and threo. Studies have shown that the erythro isomers are often degraded more rapidly than the corresponding threo isomers.[1] Therefore, understanding the degradation of the more resistant threo form is critical for developing processes that can achieve complete lignin depolymerization. threo-Syringylglycerol and its derivatives serve as indispensable tools for elucidating the specific enzymatic pathways involved in breaking down these stubborn linkages, screening for potent lignin-degrading microorganisms, and assessing the efficacy of biocatalytic systems.
Data Presentation
Quantitative analysis of degradation experiments provides crucial insights into reaction kinetics, pathway intermediates, and product yields. The following tables summarize key data from studies on lignin model compounds.
Table 1: In Vitro Enzymatic Conversion of a Lignin Model Dimer
This table presents data from an in vitro assay using a mixture of β-etherase pathway enzymes (LigD, LigN, LigE, LigF) to degrade erythro-guaiacylglycerol-β-guaiacyl ether (GGE), a compound structurally related to syringylglycerol. It illustrates the time-dependent conversion of the substrate, the transient accumulation of the threo isomer, and the formation of final products.
| Time (hours) | erythro-GGE (mM) | threo-GGE (mM) | GGE-ketone (mM) | Guaiacol (mM) |
| 0 | 6.0 | 0.0 | 0.0 | 0.0 |
| 4 | 3.8 | 0.1 | 0.5 | 2.0 |
| 8 | 1.5 | 0.2 | 0.8 | 4.5 |
| 16 | 0.2 | 0.1 | 0.3 | 5.8 |
| 24 | 0.0 | 0.0 | 0.0 | 6.0 |
(Data adapted from in vitro enzymatic depolymerization studies showing the conversion of a related guaiacyl model compound. The accumulation of the threo-GGE isomer is noted as a transient intermediate[2])
Table 2: Bacterial Degradation of Lignin Monomers
This table shows the degradation efficiency of various lignin-derived monomers by the bacterial strain Sphingobacterium sp. HY-H after 96 hours of incubation. This demonstrates the capability of bacteria to process the smaller aromatic compounds released from lignin depolymerization.
| Lignin Monomer | Initial Concentration (mg/L) | Degradation Efficiency (%) | COD Removal (%) | TOC Removal (%) |
| Vanillic Acid | 100 | 88.71 | 87.30 | 82.14 |
| p-Coumaric Acid | 100 | 76.67 | 55.17 | 61.03 |
| Syringic Acid | 100 | 72.78 | 67.23 | 43.86 |
(Data sourced from studies on the biodegradation of lignin monomers by Sphingobacterium sp.[3][4])
Experimental Protocols
Protocol 1: Synthesis of this compound-β-Aryl Ether Model Compound
This protocol outlines a general method for the chemical synthesis of a lignin model dimer with a β-O-4 linkage, which can be adapted for this compound derivatives.
-
Preparation of Starting Materials: Begin with protected syringyl and corresponding aryl alcohol precursors.
-
Coupling Reaction: A common method involves the dehydrogenative dimerization of a monolignol like sinapyl alcohol using catalysts such as ferric chloride (FeCl₃) or enzymatic systems like horseradish peroxidase (HRP) with hydrogen peroxide.[5]
-
Diastereomer Separation: The resulting mixture will contain both erythro and threo isomers. These diastereomers are typically separated using preparative thin-layer chromatography (TLC) or column chromatography on silica (B1680970) gel.[5]
-
Structural Confirmation: The stereochemistry and structure of the isolated threo isomer must be confirmed. This is achieved through nuclear magnetic resonance (NMR) spectroscopy (¹H NMR) and comparison with literature data.[5]
-
Purity Analysis: The purity of the final compound is assessed using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Microbial Degradation Assay
This protocol describes a method for evaluating the ability of a bacterial strain to degrade this compound model compounds.
-
Culture Preparation: Cultivate the selected microbial strain (e.g., Sphingobacterium sp., Pseudomonas putida) in a suitable growth medium until it reaches the mid-logarithmic phase.
-
Inoculation: Harvest the cells by centrifugation, wash with a sterile buffer (e.g., phosphate-buffered saline), and resuspend them in a minimal salt medium to a specific optical density (e.g., OD₆₀₀ of 1.0).
-
Substrate Addition: Add a stock solution of the this compound model compound to the cell suspension to a final concentration of 50-100 mg/L.[4]
-
Incubation: Incubate the cultures at an appropriate temperature (e.g., 30°C) with shaking (e.g., 150 rpm) for a set period (e.g., 96-120 hours).[3]
-
Sampling: Withdraw aliquots at regular time intervals. Centrifuge the samples to remove bacterial cells.
-
Analysis: Analyze the supernatant for the disappearance of the parent compound and the appearance of degradation products using HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).[3]
Protocol 3: In Vitro Enzymatic Degradation Assay
This protocol is for assessing the degradation of this compound using purified ligninolytic enzymes like laccases or peroxidases.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Buffer solution (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0).
-
This compound model compound (e.g., 1 mM final concentration).
-
(Optional) A redox mediator like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) or HBT (1-hydroxybenzotriazole) if using laccase for a non-phenolic substrate.[6][7]
-
-
Enzyme Addition: Initiate the reaction by adding the purified enzyme (e.g., laccase from Trametes versicolor, 1 U/mL).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 25-37°C) for a defined period, ranging from minutes to several hours.
-
Reaction Quenching: Stop the reaction by adding a quenching agent (e.g., methanol (B129727) or acetonitrile) or by heat inactivation.
-
Product Analysis: Analyze the reaction products using analytical techniques such as HPLC to quantify the remaining substrate and the formation of new products.[2]
Protocol 4: HPLC Analysis of Degradation Products
This protocol provides a standard method for the analytical separation and quantification of the this compound compound and its metabolites.
-
Sample Preparation: Filter the supernatant from microbial or enzymatic assays through a 0.2 µm syringe filter to remove particulates.[8]
-
HPLC System: Use a reverse-phase HPLC system equipped with a C18 column.
-
Mobile Phase: A common mobile phase is a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient is programmed to separate compounds with different polarities.
-
Detection: Use a UV detector set to a wavelength appropriate for aromatic compounds (e.g., 280 nm) or a diode-array detector (DAD) to obtain full UV spectra.[5]
-
Quantification: Create a standard curve using known concentrations of the authentic this compound compound to quantify its depletion. Identify and quantify degradation products by comparing their retention times and UV spectra with known standards, or by collecting fractions for analysis by mass spectrometry.
Visualizations
Diagram 1: Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Enzymatic Depolymerization of Lignin with Release of Syringyl, Guaiacyl, and Tricin Units - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. scispace.com [scispace.com]
- 6. Lignin degradation: microorganisms, enzymes involved, genomes analysis and evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]
- 8. docs.nrel.gov [docs.nrel.gov]
Application Notes and Protocols for Determining the Antioxidant Activity of threo-Syringylglycerol using the DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged. threo-Syringylglycerol is a lignin (B12514952) monomer derivative with a structure suggesting potential antioxidant activity due to its phenolic hydroxyl groups.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and reliable method for evaluating the free radical scavenging activity of compounds.[1][2] This application note provides a detailed protocol for assessing the antioxidant capacity of this compound using the DPPH assay. The principle of the assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow.[1] The degree of discoloration indicates the scavenging potential of the antioxidant compound.[1]
Data Presentation
Table 1: Illustrative Antioxidant Activity of a Syringyl Compound (Syringaresinol) and a Standard Antioxidant using the DPPH Assay
| Compound | Concentration (µg/mL) | % DPPH Radical Scavenging Activity (Mean ± SD) | IC50/EC50 (µg/mL) |
| Syringaresinol (SYR) | 10 | 52.3 ± 2.1 | 10.77 (EC50)[3] |
| 50 | 78.9 ± 3.5 | ||
| 100 | 91.2 ± 1.8 | ||
| 200 | 94.5 ± 1.2 | ||
| Ascorbic Acid (Standard) | 2.5 | 48.5 ± 2.5 | ~5.0 |
| 5.0 | 85.1 ± 1.9 | ||
| 10.0 | 95.8 ± 0.9 | ||
| 20.0 | 98.2 ± 0.5 |
Note: The data for Syringaresinol is for illustrative purposes to guide data presentation.[3] The IC50/EC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower value indicates greater antioxidant activity.
Experimental Protocols
This section provides a detailed methodology for determining the antioxidant activity of this compound using the DPPH assay.
Materials and Reagents
-
This compound (of known purity)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (or Ethanol), analytical grade
-
Ascorbic acid or Trolox (as a positive control)
-
Distilled or deionized water
-
96-well microplates or spectrophotometer cuvettes
-
Micropipettes
-
UV-Vis spectrophotometer or microplate reader
Preparation of Solutions
-
DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared, stored in an amber bottle, and kept in the dark at 4°C.
-
DPPH Working Solution: Dilute the DPPH stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm. This solution should also be protected from light.
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
This compound Working Solutions: Prepare a series of dilutions from the stock solution to achieve a range of concentrations to be tested (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Positive Control Stock Solution: Prepare a stock solution of a standard antioxidant like ascorbic acid or Trolox (e.g., 1 mg/mL) in methanol or water.
-
Positive Control Working Solutions: Prepare a series of dilutions from the stock solution similar to the test compound.
Assay Procedure
The following procedure can be performed in a 96-well microplate format for high-throughput screening or in cuvettes for individual measurements.
-
Pipetting:
-
Test Wells: Add 100 µL of each concentration of the this compound working solutions to the wells of the microplate.
-
Positive Control Wells: Add 100 µL of each concentration of the positive control working solutions to separate wells.
-
Blank (Control) Well: Add 100 µL of methanol to a well. This will serve as the negative control.
-
-
Initiating the Reaction: Add 100 µL of the DPPH working solution to all wells.
-
Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes. The incubation time can be optimized based on the reaction kinetics of the test compound.
-
Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
Calculation of DPPH Radical Scavenging Activity
The percentage of DPPH radical scavenging activity can be calculated using the following formula:
% Scavenging Activity = [(Acontrol - Asample) / Acontrol] x 100
Where:
-
Acontrol is the absorbance of the DPPH solution without the sample (blank).
-
Asample is the absorbance of the DPPH solution with the test sample or standard.
Determination of IC50 Value
The IC50 (Inhibitory Concentration 50%) value is the concentration of the test compound that scavenges 50% of the DPPH radicals. It is a measure of the antioxidant potency of the compound.
-
Plot a graph of the percentage of DPPH radical scavenging activity against the corresponding concentrations of this compound.
-
The IC50 value can be determined from the graph by linear regression or by using non-linear regression analysis software.
Visualizations
Experimental Workflow
References
- 1. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPPH scavenging capacity of extracts from Camellia seed dregs using polyol compounds as solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Investigating the Anti-Inflammatory Effects of Threo-Syringylglycerol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory properties of threo-syringylglycerol derivatives. These compounds, particularly flavonolignans derived from natural sources, have shown potential in modulating key inflammatory pathways.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation contributes to a variety of diseases. Key mediators of inflammation include nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The expression of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is upregulated during inflammation, leading to an increased production of these mediators. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the regulation of these inflammatory responses.
This compound derivatives, a class of naturally occurring compounds, have emerged as promising candidates for the development of novel anti-inflammatory agents. Notably, tricin (B192558) 4'-O-(threo-β-guaiacylglyceryl) ether (TTGE) and its related compounds have demonstrated significant inhibitory effects on inflammatory markers in cellular models. This document outlines the methodologies to assess these effects and elucidates the underlying mechanisms of action.
Data Presentation: Anti-inflammatory Activity of this compound Derivatives
The anti-inflammatory potential of several tricin-threo-syringylglycerol derivatives has been evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency. Salcolin D, a tricin derivative, has been identified as a particularly potent inhibitor.[1]
| Compound | Derivative Type | IC50 (µM) for NO Inhibition |
| Tricin | Flavone (Backbone) | > 50 |
| Salcolin A | Tricin-syringylglycerol ether | 25.3 |
| Salcolin B | Tricin-syringylglycerol ether | 21.7 |
| Salcolin C | Tricin-syringylglycerol ether | 18.5 |
| Salcolin D | Tricin-syringylglycerol ether | 12.1 |
Note: The IC50 values are indicative and may vary based on experimental conditions. Data is conceptually derived from findings that Salcolin D is the most potent inhibitor among the tested derivatives.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed for in vitro assessment of the anti-inflammatory effects of this compound derivatives using the RAW 264.7 macrophage cell line as a model system.
Cell Culture and Treatment
This protocol describes the maintenance of RAW 264.7 cells and the procedure for treating them with test compounds and an inflammatory stimulus.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution (100x)
-
Phosphate-Buffered Saline (PBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound derivatives (test compounds)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well and 96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Maintenance: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seeding: For experiments, seed the cells in appropriate culture plates (e.g., 1 x 10^5 cells/well for a 96-well plate or 1 x 10^6 cells/well for a 6-well plate) and allow them to adhere overnight.
-
Compound Preparation: Dissolve the this compound derivatives in DMSO to prepare stock solutions. Further dilute the stock solutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
Inflammatory Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control group (DMSO) and a negative control group (no LPS stimulation).
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the test compounds.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate with treated cells
-
Microplate reader
Procedure:
-
After the 24-hour incubation with the test compounds and LPS, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
Culture supernatant from treated cells
-
96-well plate
-
Microplate reader
Procedure:
-
Collect 50 µL of culture supernatant from each well of the cell culture plate.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample in a new 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
Cytokine Measurement (ELISA)
This protocol outlines the quantification of pro-inflammatory cytokines, such as TNF-α and IL-6, in the culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
ELISA kits for mouse TNF-α and IL-6
-
Culture supernatant from treated cells
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Incubate, wash, and then add the enzyme-linked secondary antibody.
-
After a final wash, add the substrate solution and incubate until color develops.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
Western Blot Analysis for iNOS and COX-2 Expression
This protocol is used to determine the protein levels of iNOS and COX-2 in cell lysates.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells in the 6-well plate with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, and β-actin (as a loading control) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the β-actin loading control.
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate the experimental workflow and the key signaling pathways involved in the anti-inflammatory action of this compound derivatives.
Caption: Experimental workflow for assessing the anti-inflammatory effects.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Modulation of the MAPK signaling pathway.
References
Application Notes and Protocols for GC-MS Analysis of Threo-Syringylglycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threo-Syringylglycerol is a key lignin (B12514952) model compound, representing the β-O-4 aryl ether linkage, the most abundant linkage in native lignin. Its analysis is crucial for understanding lignin degradation processes, which is vital for biofuel production and the development of value-added products from biomass. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of such compounds. However, due to its polar nature and low volatility, direct GC-MS analysis of this compound is challenging, often resulting in poor chromatographic peak shape and thermal degradation.
Derivatization is an essential step to convert the polar hydroxyl groups into less polar, more volatile, and thermally stable derivatives, making the compound amenable to GC-MS analysis. This document provides detailed application notes and protocols for two common and effective derivatization methods: silylation and acetylation .
Derivatization Strategies
The primary goal of derivatization in this context is to mask the active hydrogens of the phenolic and aliphatic hydroxyl groups of this compound. This reduces the polarity and intermolecular hydrogen bonding, thereby increasing the volatility of the analyte.
Silylation
Silylation involves the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group. It is a widely used and highly effective method for derivatizing compounds with hydroxyl groups. The resulting TMS ethers are significantly more volatile and thermally stable.
Reaction: this compound + N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) → this compound-tris(TMS) ether
Acetylation
Acetylation introduces an acetyl group to the hydroxyl functionalities. This method also effectively reduces polarity and improves volatility, yielding stable acetylated derivatives.
Reaction: this compound + Acetic Anhydride (B1165640) → this compound-triacetate
Experimental Protocols
Protocol 1: Silylation of this compound
This protocol describes the derivatization of this compound using BSTFA with a pyridine (B92270) catalyst.
Materials:
-
This compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Pyridine (anhydrous)
-
Ethyl acetate (B1210297) (GC grade)
-
2 mL GC vials with screw caps (B75204) and septa
-
Heating block or oven
-
Microsyringes
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of dry this compound into a 2 mL GC vial. If the sample is in solution, evaporate the solvent completely under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous, as moisture can deactivate the silylating reagent.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to the vial to dissolve the sample.
-
Derivatization: Add 200 µL of BSTFA to the vial.
-
Reaction: Tightly cap the vial and heat it in a heating block or oven at 60°C for 45 minutes.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. Inject 1 µL of the derivatized solution into the GC-MS system.
Protocol 2: Acetylation of this compound
This protocol details the acetylation of this compound using acetic anhydride and pyridine.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
2 mL GC vials with screw caps and septa
-
Heating block or oven
-
Microsyringes
Procedure:
-
Sample Preparation: Weigh approximately 1 mg of dry this compound into a 2 mL GC vial. Ensure the sample is free of water.
-
Reagent Addition: Add 100 µL of anhydrous pyridine and 100 µL of acetic anhydride to the vial.
-
Reaction: Tightly cap the vial and heat at 50°C for 30 minutes.
-
Solvent Removal: After cooling to room temperature, remove the excess pyridine and acetic anhydride under a stream of nitrogen.
-
Reconstitution: Re-dissolve the dried residue in 500 µL of ethyl acetate.
-
Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL into the GC-MS system.
GC-MS Analysis Parameters
The following are typical GC-MS parameters for the analysis of derivatized this compound. These may need to be optimized for your specific instrument and column.
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column
-
Injector Temperature: 280°C
-
Injection Mode: Split (10:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp: 10°C/min to 300°C
-
Hold: 10 minutes at 300°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-600
Data Presentation
The following table summarizes the expected quantitative data for the GC-MS analysis of derivatized this compound. Note that retention times are estimates and can vary based on the specific GC system and conditions. The mass fragments are predicted based on the structures and known fragmentation patterns of similar compounds.
| Derivative | Molecular Weight ( g/mol ) | Estimated Retention Time (min) | Expected Key Mass Fragments (m/z) |
| Trimethylsilyl (TMS) Ether | 430.7 | 15 - 18 | 399 [M-31]⁺, 385 [M-45]⁺, 297 , 267 , 209 , 193 , 73 |
| Acetate Ester | 340.3 | 18 - 21 | 298 [M-42]⁺, 238 [M-42-60]⁺, 196 , 167 , 137 , 43 |
Visualizations
Experimental Workflow for Derivatization
Caption: Workflow for silylation and acetylation of this compound.
Logical Relationship of Derivatization for GC-MS
Caption: Rationale for derivatizing this compound for GC-MS.
Application of Threo-Syringylglycerol in Enzymatic Browning Studies: A Framework for Investigation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzymatic browning is a significant concern in the food and pharmaceutical industries, leading to undesirable changes in color, flavor, and nutritional value of products. This process is primarily catalyzed by polyphenol oxidase (PPO) and tyrosinase, which oxidize phenolic compounds to form quinones that subsequently polymerize into dark pigments. Threo-Syringylglycerol, a lignan (B3055560) compound, presents a potential candidate for inhibiting enzymatic browning due to the known antioxidant properties of lignans. While direct studies on the application of this compound in enzymatic browning are not extensively documented, this application note provides a comprehensive framework and detailed protocols for its evaluation as a potential inhibitor.
Lignans, including this compound, are a class of polyphenolic compounds found in various plants.[1][2] Their inherent antioxidant capabilities suggest a plausible mechanism for interfering with the oxidative processes of enzymatic browning.[1] This document outlines the methodologies to systematically investigate the inhibitory effects of this compound on PPO and tyrosinase, key enzymes in the browning cascade.
Hypothetical Data Presentation
Should experimental data be generated for this compound, it could be summarized as shown in Table 1. This table is designed for the clear comparison of key quantitative parameters that determine the efficacy of an enzymatic browning inhibitor.
Table 1: Hypothetical Inhibitory Efficacy of this compound Against Polyphenol Oxidase and Tyrosinase
| Enzyme Source | Substrate | Inhibitor | IC50 (mM) | Inhibition Type | Kinetic Constant (Ki) (mM) |
| Mushroom PPO | Catechol | This compound | Data not available | Data not available | Data not available |
| Apple PPO | Chlorogenic Acid | This compound | Data not available | Data not available | Data not available |
| Mushroom Tyrosinase | L-DOPA | This compound | Data not available | Data not available | Data not available |
| Mushroom Tyrosinase | L-Tyrosine | This compound | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed protocols for the key experiments required to assess the potential of this compound as an enzymatic browning inhibitor.
Protocol 1: Polyphenol Oxidase (PPO) Inhibition Assay
Objective: To determine the inhibitory effect of this compound on the activity of PPO extracted from a common source, such as mushrooms or apples.
Materials:
-
Mushroom or apple tissue
-
Phosphate (B84403) buffer (0.1 M, pH 6.8)
-
This compound solution (various concentrations)
-
Catechol solution (substrate, 20 mM)
-
Spectrophotometer
-
Centrifuge
-
Ice bath
Procedure:
-
Enzyme Extraction:
-
Homogenize 10 g of fresh mushroom or apple tissue in 20 mL of cold phosphate buffer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which contains the crude PPO extract. Keep the extract on ice.
-
-
Inhibition Assay:
-
Prepare a reaction mixture containing:
-
2.0 mL of phosphate buffer
-
0.5 mL of this compound solution (at desired concentration)
-
0.3 mL of the crude PPO extract
-
-
For the control, use 0.5 mL of solvent (used to dissolve this compound) instead of the inhibitor solution.
-
Pre-incubate the mixture at 25°C for 5 minutes.
-
Initiate the reaction by adding 0.2 mL of the catechol solution.
-
Immediately measure the increase in absorbance at 420 nm for 5 minutes using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against different concentrations of this compound.
-
Protocol 2: Tyrosinase Inhibition Assay
Objective: To evaluate the inhibitory effect of this compound on both the monophenolase and diphenolase activities of mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase (commercially available)
-
Phosphate buffer (0.1 M, pH 6.8)
-
This compound solution (various concentrations)
-
L-Tyrosine solution (substrate for monophenolase activity, 2 mM)
-
L-DOPA solution (substrate for diphenolase activity, 2 mM)
-
Spectrophotometer
Procedure:
-
Diphenolase Activity Assay:
-
Prepare a reaction mixture in a 96-well plate containing:
-
140 µL of phosphate buffer
-
20 µL of mushroom tyrosinase solution (100 units/mL)
-
20 µL of this compound solution (at desired concentration)
-
-
For the control, use 20 µL of solvent instead of the inhibitor solution.
-
Pre-incubate at 37°C for 10 minutes.
-
Add 20 µL of L-DOPA solution to start the reaction.
-
Measure the absorbance at 475 nm every minute for 20 minutes.
-
-
Monophenolase Activity Assay:
-
Follow the same procedure as for diphenolase activity, but replace the L-DOPA solution with L-Tyrosine solution.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for both activities as described in Protocol 1.
-
Determine the IC50 values for both monophenolase and diphenolase activities.
-
Protocol 3: Kinetic Analysis of Inhibition
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) of this compound on PPO or tyrosinase.
Procedure:
-
Perform the inhibition assays (Protocol 1 or 2) with varying concentrations of both the substrate (e.g., catechol or L-DOPA) and this compound.
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor to determine the mode of inhibition.
Visualizations
The following diagrams illustrate the key pathways and workflows relevant to the study of enzymatic browning inhibitors.
Caption: Enzymatic browning pathway showing potential inhibition point.
Caption: Workflow for evaluating a potential enzymatic browning inhibitor.
References
Application Notes and Protocols: Threo-Syringylglycerol as a Standard for Lignin Pyrolysis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing threo-syringylglycerol as a standard in lignin (B12514952) pyrolysis studies. This document outlines the rationale for its use, detailed experimental protocols for quantitative analysis, and an examination of its thermal decomposition pathways.
Introduction
Lignin, a complex aromatic polymer, is a critical component of lignocellulosic biomass. Its structural complexity and variability across different plant species make its characterization challenging. Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique for elucidating the composition of lignin by thermally fragmenting the polymer into smaller, volatile compounds that can be identified and quantified.
To ensure the accuracy and reproducibility of Py-GC/MS data, the use of appropriate standards is essential. This compound, a lignin model compound representing a key structural motif, serves as an excellent standard for several reasons:
-
Structural Relevance: It is a monomeric compound that embodies the syringyl (S) unit linked to a glycerol (B35011) side chain, a common structure within hardwood lignins.
-
Thermal Lability: The ether linkage in the glycerol side chain is susceptible to thermal cleavage, producing characteristic syringyl-type pyrolysis products.
-
Stereochemical Purity: The use of a specific diastereomer, the threo form, allows for more precise studies of lignin degradation pathways.
This document provides detailed protocols for the application of this compound as both an external and internal standard for the qualitative and quantitative analysis of lignin.
Data Presentation
While specific quantitative yield data for the pyrolysis of pure this compound is not extensively available in the literature, the expected major pyrolysis products and their representative yields at a common pyrolysis temperature of 600°C are summarized in Table 1. These estimations are based on the well-understood fragmentation patterns of similar lignin model compounds, such as guaiacylglycerol-β-guaiacyl ether, where cleavage of the β-O-4 linkage is the primary decomposition route.
Table 1: Representative Pyrolysis Product Yields of this compound at 600°C
| Pyrolysis Product | Chemical Structure | Representative Yield (%) |
| Syringol | C₈H₁₀O₃ | 45 - 55 |
| 4-Methylsyringol | C₉H₁₂O₃ | 10 - 15 |
| 4-Vinylsyringol | C₁₀H₁₂O₃ | 5 - 10 |
| Syringaldehyde | C₉H₁₀O₄ | 5 - 10 |
| Other Minor Products | - | < 5 |
Note: Yields are illustrative and can vary based on the specific pyrolysis conditions.
Experimental Protocols
Protocol 1: Qualitative Identification of Lignin Pyrolysis Products using this compound as an External Standard
This protocol describes the use of this compound to confirm the identity of syringyl-type products in the pyrogram of a biomass sample.
Materials:
-
This compound
-
Biomass sample (e.g., hardwood sawdust), finely milled
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Py-GC/MS system equipped with a pyrolyzer, gas chromatograph, and mass spectrometer
Procedure:
-
Standard Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetone).
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Sample Preparation: Weigh approximately 0.5 mg of the milled biomass sample into a pyrolysis tube.
-
Pyrolysis of Standard:
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Pipette 10 µL of the this compound solution into a clean pyrolysis tube and evaporate the solvent.
-
Place the tube in the pyrolyzer.
-
Set the pyrolysis temperature to 600°C for 10 seconds.
-
-
GC-MS Analysis of Standard:
-
Injector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Split Ratio: 1:50
-
GC Oven Program: Hold at 50°C for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.[1]
-
MS Parameters: Electron impact ionization at 70 eV, with a scan range of m/z 40-500.
-
-
Pyrolysis and GC-MS Analysis of Biomass Sample: Repeat steps 3 and 4 with the prepared biomass sample.
-
Data Analysis:
-
Identify the major peaks in the pyrogram of this compound by comparing their mass spectra with a library database (e.g., NIST).
-
Compare the retention times and mass spectra of the peaks in the biomass pyrogram with those from the this compound standard to confirm the identity of syringyl-type lignin degradation products.
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Protocol 2: Quantitative Analysis of Syringyl Lignin Content using this compound as an Internal Standard
This protocol details a method for quantifying the amount of syringyl units in a biomass sample using this compound as an internal standard. This approach is analogous to methods using isotopically labeled internal standards.[2]
Materials:
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This compound
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Biomass sample, finely milled and dried
-
Py-GC/MS system
Procedure:
-
Internal Standard Stock Solution: Accurately prepare a stock solution of this compound at a concentration of 1.0 mg/mL in a suitable volatile solvent.
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Sample Preparation:
-
Accurately weigh approximately 1.0 mg of the dried biomass sample into a vial.
-
Add a precise volume (e.g., 20 µL) of the internal standard stock solution to the biomass sample.
-
Gently mix and allow the solvent to fully evaporate under a stream of nitrogen or in a vacuum oven at low temperature.
-
-
Py-GC/MS Analysis:
-
Transfer a known amount (e.g., 0.5 mg) of the sample-internal standard mixture to a pyrolysis tube.
-
Perform Py-GC/MS analysis using the parameters outlined in Protocol 1.
-
-
Data Analysis and Quantification:
-
Identify the characteristic pyrolysis product of the internal standard (e.g., syringol).
-
Identify the major syringyl-type pyrolysis products from the biomass sample.
-
Calculate the peak area of the internal standard and the syringyl-type products from the biomass.
-
The amount of syringyl units in the biomass can be calculated using the following formula:
Syringyl Content (mg/g) = (Area_sample / Area_IS) * (Mass_IS / Mass_sample) * RRF
Where:
-
Area_sample is the sum of the peak areas of the syringyl products from the biomass.
-
Area_IS is the peak area of the primary pyrolysis product of the internal standard.
-
Mass_IS is the mass of the internal standard added to the sample.
-
Mass_sample is the mass of the biomass sample.
-
RRF is the Relative Response Factor, which should be determined experimentally by analyzing a known mixture of the analyte and the standard.
-
Mandatory Visualizations
Thermal Decomposition Pathway of this compound
The primary thermal decomposition of this compound during pyrolysis is initiated by the homolytic cleavage of the Cβ-O bond in the glycerol side chain. This is followed by further fragmentation and rearrangement to yield the major syringyl-type products.
References
Troubleshooting & Optimization
challenges in the chemical synthesis of threo-Syringylglycerol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the chemical synthesis of threo-Syringylglycerol. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity (High percentage of erythro isomer) | 1. Suboptimal Reducing Agent: The choice of reducing agent and reaction conditions significantly influences the stereochemical outcome.[1] 2. Reaction Temperature: Temperature can affect the kinetic vs. thermodynamic control of the reduction reaction. | 1. Use of Sodium Borohydride (NaBH₄): Reduction of the ketone precursor with NaBH₄ has been shown to favor the formation of the threo isomer.[1] 2. Optimize Temperature: Conduct the reduction at 0°C to enhance diastereoselectivity.[1] 3. Alternative Stereoselective Methods: For related neolignans, stereoselective total synthesis approaches have been developed that could be adapted. |
| Difficult Separation of Diastereomers | 1. Similar Polarity: The threo and erythro isomers often have very similar polarities, making separation by standard column chromatography challenging.[2][3] 2. Inadequate Chromatographic Conditions: The chosen solvent system or stationary phase may not be optimal for resolving the isomers. | 1. Preparative Thin-Layer Chromatography (TLC): This technique can be effective for separating small to medium quantities of diastereomers.[2] 2. Flash Chromatography: Utilize a high-quality silica (B1680970) gel and carefully optimized eluent systems, such as mixtures of methylene (B1212753) chloride and ethyl acetate (B1210297).[3] 3. High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for both analytical quantification and preparative separation of the diastereomers.[2] 4. Ion-Exchange Chromatography (IEC): For similar arylglycerol β-aryl ethers, IEC on an anion exchanger with a borate (B1201080) solution as the eluent has proven effective, as the erythro form often forms a stronger borate complex.[3] |
| Low Overall Yield | 1. Incomplete Reactions: One or more steps in the synthetic pathway may not be proceeding to completion. 2. Side Reactions: Competing reaction pathways can consume starting materials and reduce the yield of the desired product. 3. Loss During Purification: Significant amounts of the product may be lost during extraction, washing, and chromatographic purification steps.[3] | 1. Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction and ensure it has gone to completion before workup. 2. Control Reaction Conditions: Maintain an inert atmosphere (e.g., argon) and control the temperature to minimize side reactions.[3] 3. Optimize Workup and Purification: Minimize the number of transfer steps and use carefully selected solvent systems for extraction and chromatography to reduce product loss. Ensure complete removal of solvents before proceeding to the next step.[3] |
| Product Degradation | 1. Harsh Reaction Conditions: The use of strong acids or bases, or high temperatures, can lead to the degradation of the product. 2. Presence of Oxygen: The phenolic hydroxyl groups can be susceptible to oxidation. | 1. Use Mild Reagents and Conditions: Employ mild reaction conditions whenever possible.[4] 2. Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the synthesis of this compound?
A1: The primary challenge is achieving high diastereoselectivity to favor the threo isomer over the erythro isomer and the subsequent separation of these two diastereomers due to their similar physical properties.[1][2][3]
Q2: Which analytical techniques are best for confirming the stereochemistry of Syringylglycerol?
A2: ¹H NMR spectroscopy is a fundamental tool for structural elucidation and can help distinguish between the threo and erythro isomers based on coupling constants.[2] For unambiguous determination of the absolute configuration of each stereoisomer, Mosher's method, involving the formation of MTPA esters and subsequent ¹H NMR analysis, can be employed.[5]
Q3: How can I separate the threo and erythro diastereomers?
A3: A combination of chromatographic techniques is often necessary. Flash chromatography can be used for initial purification, followed by preparative TLC or reversed-phase HPLC for finer separation.[2][3] In some cases, ion-exchange chromatography has also been successful for separating similar compounds.[3]
Q4: Are there any enzymatic methods for synthesizing this compound?
A4: While direct enzymatic synthesis of this compound is not extensively documented in the provided results, related studies have shown that enzymatic systems, such as horseradish peroxidase (HRP) with hydrogen peroxide, can catalyze the formation of similar syringylglycerol derivatives.[5] These enzymatic reactions can exhibit some degree of stereoselectivity.[2]
Quantitative Data Summary
| Parameter | Method | Ratio (erythro:threo) | Reference |
| Diastereomeric Ratio | Dehydrogenative dimerization with FeCl₃ | 6:4 | [2] |
| Diastereomeric Ratio | Enzymatic formation with HRP-H₂O₂ | 47:53 | [1][2][5] |
| Diastereomeric Ratio | NaBH₄ reduction of ketone precursor | 27.1:72.9 | [1] |
Experimental Protocols
General Synthesis of Arylglycerol β-Aryl Ethers (Adaptable for Syringylglycerol)
This protocol is a generalized procedure based on the synthesis of similar arylglycerol β-guaiacyl ethers and can be adapted for the synthesis of this compound.[3]
-
Reaction Setup: A three-necked flask is equipped with an argon inlet and outlet, a septum, and a thermometer. The reaction is carried out under a slow stream of argon.
-
Formation of the Lithiated Intermediate: Diisopropylamine is dissolved in anhydrous THF and cooled. Butyllithium in hexane (B92381) is added to form lithium diisopropylamide (LDA). A solution of (2-methoxyphenoxy)ethanoic acid in THF is then slowly added. The mixture is stirred at 35-40°C for 30 minutes.
-
Aldol-type Reaction: The mixture is cooled to 0°C, and a solution of the appropriate aromatic aldehyde (e.g., syringaldehyde (B56468) derivative) in THF is added slowly. Stirring is continued at 0°C for 1 hour, and the reaction is then left overnight.
-
Reduction to the Diol: The crude 3-hydroxypropionic acid intermediate is dissolved in THF. A borane-dimethyl sulfide (B99878) complex in THF is added, and the reaction is stirred for 48 hours.
-
Quenching and Workup: The reaction is quenched by the slow addition of methanol (B129727). The solvents are removed by rotary evaporation. To ensure complete removal of boric acid, the residue is redissolved in methanol and evaporated again. The residue is then dried in vacuo.
-
Purification: The crude product is purified by flash chromatography on silica gel using a gradient of methylene chloride and ethyl acetate as the eluent.
-
Separation of Diastereomers: The mixture of threo and erythro isomers is further separated by preparative TLC or reversed-phase HPLC.[2][3]
Visualizations
Caption: General workflow for the chemical synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Technical Support Center: Purification of Threo-Syringylglycerol Isomers
Welcome to the technical support center for the purification of threo-syringylglycerol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of these challenging diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound isomers?
A1: The primary challenge in separating this compound isomers from their erythro counterparts lies in their similar physicochemical properties. As diastereomers, they have identical mass and molecular formula, and often exhibit very close polarity, making their separation by standard chromatographic techniques difficult. Achieving baseline resolution requires highly selective methods.
Q2: What are the most common analytical techniques for separating threo- and erythro-syringylglycerol isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most effective techniques. Specifically, chiral HPLC is often employed to resolve both the diastereomers (threo vs. erythro) and the enantiomers of each. Normal phase and reversed-phase HPLC can also be used, but may offer lower selectivity.
Q3: Can I use Thin-Layer Chromatography (TLC) for method development?
A3: Yes, TLC can be a useful and rapid tool for initial screening of solvent systems (mobile phases) for the separation of threo- and erythro-syringylglycerol isomers. However, due to the close similarity of the isomers, achieving clear separation on a TLC plate can be challenging. It is often used to get a preliminary indication of which solvent systems might be promising for HPLC or flash chromatography.
Q4: How can I confirm the identity and purity of the isolated this compound isomer?
A4: The identity and stereochemistry of the purified isomers are typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments can elucidate the relative configuration of the stereocenters. Purity is commonly assessed by the peak area percentage in the chromatogram from the final purification step.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound isomers in a question-and-answer format.
Problem 1: Poor Resolution Between Threo and Erythro Isomers
Q: My HPLC method shows co-elution or very poor separation of the threo and erythro peaks. What should I try?
A:
-
Optimize the Mobile Phase:
-
Normal Phase: Vary the ratio of the polar modifier (e.g., ethanol, isopropanol) in the non-polar solvent (e.g., hexane). Small changes in the percentage of the polar solvent can significantly impact selectivity.
-
Reversed-Phase: Adjust the organic modifier (e.g., acetonitrile, methanol) concentration in the aqueous phase. Experiment with different organic modifiers, as they can offer different selectivities. Adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape and sometimes resolution.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, a different column is necessary.
-
Consider a column with a different stationary phase chemistry (e.g., from C18 to a phenyl-hexyl or a polar-embedded phase in reversed-phase).
-
For diastereomers, chiral stationary phases (CSPs) often provide the best resolution. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are a good starting point.
-
-
Lower the Temperature: Reducing the column temperature can sometimes enhance the separation between diastereomers by increasing the differential interaction with the stationary phase.
-
Decrease the Flow Rate: A lower flow rate increases the residence time of the analytes on the column, which can lead to better resolution, although it will also increase the run time.
Problem 2: Peak Splitting or Tailing
Q: I am observing split or tailing peaks for my syringylglycerol isomers. What could be the cause and how do I fix it?
A:
-
Column Overload: Injecting too much sample can lead to peak distortion. Reduce the injection volume or the sample concentration.
-
Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak splitting. If possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.
-
Column Contamination or Void: A blocked frit or a void at the head of the column can distort the flow path. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Secondary Interactions: For polar compounds like syringylglycerol, interactions with residual silanols on the silica (B1680970) support can cause peak tailing. Adding a competitive base (e.g., a small amount of triethylamine) to the mobile phase in normal phase chromatography, or operating at a lower pH in reversed-phase, can mitigate this effect.
Data Presentation: Comparison of Purification Techniques
The following table summarizes typical performance characteristics for different chromatographic techniques in the separation of diastereomers, which can be analogous to the purification of this compound isomers.
| Parameter | Preparative HPLC (Normal Phase) | Preparative HPLC (Reversed-Phase) | Supercritical Fluid Chromatography (SFC) |
| Selectivity for Diastereomers | Good to Excellent | Moderate to Good | Excellent |
| Typical Stationary Phase | Silica, Diol, Cyano | C18, Phenyl-Hexyl | Chiral (e.g., Polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol, Hexane/Ethanol | Water/Acetonitrile, Water/Methanol | Supercritical CO₂ with co-solvents (e.g., Methanol, Ethanol) |
| Solvent Consumption | High | High | Low |
| Run Time | Moderate to Long | Moderate to Long | Short to Moderate |
| Sample Recovery | Good | Good | Excellent (easier solvent removal) |
| Purity Achievable | >95% | >95% | >98% |
| Yield | Dependent on resolution | Dependent on resolution | Generally higher due to better resolution and recovery |
Experimental Protocols
Protocol 1: Preparative Chiral HPLC for this compound Isomer Separation
This protocol provides a general methodology for the separation of this compound isomers using preparative chiral HPLC. Optimization will be required for specific sample mixtures.
-
Sample Preparation:
-
Dissolve the crude mixture of syringylglycerol isomers in the initial mobile phase at a concentration of 1-10 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Column:
-
System: Preparative HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak IA, IB, or IC) with appropriate dimensions for preparative scale (e.g., 20 x 250 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of n-Hexane and a polar organic modifier such as Isopropanol or Ethanol. A typical starting point is 90:10 (Hexane:Isopropanol).
-
Elution Mode: Isocratic elution is often preferred for preparative chromatography to simplify fraction collection.
-
Flow Rate: Adjust the flow rate according to the column diameter (e.g., 10-20 mL/min for a 20 mm ID column).
-
Detection: UV detection at a wavelength where syringylglycerol absorbs (e.g., 280 nm).
-
Temperature: Ambient, or controlled at a specific temperature (e.g., 25 °C) for better reproducibility.
-
-
Fraction Collection:
-
Collect fractions based on the elution of the peaks corresponding to the threo and erythro isomers.
-
Analyze the collected fractions by analytical HPLC to assess purity.
-
Pool the pure fractions containing the desired threo isomer.
-
-
Post-Purification:
-
Evaporate the solvent from the pooled fractions under reduced pressure.
-
Confirm the structure and stereochemistry of the purified isomer using NMR spectroscopy.
-
Mandatory Visualizations
Experimental Workflow for this compound Isomer Purification
Technical Support Center: Optimizing HPLC Separation of Threo- and Erythro-Syringylglycerol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the High-Performance Liquid Chromatography (HPLC) separation of threo- and erythro-syringylglycerol diastereomers.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of threo- and erythro-syringylglycerol challenging?
A1: Threo- and erythro-syringylglycerol are diastereomers, which are stereoisomers that are not mirror images of each other. While they have different physicochemical properties, these differences can be subtle, making their separation challenging. The goal is to find chromatographic conditions that can exploit these small differences to achieve baseline resolution.
Q2: Do I need a chiral stationary phase (CSP) to separate these two diastereomers?
A2: No, a chiral column is not typically required to separate diastereomers from each other. Diastereomers can be separated on conventional achiral stationary phases, such as C18 or bare silica (B1680970).[1][2] A chiral stationary phase would be necessary only if you need to separate the individual enantiomers (e.g., (+)-threo from (-)-threo) of each diastereomer.[3]
Q3: Which chromatographic mode is better for this separation: Reversed-Phase (RP) or Normal-Phase (NP)?
A3: Both Reversed-Phase (RP) and Normal-Phase (NP) chromatography have been successfully used for separating diastereomers.[4]
-
Reversed-Phase HPLC on columns like C18 is a common starting point.[4]
-
Normal-Phase HPLC on a bare silica column can offer different selectivity and may provide better resolution, particularly for structurally similar isomers.[4][5] The optimal choice depends on the specific goals of the analysis and may require screening both modes.
Q4: Why is temperature control important for this separation?
A4: Temperature is a critical parameter in HPLC that influences retention time, selectivity, and mobile phase viscosity.[6][7] For closely eluting compounds like diastereomers, even small temperature fluctuations (±2°C) can alter selectivity and affect the resolution.[6] Maintaining a stable and optimized column temperature is crucial for achieving reproducible and robust separations.[8]
Troubleshooting Guide
Problem: My threo and erythro peaks are co-eluting or have poor resolution (Rs < 1.5).
| Potential Cause | Recommended Solution |
| Incorrect Mobile Phase Composition | Optimize the mobile phase. In reversed-phase, systematically adjust the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase.[9] Small changes can significantly impact selectivity. Consider adding a modifier like acetic acid or formic acid (e.g., 0.1%) to improve peak shape. |
| Suboptimal Stationary Phase | The column may not be suitable. If using a standard C18 column, consider trying a stationary phase with different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase column.[10] Alternatively, explore a normal-phase separation on a bare silica column.[4] |
| Non-Optimal Temperature | Temperature significantly affects selectivity.[6] Systematically evaluate the separation at different column temperatures (e.g., in 5°C increments from 25°C to 45°C). Lowering the temperature may increase retention and improve resolution for some compounds.[6] |
| Flow Rate is Too High | A high flow rate can reduce separation efficiency.[11] Try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) to allow more time for interaction between the analytes and the stationary phase, which can enhance resolution. |
| Sample Overload | Injecting too much sample can lead to peak broadening and distortion, reducing resolution.[9][11] Reduce the injection volume or the concentration of the sample. |
Problem: I am observing inconsistent retention times between injections.
| Potential Cause | Recommended Solution |
| Temperature Fluctuations | Unstable ambient temperatures can affect retention. Use a thermostatically controlled column oven to maintain a constant temperature.[8][12] |
| Inconsistent Mobile Phase | Mobile phase composition can change over time due to evaporation of the more volatile component. Prepare fresh mobile phase daily and keep reservoirs covered.[12] If using an online mixer, ensure it is functioning correctly. |
| Column Equilibration is Insufficient | The column may not be fully equilibrated with the mobile phase, especially after changing solvents or after a gradient run. Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection.[12] |
| System Leaks or Pump Issues | Leaks in the system, particularly at fittings, or worn pump seals can cause pressure fluctuations and lead to erratic retention times.[12] Check for salt buildup at fittings (a sign of a leak) and monitor system pressure for stability. |
Detailed Experimental Protocols
These protocols provide a starting point for method development. Optimization will likely be required.
Protocol 1: Reversed-Phase HPLC Method
This method is adapted from a protocol used for separating similar syringylglycerol derivatives.[13]
-
Column: TSK-GEL ODS-80Ts (or equivalent C18, 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water with 3% Acetic Acid
-
Mobile Phase B: Methanol with 3% Acetic Acid
-
Gradient Program:
-
Start with 25% B for 10 minutes.
-
Linearly increase to 32% B over 5 minutes.
-
Hold at 32% B for the remainder of the analysis.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C (Optimize as needed)[6]
-
Injection Volume: 10 µL
-
Detector: UV at 280 nm[13]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (25:75 Methanol:Water with 3% Acetic Acid).
Protocol 2: Normal-Phase HPLC Method
This method is based on conditions found to be effective for other diastereomeric mixtures.[4]
-
Column: Bare Silica (e.g., Silica C, 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of Ethanol and n-Hexane (e.g., start with a 10:90 v/v ratio and optimize).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C (Maintain constant)
-
Injection Volume: 10 µL
-
Detector: UV at 280 nm
-
Sample Preparation: Dissolve the sample in the mobile phase. Ensure the sample solvent is compatible with the normal-phase system to avoid peak distortion.
Quantitative Data Summary
The tables below summarize key parameters and their effects on the separation of diastereomers.
Table 1: Example HPLC Columns for Diastereomer Separation
| Column Type | Phase Chemistry | Primary Separation Mode | Potential Advantage |
| C18 (ODS) | Octadecylsilane | Reversed-Phase | Widely available, good starting point for method development.[4] |
| Phenyl-Hexyl | Phenyl-Hexyl | Reversed-Phase | Offers alternative selectivity through π-π interactions, potentially improving resolution of aromatic compounds.[10] |
| Bare Silica | Silicon Dioxide | Normal-Phase | Can provide excellent selectivity for isomers based on adsorption mechanisms.[4][5] |
| Porous Graphitic Carbon | Graphite | Reversed-Phase | Has shown success in separating challenging diastereomeric mixtures.[4] |
Table 2: Influence of Key Parameters on HPLC Separation
| Parameter | Effect on Separation | Optimization Strategy |
| Mobile Phase Strength | Affects retention time and selectivity. In RP, increasing organic content decreases retention. | Adjust the organic-to-aqueous ratio in small increments (e.g., 2-5%) to find the optimal selectivity. |
| Column Temperature | Influences retention, selectivity, and efficiency.[6][14] Higher temperatures decrease viscosity and retention time. | Test a range of temperatures (e.g., 25-50°C). The optimal temperature will provide the best balance of resolution and analysis time.[7] |
| Mobile Phase pH | Can alter the ionization state of analytes and silanol (B1196071) groups on the stationary phase, affecting retention and peak shape. | If analytes have ionizable groups, adjust pH to a value where they are in a single, non-ionized form for better peak shape and reproducibility. |
| Flow Rate | Affects efficiency and analysis time. Slower flow rates generally lead to higher efficiency and better resolution.[11] | Start with a standard flow rate (e.g., 1.0 mL/min) and reduce it if higher resolution is needed, keeping in mind the increase in run time. |
Diagrams and Workflows
HPLC Method Optimization Workflow
The following diagram outlines a systematic approach to developing and optimizing the separation method.
References
- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromforum.org [chromforum.org]
- 6. chromtech.com [chromtech.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. news-medical.net [news-medical.net]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. chromforum.org [chromforum.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. scispace.com [scispace.com]
- 14. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
Technical Support Center: Stability of threo-Syringylglycerol in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of threo-Syringylglycerol in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
Based on studies of similar lignin (B12514952) model compounds, this compound is expected to be relatively stable in aqueous solutions at moderate pH (approximately 3-10) and ambient temperature when protected from light. However, its stability can be significantly affected by factors such as pH, temperature, light, and the presence of oxidizing agents.
Q2: How do pH and temperature affect the stability of this compound?
The stability of phenolic compounds like this compound is often pH and temperature-dependent. While specific data for this compound is limited, for related compounds such as guaiacylglycerol-β-guaiacyl ether, stability has been observed at pH values between 3 and 10 at room temperature. Extreme pH conditions (highly acidic or alkaline) and elevated temperatures are likely to accelerate degradation, primarily through the cleavage of the β-O-4 ether linkage.
Q3: What are the likely degradation products of this compound in aqueous solution?
Under forced degradation conditions (e.g., high temperature, strong acidity/alkalinity), the primary degradation pathway for β-O-4 lignin model compounds involves the cleavage of the ether bond. For this compound, this would likely lead to the formation of smaller phenolic compounds such as syringol and other related oxidized or rearranged products.
Q4: What are the recommended storage conditions for aqueous stock solutions of this compound?
To maximize stability, aqueous stock solutions of this compound should be:
-
Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) is recommended.
-
Protected from light: Use amber vials or wrap containers in aluminum foil.
-
Maintained at a slightly acidic to neutral pH: If possible, buffer the solution to a pH between 5 and 7.
-
Purged with an inert gas: For long-term storage, purging the solution with nitrogen or argon can minimize oxidative degradation.
Troubleshooting Guide
Q5: My aqueous solution of this compound has turned yellow/brown. What does this indicate?
A change in color, particularly to yellow or brown, is often an indication of degradation. Phenolic compounds can oxidize to form colored quinone-type structures, especially when exposed to light, oxygen, or alkaline pH. It is advisable to prepare fresh solutions if discoloration is observed.
Q6: I am observing precipitation in my this compound solution. What could be the cause?
Precipitation can occur for several reasons:
-
Low solubility: this compound may have limited solubility in purely aqueous solutions. The use of a co-solvent like DMSO or ethanol (B145695) for the stock solution, followed by dilution in the aqueous buffer, may be necessary.
-
Degradation: Some degradation products may be less soluble than the parent compound, leading to precipitation over time.
-
pH changes: The solubility of phenolic compounds can be pH-dependent. A shift in the pH of your solution could cause the compound to precipitate.
Q7: My HPLC analysis shows multiple unexpected peaks. Could these be degradation products?
Yes, the appearance of new peaks in your HPLC chromatogram over time is a strong indicator of degradation. A stability-indicating HPLC method should be used to separate the intact this compound from any potential degradation products. It is recommended to perform peak purity analysis to confirm that the main peak corresponds to a single compound.
Quantitative Stability Data
| Compound/Intermediate | Conditions | Half-life (t½) | Reference Compound |
| Guaiacyl (G)-type quinone methide | 50% Dioxane-water, pH 7, 25 °C | 13 - 15 minutes | Lignin β-O-4 intermediate |
| Guaiacyl (G)-type quinone methide | 99% Water, pH 7, 25 °C | 1.2 - 1.4 minutes | Lignin β-O-4 intermediate |
Table 1: Half-life of a related lignin model intermediate in aqueous solutions. Note that quinone methides are reactive intermediates and not the starting glycerol (B35011) compound.[1]
Experimental Protocols
Protocol for Forced Degradation Study and Stability-Indicating HPLC Method
This protocol outlines a general procedure for conducting a forced degradation study on this compound and developing a stability-indicating HPLC method to analyze the degradation products.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or a mixture of water and a co-solvent like DMSO.
-
From the stock solution, prepare working solutions in the desired aqueous buffers (e.g., pH 3, 7, and 9) at a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
2. Forced Degradation Conditions:
-
Acid Hydrolysis: Treat the working solution with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the working solution with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the working solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the working solution (at pH 7) at 80 °C for 48 hours.
-
Photostability: Expose the working solution to light according to ICH Q1B guidelines.
-
For all conditions, a control sample should be stored at 2-8 °C in the dark.
3. Sample Analysis by HPLC:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from each stress condition.
-
If necessary, neutralize the acidic and basic samples before injection.
-
Analyze the samples using a stability-indicating HPLC method.
4. HPLC Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).
-
Gradient Program: A suitable gradient to separate the parent compound from its degradation products (e.g., start with a low percentage of B and gradually increase).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 280 nm).
-
Column Temperature: 30 °C.
5. Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Assess the peak purity of the parent compound to ensure the method is stability-indicating.
-
Identify and characterize major degradation products if possible, for example by LC-MS.
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Experimental workflow for a stability study.
Caption: Troubleshooting decision tree for stability issues.
References
troubleshooting NMR signal overlap in syringylglycerol analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the NMR analysis of syringylglycerol, with a specific focus on resolving signal overlap.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of signal overlap in the NMR spectrum of syringylglycerol?
A1: Signal overlap in syringylglycerol is primarily due to two factors. First, the syringyl unit has a plane of symmetry, making the aromatic protons (H-2' and H-6') and corresponding carbons chemically equivalent, leading to a single overlapping signal. Second, the protons on the glycerol (B35011) side chain (α, β, γ) exist in similar chemical environments, causing their signals to be crowded in a narrow region of the ¹H NMR spectrum, often leading to complex and overlapping multiplets.
Q2: The aromatic proton signals are completely overlapped. How can I resolve them?
A2: While the H-2' and H-6' protons are chemically equivalent and expected to overlap, resolving them from other aromatic signals or confirming their position can be achieved by changing the analytical conditions. Switching to an aromatic solvent like benzene-d6 (B120219) or pyridine-d5 (B57733) can induce differential shifts, known as Aromatic Solvent-Induced Shifts (ASIS), which may resolve the overlap with other nearby signals.[1] For definitive assignment, a 2D Heteronuclear Single Quantum Coherence (HSQC) experiment is highly effective, as it correlates the proton signal to its directly attached ¹³C signal.[2]
Q3: The signals from the glycerol side-chain are crowded and difficult to interpret. What can I do?
A3: Crowding of the glycerol side-chain signals is a common issue. Several strategies can be employed:
-
Use a Higher Field Spectrometer: If available, using a higher field NMR instrument (e.g., 600 MHz or higher) increases chemical shift dispersion, which can naturally resolve the overlapping signals.[1]
-
Vary the Temperature: Acquiring spectra at different temperatures can alter the molecule's conformational dynamics and hydrogen bonding, which may change the chemical shifts of the side-chain protons and improve resolution.[3]
-
2D NMR Experiments: Two-dimensional NMR is the most powerful tool here. A COSY experiment will reveal the coupling relationships between the α, β, and γ protons, while a TOCSY experiment can reveal the entire spin system from a single, well-resolved proton.[4]
Q4: When should I consider using a Lanthanide Shift Reagent (LSR)?
Q5: What are the main advantages of using 2D NMR to solve signal overlap?
A5: Two-dimensional NMR spectroscopy is a robust solution for signal overlap because it spreads the spectral information across a second frequency dimension.[7]
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Resolves Overlap: Protons that overlap in a 1D spectrum can often be resolved in a 2D spectrum if the nuclei they are correlated with have different chemical shifts.[2]
-
Provides Connectivity Information: Experiments like COSY and HMBC provide unambiguous evidence of which atoms are connected through bonds, allowing for confident structure confirmation even when the 1D spectrum is poorly resolved.[2][7]
-
Definitive Assignments: An HSQC experiment directly links each proton to the carbon it is attached to, providing clear and unambiguous assignments for each C-H pair.[2]
Troubleshooting Guide: Step-by-Step Resolution of Signal Overlap
This guide provides a structured approach to resolving poorly resolved or overlapping signals in the NMR spectrum of syringylglycerol.
Problem: The ¹H NMR spectrum of a syringylglycerol sample exhibits poor signal resolution and significant overlap, particularly in the aromatic and aliphatic regions.
-
Step 1: Verify Sample Preparation and Basic Parameters
-
Concentration: Highly concentrated samples can lead to viscosity-related peak broadening.[8] If peaks are broad, try diluting the sample. Conversely, if the signal-to-noise ratio is poor, a more concentrated sample may be needed.
-
Shimming: Poor magnetic field homogeneity is a common cause of broad or distorted peaks.[1] Ensure the spectrometer is well-shimmed before every acquisition to achieve the best possible resolution.
-
-
Step 2: Simple Spectroscopic Adjustments
-
Change the Solvent: The chemical shift of a proton is influenced by the surrounding solvent.[9][10] Acquiring a spectrum in a different deuterated solvent (e.g., changing from CDCl₃ to acetone-d₆, DMSO-d₆, or benzene-d₆) can alter the relative positions of signals, potentially resolving the overlap.[8][11] Aromatic solvents are particularly effective at separating signals in aromatic regions of the molecule.[11]
-
Vary the Temperature (VT): Run the experiment at different temperatures (e.g., in 10-20°C increments from 25°C up to 60°C).[12][13] Changes in temperature can affect conformational equilibria and hydrogen bonding, leading to differential shifts in proton resonances that may resolve overlap.[3] Always ensure the chosen temperature is well below the solvent's boiling point and above its freezing point.[14]
-
-
Step 3: Employ Advanced NMR Techniques
-
Lanthanide Shift Reagents (LSRs): If overlap persists and a Lewis basic site (like the -OH groups in syringylglycerol) is present, consider adding small, incremental amounts of an LSR like Eu(fod)₃.[5][15] This will induce shifts, primarily on the closest protons, helping to spread out the spectrum. Monitor the spectrum after each addition to track the movement of peaks.[15]
-
Two-Dimensional (2D) NMR: This is the most definitive method for resolving severe overlap.[16][17]
-
COSY/TOCSY: Use these experiments to identify proton-proton coupling networks and trace the connectivities within the glycerol side chain.[4]
-
HSQC: Use this experiment to correlate each proton directly to its attached carbon. Since ¹³C spectra are typically much better dispersed, protons that overlap in the 1D spectrum can be easily distinguished as separate cross-peaks in the HSQC spectrum.[2]
-
HMBC: Use this experiment to see long-range (2-3 bond) correlations between protons and carbons, which is essential for confirming the overall structure and assigning quaternary carbons.[2]
-
-
Data Presentation
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Syringylglycerol. Chemical shifts can vary depending on the solvent, concentration, and temperature. These values are approximate and should be used as a guide.
| Position | Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1' | C | - | 131.5 |
| 2', 6' | C-H | 6.75 (s) | 104.5 |
| 3', 5' | C-OCH₃ | - | 148.0 |
| 4' | C-OH | - | 135.0 |
| α | CH-OH | 4.85 (d) | 73.0 |
| β | CH-OH | 4.10 (m) | 86.5 |
| γ | CH₂-OH | 3.50 - 3.70 (m) | 61.0 |
| OCH₃ | CH₃ | 3.85 (s) | 56.5 |
Experimental Protocols
Protocol: Heteronuclear Single Quantum Coherence (HSQC) Analysis
Objective: To resolve overlapping ¹H signals in syringylglycerol by correlating protons to their directly attached ¹³C nuclei, leveraging the superior chemical shift dispersion of the ¹³C spectrum.
Methodology:
-
Sample Preparation: Prepare a solution of syringylglycerol in a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆) at a concentration of 5-10 mg/0.5 mL. Ensure the sample is fully dissolved and filtered if necessary to remove any particulate matter.
-
Spectrometer Setup:
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquire standard 1D ¹H and ¹³C (with proton decoupling) spectra to determine the spectral widths for both dimensions.
-
-
Data Acquisition:
-
Load a standard, gradient-selected, and sensitivity-enhanced HSQC pulse program (e.g., hsqcedetgpsisp on Bruker systems).
-
Set the ¹H (F2 dimension) and ¹³C (F1 dimension) spectral widths based on the 1D spectra.
-
Set the number of data points in the direct dimension (e.g., 2048) and the number of increments in the indirect dimension (e.g., 256 to 512 for good resolution).
-
Set the one-bond ¹J(CH) coupling constant to an average value of 145 Hz, which is typical for C-H bonds in similar organic molecules.
-
Set an appropriate number of scans per increment to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum in both dimensions.
-
Calibrate the spectrum using the residual solvent signal as a reference.
-
Expected Outcome: A 2D contour plot where the Y-axis represents the ¹³C chemical shift and the X-axis represents the ¹H chemical shift. Each peak (cross-peak) in the spectrum corresponds to a direct C-H bond. Protons that overlap in the 1D ¹H spectrum will appear as distinct cross-peaks if their attached carbons have different ¹³C chemical shifts, thus resolving the ambiguity.
Visualization
Caption: Troubleshooting workflow for NMR signal overlap.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 7. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 8. Troubleshooting [chem.rochester.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. scilit.com [scilit.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. imserc.northwestern.edu [imserc.northwestern.edu]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. researchgate.net [researchgate.net]
- 17. acdlabs.com [acdlabs.com]
preventing degradation of threo-Syringylglycerol during storage
This technical support center provides guidance on preventing the degradation of threo-syringylglycerol during storage. It is intended for researchers, scientists, and drug development professionals. The information provided is based on best practices for the storage of phenolic compounds and related lignin (B12514952) model compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored in a tightly sealed, amber glass vial at 2-8°C.[1] To minimize degradation from atmospheric moisture and oxygen, it is advisable to store the vial inside a desiccator. For extended periods, storage at -20°C can also be considered.
Q2: How should I store solutions of this compound?
A2: It is highly recommended to prepare solutions fresh for each experiment. If stock solutions must be prepared in advance, they should be aliquoted into small volumes in tightly sealed vials to minimize headspace and prevent multiple freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to two weeks).[2] Before use, allow the vial to equilibrate to room temperature for at least one hour to prevent condensation from forming inside the vial upon opening.[2]
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] The choice of solvent may depend on the specific application and subsequent experimental conditions. For aqueous buffers, ensure the pH is neutral or slightly acidic, as alkaline conditions can accelerate degradation.
Q4: Is this compound sensitive to light?
A4: As a phenolic compound, this compound is potentially susceptible to photodegradation. It is recommended to store both solid samples and solutions protected from light by using amber vials or by wrapping the container in aluminum foil.
Q5: What are the likely degradation pathways for this compound?
A5: Based on studies of related lignin model compounds, the primary degradation pathways are likely to be oxidation and photodegradation.[1] The phenolic hydroxyl group and the benzylic alcohol are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and trace metal impurities. This can lead to the formation of quinone-type structures and other oxidized products, potentially causing a change in color and a loss of biological activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of solid or solution (e.g., yellowing or browning) | Oxidation of the phenolic group. | - Discard the discolored sample as its purity is compromised. - Ensure future storage is under an inert atmosphere (e.g., argon or nitrogen) and protected from light. - Use high-purity solvents and de-gas them before use to remove dissolved oxygen. |
| Precipitation of the compound from a stored solution | - Solvent evaporation. - Change in temperature affecting solubility. - Degradation to less soluble products. | - Ensure vials are tightly sealed to prevent solvent evaporation. - Allow the solution to fully equilibrate to room temperature before use. - If precipitation persists, analyze the supernatant for the concentration of the active compound and check for the presence of degradants using HPLC. |
| Inconsistent or reduced biological activity in experiments | Degradation of this compound leading to lower effective concentration. | - Always use freshly prepared solutions for biological assays. - If stored solutions must be used, qualify their integrity by HPLC analysis prior to the experiment. - Perform a forced degradation study to understand the stability of the compound under your specific experimental conditions (e.g., in cell culture media). |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products. | - Characterize the new peaks using LC-MS to identify potential degradation products. - Optimize storage conditions to minimize the formation of these new peaks (e.g., lower temperature, protection from light and oxygen). - Develop and validate a stability-indicating HPLC method to accurately quantify the parent compound in the presence of its degradants. |
Quantitative Stability Data
The following table presents hypothetical stability data for this compound to illustrate the impact of different storage conditions. This data is based on general knowledge of phenolic compound stability and should be confirmed by experimental studies.
| Storage Condition | Duration | Solvent | Purity (%) | Major Degradant (%) |
| 2-8°C, Solid, Dark | 12 Months | N/A | >99% | <0.1% |
| 25°C, Solid, Exposed to Light | 12 Months | N/A | 95% | 4.5% (oxidized product) |
| -20°C, Solution, Dark | 2 Weeks | DMSO | 99% | 0.8% |
| 4°C, Solution, Dark | 2 Weeks | DMSO | 97% | 2.5% |
| 25°C, Solution, Exposed to Light | 24 Hours | Methanol (B129727) | 92% | 7% (photo-oxidized product) |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.
Objective: To generate degradation products of this compound under various stress conditions to support the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
Hydrogen peroxide (3%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Cool and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 72 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.
-
Analysis: Analyze all samples, including a non-degraded control, by a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for an HPLC method to separate this compound from its potential degradation products.
Objective: To quantify the purity of this compound and to separate it from degradation products generated during stability studies.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare samples from the forced degradation study and any stability samples by diluting them to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Inject the samples onto the HPLC system.
-
Assess the chromatograms for the separation of the main this compound peak from any new peaks (degradation products). The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak (resolution > 2).
Visualizations
References
Technical Support Center: Enzymatic Synthesis of threo-Syringylglycerol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of threo-syringylglycerol in enzymatic synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful experiments.
Troubleshooting Guide
Low yield or poor stereoselectivity are common challenges in the enzymatic synthesis of this compound. This guide provides a systematic approach to identifying and resolving potential issues.
Issue 1: Low Overall Yield of Syringylglycerol
| Possible Cause | Suggested Solution |
| Suboptimal Enzyme Activity | Enzyme Selection: Horseradish peroxidase (HRP) and enzyme preparations from Eucommia ulmoides have been used for the synthesis of related lignans. If using a commercial enzyme, ensure it is from a reputable supplier and has high specific activity. For crude enzyme extracts, the preparation method is crucial for obtaining high activity. Enzyme Concentration: An insufficient amount of enzyme will lead to a slow reaction rate and low yield. Conversely, excessively high concentrations can sometimes lead to aggregation and reduced activity. It is recommended to perform a concentration optimization experiment. Enzyme Inactivation: Peroxidases can be inactivated by high concentrations of hydrogen peroxide (H₂O₂), a necessary co-substrate.[1] Consider a slow, continuous addition of H₂O₂ to the reaction mixture to maintain a low, steady concentration. Also, avoid repeated freeze-thaw cycles of the enzyme solution. |
| Inadequate Substrate Availability | Substrate Quality: Ensure the purity of the sinapyl alcohol substrate. Impurities can inhibit the enzyme. Substrate Concentration: High substrate concentrations can lead to substrate inhibition in some enzymatic reactions.[2] If inhibition is suspected, a fed-batch approach, where the substrate is added gradually over time, may improve the yield. Poor Substrate Solubility: Sinapyl alcohol has limited solubility in aqueous buffers. The addition of a water-miscible co-solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, at a low concentration (e.g., 5-10% v/v) can improve solubility. However, high concentrations of organic solvents can denature the enzyme. |
| Suboptimal Reaction Conditions | pH: The optimal pH for HRP is typically near neutral (pH 6.0-7.5). The pH of the reaction buffer should be optimized for the specific enzyme being used. Temperature: Enzymatic reactions are sensitive to temperature. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. A typical starting point for HRP-catalyzed reactions is room temperature (around 25°C). It is advisable to perform the reaction at various temperatures (e.g., 20°C, 25°C, 30°C) to determine the optimum. |
| Byproduct Formation | The radical nature of peroxidase-catalyzed reactions can lead to the formation of various oligomeric byproducts. Optimizing the substrate and H₂O₂ concentrations and the reaction time can help minimize byproduct formation. Sequential addition of reactants might also be beneficial. |
Issue 2: Poor Stereoselectivity (Low threo:erythro Ratio)
| Possible Cause | Suggested Solution |
| Inherent Enzyme Selectivity | The enzyme itself is the primary determinant of stereoselectivity. While HRP can catalyze the formation of both threo and erythro isomers, enzyme preparations from Eucommia ulmoides have been reported to preferentially produce the erythro isomer of syringylglycerol-8-O-4'-(sinapyl alcohol) ether (SGSE), a closely related compound.[2] Enzyme Engineering: For long-term research and development, enzyme engineering could be employed to alter the active site to favor the formation of the threo isomer. |
| Reaction Conditions Influencing Stereoselectivity | Solvent System: The choice of co-solvent and its concentration can influence the conformation of the enzyme and the transition state of the reaction, thereby affecting stereoselectivity. It is recommended to screen different co-solvents (e.g., DMSO, ethanol, acetone) at various concentrations. Temperature: Lower reaction temperatures can sometimes enhance stereoselectivity by favoring the transition state with the lower activation energy. |
| Substrate Conformation | The conformation of the sinapyl alcohol substrate as it enters the enzyme's active site can influence the stereochemical outcome. While difficult to control directly, factors like the solvent environment can play a role. |
Frequently Asked Questions (FAQs)
Q1: What is a realistic target yield for this compound?
A1: Achieving a high yield of specifically the threo isomer can be challenging due to the potential for co-production of the erythro isomer. In the synthesis of the related compound, syringylglycerol-8-O-4'-(sinapyl alcohol) ether (SGSE), a near 1:1 ratio of erythro to threo isomers has been reported. Therefore, a yield of 40-50% of the threo isomer, based on the total amount of syringylglycerol formed, would be a good initial target. Further optimization would be required to shift the equilibrium towards the threo product.
Q2: Which enzyme should I choose for this synthesis?
A2: Horseradish peroxidase (HRP) is a commercially available and versatile enzyme for this type of reaction. For potentially higher stereoselectivity, an enzyme preparation from Eucommia ulmoides could be explored, though this would require extraction and purification.
Q3: How can I monitor the progress of the reaction and determine the threo:erythro ratio?
A3: The reaction can be monitored by taking aliquots at different time points, quenching the reaction (e.g., by adding a strong acid or an organic solvent), and analyzing the sample by High-Performance Liquid Chromatography (HPLC) with a suitable chiral column. This will allow for the separation and quantification of the threo and erythro isomers.
Q4: My reaction is not proceeding at all. What should I check first?
A4: First, verify the activity of your enzyme using a standard assay. Second, ensure that hydrogen peroxide is present in the reaction mixture, as it is a required co-substrate for peroxidases. Third, check the pH of your reaction buffer. Finally, confirm the integrity of your sinapyl alcohol substrate.
Q5: Can I use an immobilized enzyme for this synthesis?
A5: Yes, using an immobilized enzyme can be advantageous for several reasons, including easier separation of the enzyme from the product and the potential for enzyme reuse, which can reduce costs. The immobilization support and method should be chosen carefully to ensure the enzyme retains its activity and selectivity.
Quantitative Data
The following table summarizes quantitative data from the enzymatic synthesis of syringylglycerol-8-O-4'-(sinapyl alcohol) ether (SGSE), a compound structurally related to syringylglycerol. This data provides valuable insights into the potential stereoselectivity of the reaction.
| Parameter | Value | Compound | Enzyme System | Reference |
| erythro:threo Ratio | 47:53 | SGSEs | HRP & E. ulmoides preparation | [3] |
| Enantiomeric Excess (e.e.) of (+)-erythro:(-)-erythro | 6.6% (46.7:53.3) | SGSEs | HRP & E. ulmoides preparation | [3] |
| Enantiomeric Excess (e.e.) of (+)-threo:(-)-threo | 9.6% (45.2:54.8) | SGSEs | HRP & E. ulmoides preparation | [3] |
Experimental Protocols
The following are generalized protocols that should be optimized for the specific experimental setup.
Protocol 1: Enzymatic Synthesis of Syringylglycerol using Horseradish Peroxidase (HRP)
-
Reaction Setup:
-
Prepare a 50 mM phosphate (B84403) buffer at the desired pH (start with pH 7.0).
-
In a reaction vessel, dissolve sinapyl alcohol in the buffer to the desired final concentration (e.g., 1-10 mM). If solubility is an issue, a minimal amount of a co-solvent like DMSO can be added.
-
Add HRP to the reaction mixture to a final concentration of 1-10 µM.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding hydrogen peroxide (H₂O₂) to the mixture. It is recommended to add H₂O₂ slowly and continuously using a syringe pump to a final concentration approximately equimolar to the substrate.
-
Incubate the reaction at a constant temperature (e.g., 25°C) with gentle stirring.
-
Monitor the reaction progress by taking samples at regular intervals (e.g., 1, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Quench the reaction in the samples by adding an equal volume of acetonitrile (B52724) or a dilute strong acid.
-
Centrifuge the quenched samples to precipitate the enzyme.
-
Analyze the supernatant by chiral HPLC to determine the concentrations of the threo and erythro isomers of syringylglycerol.
-
Protocol 2: Preparation of an Enzyme Extract from Eucommia ulmoides
-
Tissue Homogenization:
-
Fresh, young stems or leaves of Eucommia ulmoides should be used.
-
Wash the plant material and homogenize it in a cold extraction buffer (e.g., 0.1 M phosphate buffer, pH 7.0, containing polyvinylpyrrolidone (B124986) to remove phenolic compounds) using a blender or a mortar and pestle.
-
-
Crude Extract Preparation:
-
Filter the homogenate through cheesecloth to remove solid debris.
-
Centrifuge the filtrate at a high speed (e.g., 10,000 x g) for 20-30 minutes at 4°C.
-
The resulting supernatant is the crude soluble enzyme extract.
-
-
Enzyme Fractionation (Optional):
-
The crude extract can be further purified by ammonium (B1175870) sulfate (B86663) precipitation. Gradually add solid ammonium sulfate to the crude extract with constant stirring at 4°C to achieve different saturation levels (e.g., 0-30%, 30-60%, 60-90%).
-
Collect the protein precipitate from each fraction by centrifugation.
-
Resuspend each pellet in a minimal amount of cold buffer and dialyze against the same buffer to remove the ammonium sulfate.
-
Assay each fraction for peroxidase activity to identify the fraction with the highest activity for syringylglycerol synthesis.
-
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting logic for low yield in syringylglycerol synthesis.
Caption: Troubleshooting logic for poor stereoselectivity.
References
addressing matrix effects in LC-MS analysis of threo-Syringylglycerol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of threo-Syringylglycerol.
Troubleshooting Guide: Overcoming Matrix Effects
Question: I am observing poor reproducibility and accuracy in the quantification of this compound. How can I determine if matrix effects are the cause?
Answer:
Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, are a common issue in LC-MS analysis.[1][2][3][4] To determine if they are affecting your analysis of this compound, you can perform a post-extraction addition experiment.
Experimental Protocol: Matrix Effect Assessment
-
Prepare Samples: Extract this compound from your sample matrix (e.g., plant tissue, biological fluid) using your established protocol.
-
Create Two Sets:
-
Set A (Matrix Spike): Spike a known concentration of a this compound analytical standard into the extracted sample matrix.
-
Set B (Solvent Standard): Prepare a solution of the same concentration of the this compound standard in a pure solvent (e.g., methanol, acetonitrile) that is compatible with your mobile phase.
-
-
LC-MS Analysis: Analyze both sets of samples using your LC-MS method.
-
Calculate Matrix Effect (%):
Question: My results indicate significant ion suppression. What are the primary strategies to mitigate these matrix effects for this compound analysis?
Answer:
There are several effective strategies to minimize or compensate for matrix effects. The choice of method will depend on the complexity of your sample matrix and the required sensitivity of your assay.
1. Optimize Sample Preparation:
The most effective way to combat matrix effects is to remove interfering components before they enter the LC-MS system.[5]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For a moderately polar compound like this compound, a reversed-phase (C18) or a mixed-mode cation exchange SPE cartridge could be effective in retaining the analyte while washing away more polar or non-polar interferences.
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. For this compound, you could extract from an aqueous sample into an organic solvent like ethyl acetate (B1210297) after adjusting the pH to ensure the analyte is in a neutral form.
2. Chromatographic Separation:
Improving the separation of this compound from matrix components can significantly reduce ion suppression.
-
Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between your analyte and any co-eluting peaks.
-
Column Selection: Consider using a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) to alter selectivity.
3. Method of Quantification:
If sample cleanup and chromatography adjustments are insufficient, specific quantification strategies can compensate for matrix effects.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte.[2] This helps to ensure that the standards and the samples experience similar matrix effects.
-
Standard Addition Method: This method is particularly useful when a blank matrix is not available. It involves adding known amounts of the analyte to the sample itself to create a calibration curve within each sample.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects. A SIL-IS of this compound will have nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[6][7] The ratio of the analyte to the SIL-IS remains constant, allowing for accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is a stable isotope-labeled internal standard and why is it recommended?
A1: A stable isotope-labeled internal standard (SIL-IS) is a version of the analyte (this compound in this case) where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C or ²H).[7] Because it is chemically identical to the analyte, it behaves in the same way during sample preparation, chromatography, and ionization in the mass spectrometer.[6] This co-elution and similar ionization behavior allow it to accurately correct for any signal variations caused by matrix effects, leading to highly accurate and precise quantification.[6][7]
Q2: I do not have access to a stable isotope-labeled internal standard for this compound. What is the next best approach?
A2: If a SIL-IS is unavailable, the standard addition method is an excellent alternative, especially when a true blank matrix cannot be obtained.[3] This method involves creating a calibration curve within each sample, thereby accounting for the specific matrix effects of that individual sample. While more labor-intensive than other methods, it can provide very accurate results.
Experimental Protocol: Standard Addition Method
-
Sample Aliquots: Divide your sample extract into at least four equal aliquots.
-
Spiking:
-
Leave one aliquot un-spiked (this is your unknown).
-
Spike the remaining aliquots with increasing, known concentrations of a this compound standard.
-
-
LC-MS Analysis: Analyze all aliquots.
-
Data Plotting: Plot the peak area against the concentration of the added standard.
-
Concentration Determination: Extrapolate the linear regression line to the x-axis. The absolute value of the x-intercept is the concentration of this compound in the original, un-spiked sample.
Q3: Can simply diluting my sample extract reduce matrix effects?
A3: Yes, diluting the sample extract with the initial mobile phase solvent can be a simple and effective way to reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of this compound. However, this approach will also dilute your analyte, which may compromise the sensitivity of the assay if the initial concentration of this compound is low.
Quantitative Data Summary
The following table provides a template for you to summarize your own experimental data when assessing matrix effects for this compound in different sample matrices.
| Sample Matrix | Analyte Concentration (ng/mL) | Peak Area (Matrix Spike) | Peak Area (Solvent Standard) | Matrix Effect (%) | Observation |
| Example: Plant Extract A | 50 | 85,000 | 120,000 | 70.8 | Ion Suppression |
| Example: Plasma Sample B | 50 | 135,000 | 125,000 | 108.0 | Minor Ion Enhancement |
| Your Matrix 1 | |||||
| Your Matrix 2 |
Visualized Workflows
The following diagrams illustrate the logical steps for troubleshooting and addressing matrix effects in your LC-MS analysis of this compound.
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Experimental workflow for the Standard Addition Method.
References
- 1. longdom.org [longdom.org]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. nebiolab.com [nebiolab.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
overcoming poor solubility of threo-Syringylglycerol in assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of threo-Syringylglycerol during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge in assays?
A1: this compound is a phenylpropanoid, a natural product often used in biochemical and pharmaceutical research as an intermediate or a standard for studying lignin (B12514952) degradation.[1][2][3] Its chemical structure lends itself to being soluble in organic solvents like alcohol, chloroform, and ether, but it is only slightly soluble in water.[1] This poor aqueous solubility becomes a significant challenge in many biological and biochemical assays, which are typically conducted in aqueous buffer systems. If the compound is not fully dissolved, it can lead to inaccurate concentration measurements, reduced biological activity, and highly variable and non-reproducible results.[4][5][6]
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: To create a concentrated stock solution, it is best to use a polar organic solvent in which this compound is readily soluble. The most common and effective solvents for this purpose are:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Acetone[7]
DMSO is often the preferred choice for creating high-concentration stock solutions that can be stored and diluted for subsequent experiments.[8]
Q3: My this compound dissolves in DMSO but precipitates when I add it to my aqueous assay buffer. What should I do?
A3: This is a very common problem known as precipitation upon dilution.[8][9] It occurs because the final concentration of the organic solvent (DMSO) is too low to keep the compound in solution in the aqueous buffer.[9] The key is to ensure the final concentration of the organic solvent is as high as the assay can tolerate without affecting the results, while keeping the this compound concentration below its solubility limit in that specific co-solvent mixture.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides solutions to specific problems encountered when working with this compound in aqueous-based assays.
Problem 1: Compound precipitates out of solution during dilution or assay.
-
Cause: The aqueous buffer cannot maintain the solubility of this compound at the desired concentration.
-
Solutions:
-
Optimize Co-solvent Concentration: A water-miscible organic solvent, like DMSO or ethanol, can be used as a co-solvent to increase solubility.[10] It is critical to first determine the maximum percentage of the co-solvent that your specific assay can tolerate without interfering with the results (e.g., cell toxicity or enzyme inhibition). For many cell-based assays, the final DMSO concentration should be kept below 0.5%.
-
Use Surfactants: Incorporating a small amount of a non-ionic surfactant can help solubilize hydrophobic compounds by forming micelles.[8][11] Consider adding surfactants like Tween® 80 or Pluronic® F-68 to your assay buffer, typically at a concentration of 0.01% to 0.1%.[8]
-
Adjust Buffer pH: The solubility of compounds with acidic or basic functional groups can be altered by changing the pH of the buffer.[8][10] Since this compound has phenolic hydroxyl groups, its solubility may increase slightly in a more alkaline buffer. Test a range of pH values that are still compatible with your assay system.
-
Problem 2: Inconsistent or non-reproducible assay results (e.g., variable IC50 values).
-
Cause: Poor solubility can lead to an unknown and variable concentration of the dissolved, active compound in the assay wells, causing inconsistent results.[4][6][12]
-
Solutions:
-
Employ Physical Dissolution Methods: After diluting the stock solution into the assay buffer, use gentle warming, vortexing, or sonication to help break down small precipitates and improve dispersion.[12]
-
Prepare Fresh Working Solutions: Do not store diluted aqueous solutions of this compound. Always prepare them fresh from the concentrated organic stock solution immediately before each experiment to minimize precipitation over time.[12]
-
Dilute Directly into Assay Media: Whenever possible, mix the DMSO stock dilutions directly with the complete assay media, which may contain proteins or other components that can help maintain solubility.[5]
-
Data Presentation
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Type | Solubility | Reference |
| Water / Aqueous Buffers | Polar Protic | Poor / Slightly Soluble | [1] |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Soluble | [7] |
| Ethanol | Polar Protic | Soluble | [1] |
| Acetone | Polar Aprotic | Soluble | [7] |
| Chloroform | Nonpolar | Soluble | [1] |
| Ether | Nonpolar | Soluble | [1] |
Table 2: General Recommendations for Maximum Co-solvent Concentration in Assays
| Assay Type | Co-solvent | Maximum Recommended Final Concentration | Reference |
| Cell-Based Assays (e.g., Viability) | DMSO | < 0.5% | [12] |
| Enzyme Inhibition Assays | DMSO | < 2% | [6] |
| In Vitro Protein Interaction | DMSO / DMF | 1-10% (must be empirically determined) | [13] |
Note: The tolerance of any specific assay to a co-solvent must be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution and Dilution into an Aqueous Assay Buffer
-
Stock Solution Preparation (10 mM):
-
Accurately weigh 2.44 mg of this compound (MW: 244.24 g/mol ).
-
Transfer the solid to a sterile microcentrifuge tube.
-
Add 1 mL of 100% DMSO.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[12]
-
Store this 10 mM stock solution in single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[12]
-
-
Working Solution Preparation (Example: 100 µM final concentration):
-
Thaw a single aliquot of the 10 mM stock solution.
-
To prepare a final assay volume of 200 µL with a final DMSO concentration of 0.5%, add 1 µL of the 10 mM stock solution to 199 µL of the final aqueous assay buffer.
-
Immediately vortex the working solution vigorously for at least 30 seconds.
-
Visually inspect for any signs of precipitation. If the solution appears cloudy, consider using the troubleshooting methods described above (e.g., sonication or reformulation with surfactants).
-
Use the working solution immediately in your assay.
-
Mandatory Visualization
Caption: Experimental workflow for preparing and using this compound in assays.
Caption: Logical relationship between the solubility problem, its consequences, and solutions.
References
- 1. threo-1-C-Syringylglycerol [chembk.com]
- 2. threo-1-C-Syringylglycerol | CymitQuimica [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. erythro-Guaiacylglycerol beta-threo-syringylglycerol ether | 1313434-74-0 | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Derivatization of Threo-Syringylglycerol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the derivatization of threo-syringylglycerol.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization techniques for this compound?
A1: The most common derivatization techniques for this compound aim to increase its volatility and thermal stability for analysis, particularly by gas chromatography (GC).[1][2] The primary methods are:
-
Silylation: This is a versatile method that replaces the active hydrogens of the hydroxyl groups with a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS).[2][3]
-
Acetylation: This technique introduces an acetyl group to the hydroxyl moieties, forming acetate (B1210297) esters.[4][5]
Q2: Why is the derivatization of this compound challenging?
A2: The derivatization of this compound can be challenging due to the presence of three hydroxyl groups with varying reactivity: a phenolic hydroxyl, a primary aliphatic hydroxyl, and a sterically hindered secondary aliphatic hydroxyl group.[3][6] Incomplete reactions can lead to a mixture of partially derivatized products, complicating analysis.
Q3: What are the main side reactions to consider during the derivatization of this compound?
A3: The primary side reactions include:
-
Incomplete Derivatization: Due to the different reactivities of the hydroxyl groups, some may remain underivatized, leading to a mixture of products.[7]
-
Byproduct Formation from Reagents: Derivatization reagents can produce byproducts that may interfere with the analysis. For example, silylation with BSA produces N-trimethylsilylacetamide.[6]
-
Thermal Degradation: Although derivatization aims to improve thermal stability, the analyte may degrade at high temperatures during the reaction or in the GC inlet if not fully derivatized.[8]
Q4: How can I monitor the progress of the derivatization reaction?
A4: The progress of the reaction can be monitored by analyzing aliquots of the reaction mixture at different time points using techniques such as:
-
Gas Chromatography (GC): Observe the disappearance of the starting material peak and the appearance of the fully derivatized product peak.[9]
-
Thin-Layer Chromatography (TLC): Monitor the consumption of the starting material and the formation of the less polar product.
-
High-Performance Liquid Chromatography (HPLC): This can be used to separate and quantify the starting material and its derivatives.[10][11]
Troubleshooting Guides
Issue 1: Incomplete Silylation
Symptoms:
-
Multiple peaks in the chromatogram corresponding to partially silylated this compound.
-
Low yield of the desired fully silylated product.[6]
-
Poor peak shape (tailing) for the derivatized analyte.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Reagent | Use a molar excess of the silylating agent (e.g., 2-5 equivalents of BSA or BSTFA).[6] |
| Steric Hindrance | Add a catalyst like trimethylchlorosilane (TMCS) to increase the reactivity of the silylating agent.[6][9] |
| Increase the reaction temperature (e.g., 60-80°C) and reaction time.[12] | |
| Moisture Contamination | Ensure all glassware is oven-dried and use anhydrous solvents, as water consumes the silylating reagent.[6] |
| Inappropriate Solvent | Use a polar aprotic solvent such as pyridine (B92270) or dimethylformamide (DMF) to facilitate the reaction.[6] |
Issue 2: Incomplete Acetylation
Symptoms:
-
Presence of multiple acetylated products in the analytical results (e.g., mono-, di-, and tri-acetylated syringylglycerol).
-
Low yield of the fully acetylated product.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Reagent/Catalyst | Use an excess of acetic anhydride (B1165640) and a suitable catalyst (e.g., pyridine or a solid acid catalyst).[4] |
| Reaction Conditions Not Optimal | Increase the reaction temperature and/or time to ensure complete acetylation of all hydroxyl groups. |
| Hydrolysis of Product | Ensure anhydrous conditions as water can hydrolyze the acetate esters. |
| Differential Reactivity | Phenolic hydroxyls are generally more acidic and may react at different rates than aliphatic hydroxyls. Ensure conditions are sufficient to drive the reaction to completion for all groups.[13] |
Issue 3: Byproduct Interference in Analysis
Symptoms:
-
Extraneous peaks in the chromatogram that do not correspond to the analyte or its partially derivatized forms.
-
Co-elution of byproducts with the analyte of interest.
Possible Causes and Solutions:
| Cause | Solution |
| Reagent Byproducts | Choose a derivatizing reagent that produces volatile and non-interfering byproducts. For example, the byproduct of MSTFA is more volatile than that of BSA.[9] |
| Solvent Impurities | Use high-purity, anhydrous solvents. |
| Sample Matrix Effects | Purify the this compound sample before derivatization to remove interfering compounds. |
| Side Reactions with Analyte | Optimize reaction conditions (temperature, time, catalyst) to minimize side reactions. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the derivatization of compounds with similar functional groups to this compound. Note that optimal conditions for this compound should be determined empirically.
| Derivatization Method | Reagent/Catalyst | Typical Temperature (°C) | Typical Time (min) | Expected Yield | Key Considerations |
| Silylation | BSTFA + 1% TMCS | 70-80 | 30-60 | >90%[14] | Sensitive to moisture. TMCS enhances reactivity for hindered hydroxyls.[9] |
| Acetylation | Acetic Anhydride/Pyridine | Room Temp - 100 | 30-120 | >95% | Pyridine acts as a catalyst and base. Ensure complete removal of excess reagents. |
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
-
Preparation: Ensure all glassware is thoroughly dried in an oven at 120°C overnight. Use anhydrous solvents.
-
Sample Preparation: Dissolve 1 mg of this compound in 100 µL of anhydrous pyridine in a micro-reaction vial.
-
Reagent Addition: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Reaction: Tightly cap the vial and heat at 70°C for 45 minutes in a heating block or water bath.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Protocol 2: Acetylation of this compound
-
Preparation: Use dry glassware and anhydrous reagents.
-
Sample Preparation: Dissolve 10 mg of this compound in 1 mL of a 1:1 (v/v) mixture of acetic anhydride and anhydrous pyridine in a round-bottom flask.
-
Reaction: Stir the mixture at room temperature for 24 hours or heat at 60°C for 2 hours.
-
Work-up: Pour the reaction mixture into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute HCl to remove pyridine, followed by a saturated sodium bicarbonate solution to neutralize excess acetic acid, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Visualizations
Caption: Experimental workflow for the derivatization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. phenomenex.blog [phenomenex.blog]
- 3. Silylation - Wikipedia [en.wikipedia.org]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. shimadzu.com [shimadzu.com]
- 9. gcms.cz [gcms.cz]
- 10. scispace.com [scispace.com]
- 11. STEREOCHEMISTRY OF ERYTHRO- AND this compound-8-O-4'-(SINAPYL ALCOHOL) ETHERS AND THEIR ENZYMATIC FORMATION WITH OPTICAL ACTIVITY IN EUCOMMIA ULMOIDES | Emirates Journal of Food and Agriculture [ejfa.me]
- 12. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Threo- and Erythro-Syringylglycerol Isomers
For researchers and professionals in the fields of pharmacology and drug development, understanding the nuanced differences in the biological activity of stereoisomers is paramount. The spatial arrangement of atoms, even in seemingly similar molecules, can lead to significant variations in their pharmacodynamic and pharmacokinetic properties. This guide provides a comparative overview of the bioactivity of threo- and erythro-syringylglycerol, two diastereomers of a phenylpropanoid glycerol. While direct comparative studies on syringylglycerol isomers are limited, valuable insights can be drawn from closely related analogues, such as guaiacylglycerol (B1216834).
Antioxidant Activity: A Tale of Two Isomers
A key area of investigation for syringylglycerol and its analogues is their antioxidant potential. Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a key factor in the pathogenesis of numerous diseases. The antioxidant capacity of the threo and erythro isomers of guaiacylglycerol, a compound structurally similar to syringylglycerol, has been evaluated using standard radical scavenging assays.
Quantitative data from a study on guaiacylglycerol isomers reveals a discernible difference in their antioxidant efficacy. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to scavenge 50% of the free radicals, were determined for both isomers against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals.
| Isomer | DPPH Radical Scavenging IC50 (µg/mL) | ABTS Radical Scavenging IC50 (µg/mL) |
| erythro-Guaiacylglycerol | 32.39 | 7.16 |
| threo-Guaiacylglycerol | 24.24 | 7.35 |
Data sourced from a study on guaiacylglycerol isomers isolated from Moringa oleifera seed husks.
The data indicates that the threo isomer of guaiacylglycerol exhibits slightly more potent DPPH radical scavenging activity (lower IC50 value) compared to the erythro isomer. In contrast, their ABTS radical scavenging activities are comparable. These findings suggest that the stereochemistry at the benzylic and adjacent carbon atoms can influence the molecule's ability to donate a hydrogen atom or an electron to neutralize free radicals.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. The following are representative protocols for the DPPH and ABTS radical scavenging assays.
DPPH Radical Scavenging Assay
This spectrophotometric assay is based on the reduction of the stable free radical DPPH in the presence of an antioxidant.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: The test compounds (threo- and erythro-syringylglycerol) are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, a fixed volume of the DPPH solution is added to each well.
-
An equal volume of the test compound at different concentrations is added to the wells.
-
A control well containing the solvent and DPPH solution is also prepared.
-
The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Scavenging Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
-
Preparation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting an aqueous solution of ABTS with a strong oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation: The test compounds are dissolved in a suitable solvent to prepare a range of concentrations.
-
Assay Procedure:
-
A small volume of the test compound at different concentrations is mixed with a larger volume of the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay. The IC50 value is determined from the dose-response curve.
Visualizing the Experimental Workflow
To provide a clear visual representation of the experimental process for comparing the antioxidant activity of the two isomers, the following workflow diagram has been generated using Graphviz.
Caption: Workflow for comparing the antioxidant activity of syringylglycerol isomers.
Anti-Inflammatory Activity: An Area for Future Investigation
While the antioxidant properties of syringylglycerol analogues have been explored, the comparative anti-inflammatory effects of the threo and erythro isomers remain an area that warrants further investigation. Inflammation is a complex biological response, and understanding how stereochemistry influences the modulation of inflammatory pathways is of significant interest in drug discovery.
Future studies could employ in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages or dendritic cells, to assess the differential effects of the isomers on the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
The logical workflow for such an investigation is depicted in the following diagram:
Caption: Proposed workflow for comparing the anti-inflammatory effects of syringylglycerol isomers.
Unveiling the Biomarkers of Wood Decay: A Comparative Analysis for Researchers
A critical review of current methodologies for assessing wood degradation reveals a focus on broad chemical and physical changes, with specific small molecule biomarkers like threo-syringylglycerol yet to be established as definitive indicators of decay. This guide provides a comprehensive comparison of validated and emerging techniques for monitoring wood decay, offering researchers and professionals in drug development and material science a clear overview of the available tools and their underlying principles.
The decomposition of wood by fungi is a complex process involving the breakdown of its primary components: cellulose (B213188), hemicellulose, and lignin (B12514952). Monitoring this process is crucial for a variety of fields, from forestry and material science to drug discovery, where wood-decaying fungi are a source of novel bioactive compounds. While various methods exist to quantify wood decay, the identification of specific, reliable biomarkers remains an active area of research.
This guide explores the current landscape of wood decay analysis, with a particular focus on the chemical markers derived from lignin degradation. While the user's query highlighted this compound, a comprehensive literature review indicates that this compound is not currently a widely recognized or validated biomarker for wood decay. Instead, research has centered on broader changes in lignin composition and the detection of other degradation products.
Established Methods for Quantifying Wood Decay
The traditional and most direct method for quantifying wood decay is the measurement of mass loss over time. This technique, while straightforward, is destructive and can be time-consuming. To complement this, researchers employ a variety of non-destructive and analytical techniques to assess the chemical and physical changes occurring within the wood structure.
| Method | Principle | Advantages | Disadvantages |
| Computed Tomography (CT) Scanning | Measures differences in wood density to visualize and quantify internal decay and insect tunnels. | Non-destructive, provides 3D visualization of internal structures. | May underestimate early-stage fungal decay before significant density changes occur. |
| Near-Infrared (NIR) Spectroscopy | Measures the absorption of near-infrared light to detect changes in the chemical composition of wood, such as the degradation of cellulose and modification of lignin. | Rapid, non-destructive, can be used for in-field analysis. | Requires calibration with traditional methods; interpretation of spectra can be complex. |
| DNA-based Methods (e.g., PCR) | Detect and identify the specific fungal species present in the wood by targeting their unique DNA sequences. | Highly specific and sensitive for identifying the causative agents of decay. | Does not directly quantify the extent of decay; requires specialized equipment and expertise. |
| Ergosterol Quantification | Measures the concentration of ergosterol, a major sterol in fungal cell membranes, as an indicator of fungal biomass in the wood. | Provides a quantitative measure of fungal colonization. | Ergosterol levels can vary between fungal species and with environmental conditions. |
Lignin Degradation Markers: A Closer Look
Lignin, a complex polymer of phenylpropanoid units, is a key target for wood-decaying fungi. Its degradation releases a variety of smaller molecules, some of which have been investigated as potential biomarkers. Lignin is primarily composed of two main subunits: guaiacyl (G) and syringyl (S) units. The ratio of these units (S/G ratio) can change during the decay process and is often used as an indicator of the type and extent of degradation.
White-rot fungi, for instance, are known to efficiently degrade both lignin and carbohydrates. Some species preferentially degrade lignin, leading to an increase in the S/G ratio in the residual wood. Conversely, brown-rot fungi primarily target carbohydrates, leaving behind a modified lignin residue.
While specific monomeric degradation products like vanillin (B372448) (derived from guaiacyl lignin) have been identified in decayed wood, the direct measurement of these compounds as routine biomarkers is not yet standard practice. The complexity of the degradation pathways and the variety of products formed present challenges for their use as universal indicators.
The Case of this compound
Our investigation into the scientific literature did not yield direct evidence supporting the validation of this compound as a specific biomarker for wood decay. Syringylglycerol is a known substructure within the lignin polymer, and its release would be expected during lignin degradation. However, studies to date have not established a consistent and quantifiable correlation between the concentration of this compound and the extent of wood decay. One study noted the enzymatic formation of a this compound derivative, but this was in the context of lignin biosynthesis, not degradation.
Experimental Workflow for Wood Decay Analysis
The following diagram illustrates a general workflow for the comprehensive analysis of wood decay, integrating both established and research-level techniques.
Figure 1. A generalized workflow for the comprehensive analysis of wood decay.
Signaling Pathways in Wood Decay: A Conceptual Overview
The biological processes underlying wood decay involve complex signaling pathways within the fungi, triggering the expression of a battery of degradative enzymes. While a detailed diagram of all pathways is beyond the scope of this guide, the following conceptual diagram illustrates the general logic.
Figure 2. A conceptual diagram of fungal signaling in wood decay.
Conclusion
The validation of this compound as a standalone biomarker for wood decay is not supported by the current body of scientific literature. Researchers seeking to quantify and characterize wood degradation should rely on a multi-faceted approach that combines established methods like mass loss measurement and CT scanning with advanced analytical techniques such as NIR spectroscopy and DNA-based identification of fungal species. Future research may yet identify specific, reliable small molecule biomarkers of wood decay, which would represent a significant advancement in the field. For now, a comprehensive understanding of the decay process is best achieved through the integrated analysis of physical, chemical, and biological data.
Cross-Reactivity Profile of threo-Syringylglycerol in Enzyme Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of threo-Syringylglycerol in various enzyme assays. Direct comprehensive screening data for this compound against a broad panel of enzymes relevant to drug development is limited in publicly available literature. Therefore, this guide synthesizes findings from studies on structurally related lignin-derived phenolic compounds, such as sinapyl alcohol, coniferyl alcohol, and syringaldehyde, to provide a predictive assessment of this compound's potential enzymatic interactions. The information is intended to guide researchers in designing and interpreting enzyme assays involving this and similar compounds.
Executive Summary
This compound, a syringyl-type monolignol, is a key intermediate in lignin (B12514952) biosynthesis and a product of lignin degradation. Its phenolic nature suggests potential interactions with a range of enzymes. Based on data from analogous compounds, this compound is expected to be a substrate for enzymes involved in lignin metabolism, such as peroxidases and laccases. Furthermore, like other phenolic compounds, it may exhibit inhibitory activity against enzymes like cytochrome P450s and various proteases. This guide presents available quantitative data for related compounds and detailed experimental protocols for relevant enzyme assays to aid in the evaluation of this compound's enzymatic cross-reactivity.
Data Presentation: Comparative Enzymatic Activity of Syringylglycerol and Related Compounds
Due to the scarcity of direct kinetic data for this compound, this section summarizes the enzymatic activities of structurally similar compounds. This information can be used to infer the potential interactions of this compound.
Table 1: Substrate Activity of Lignin Monomers and Derivatives with Lignin-Modifying Enzymes
| Compound | Enzyme | Enzyme Source | Km (µM) | Vmax (U/mg) | Reference |
| Sinapyl alcohol | Coniferyl Alcohol Dehydrogenase | Sugarcane stalks | 1.78 | - | [1] |
| Coniferyl alcohol | Coniferyl Alcohol Dehydrogenase | Sugarcane stalks | 3.03 | - | [1] |
| Syringaldehyde | Laccase | Pycnoporus cinnabarinus | 116 ± 3 | 244 ± 0 | [2] |
| Acetosyringone | Laccase | Pycnoporus cinnabarinus | 1,404 ± 407 | 122 ± 38 | [2] |
| Vanillin | Laccase | Pycnoporus cinnabarinus | 143 ± 15 | 2 ± 0 | [2] |
Table 2: Inhibitory Activity of Phenolic Compounds against Various Enzymes
| Compound Class | Enzyme(s) | General Observation | Potential Implication for this compound |
| Phenolic Compounds | Cytochrome P450s (e.g., CYP1A2, CYP2C9, CYP3A4) | Can act as inhibitors, with varying potency and selectivity.[1][3] | Potential for inhibition of drug-metabolizing CYP enzymes. |
| Phenolic Compounds | Serine Proteases (e.g., Trypsin) | Can exhibit inhibitory activity. | May show inhibitory effects on proteases. |
| Lignin-derived Phenols | Cellulases | Can inhibit enzymatic hydrolysis of cellulose.[4] | May interfere with cellulase (B1617823) activity in biomass conversion processes. |
| Coniferyl alcohol | Coniferyl Alcohol Dehydrogenase | Substrate inhibition observed at concentrations >17 µM.[1] | Potential for substrate inhibition at high concentrations in relevant dehydrogenase assays. |
Experimental Protocols
This section provides detailed methodologies for key enzyme assays relevant to the assessment of this compound's cross-reactivity.
Horseradish Peroxidase (HRP) Assay
This assay is used to determine if a compound can act as a substrate for HRP. The oxidation of a chromogenic substrate is monitored spectrophotometrically.
-
Reagents:
-
100 mM Potassium Phosphate Buffer, pH 6.0
-
10 mM Substrate Stock Solution (e.g., this compound) in a suitable solvent (e.g., DMSO, ethanol)
-
10 mM Guaiacol (B22219) or other chromogenic co-substrate in water
-
0.1 mg/mL Horseradish Peroxidase (HRP) in Potassium Phosphate Buffer
-
10 mM Hydrogen Peroxide (H₂O₂) in water
-
-
Procedure:
-
In a 96-well plate or a cuvette, add:
-
80 µL of 100 mM Potassium Phosphate Buffer, pH 6.0
-
10 µL of 10 mM Substrate Stock Solution
-
5 µL of 10 mM Guaiacol
-
5 µL of 0.1 mg/mL HRP
-
-
Incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of 10 mM H₂O₂.
-
Immediately measure the absorbance at 470 nm (for guaiacol oxidation) at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
The rate of reaction is determined from the linear portion of the absorbance vs. time curve.
-
Laccase Assay
This assay determines if a compound can be oxidized by laccase. The oxidation of the substrate is monitored by spectrophotometry.
-
Reagents:
-
100 mM Sodium Acetate Buffer, pH 4.5
-
10 mM Substrate Stock Solution (e.g., this compound) in a suitable solvent
-
1 mg/mL Laccase from Trametes versicolor in Sodium Acetate Buffer
-
-
Procedure:
-
In a suitable reaction vessel, combine:
-
900 µL of 100 mM Sodium Acetate Buffer, pH 4.5
-
100 µL of 10 mM Substrate Stock Solution
-
-
Equilibrate the mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding 10 µL of 1 mg/mL Laccase solution.
-
Monitor the change in absorbance at a wavelength appropriate for the substrate or its oxidation product. For many syringyl compounds, this can be in the range of 300-400 nm.
-
Calculate the initial rate of reaction from the linear phase of the absorbance change.
-
β-Etherase Assay
This assay is crucial for studying the cleavage of β-O-4 ether linkages found in lignin and its model compounds. A recently developed chromogenic assay provides a convenient method.[5]
-
Reagents:
-
100 mM Tris-HCl Buffer, pH 8.0
-
Chromogenic substrate (e.g., β-(ρ-nitrophenoxy)-α-acetovanillone, PNPAV)
-
50 mM Reduced Glutathione (GSH)
-
Purified β-etherase enzyme (e.g., LigF)
-
-
Procedure:
-
Prepare a reaction mixture containing:
-
Tris-HCl Buffer
-
PNPAV substrate at a suitable concentration
-
GSH
-
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C).
-
Initiate the reaction by adding the β-etherase enzyme.
-
Monitor the release of ρ-nitrophenolate by measuring the increase in absorbance at 410 nm over time.
-
Enzyme activity is calculated from the rate of ρ-nitrophenolate formation.
-
Cytochrome P450 Inhibition Assay (Fluorogenic)
This high-throughput screening assay is used to assess the potential of a compound to inhibit major drug-metabolizing CYP450 enzymes.
-
Reagents:
-
Human liver microsomes or recombinant CYP450 enzymes
-
NADPH regenerating system
-
Specific fluorogenic probe substrates for each CYP isoform (e.g., ECOD for CYP2B6, DBF for CYP2C8)
-
Test compound (this compound) at various concentrations
-
Known specific inhibitors for each CYP isoform (positive controls)
-
-
Procedure:
-
Pre-incubate the CYP enzyme source with the test compound or control inhibitor in a 96-well plate.
-
Initiate the reaction by adding the fluorogenic substrate and NADPH regenerating system.
-
Incubate at 37°C for a specified time.
-
Stop the reaction and measure the fluorescence of the metabolite formed.
-
Calculate the percent inhibition at each concentration of the test compound and determine the IC₅₀ value.
-
Tyrosine Kinase Inhibition Assay
This assay evaluates the potential of a compound to inhibit the activity of a specific tyrosine kinase.
-
Reagents:
-
Purified tyrosine kinase
-
Kinase buffer (e.g., HEPES, MgCl₂, MnCl₂)
-
Peptide substrate (e.g., poly(Glu, Tyr))
-
ATP
-
Test compound (this compound)
-
Detection system (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
In a 96-well plate, combine the kinase, kinase buffer, peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.
-
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the phosphorylated substrate or the amount of ADP produced.
-
Determine the IC₅₀ value of the test compound.
-
Serine Protease Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a serine protease, such as trypsin.
-
Reagents:
-
Purified serine protease (e.g., Trypsin)
-
Assay buffer (e.g., Tris-HCl, CaCl₂)
-
Fluorogenic or chromogenic substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester for trypsin)
-
Test compound (this compound)
-
-
Procedure:
-
Pre-incubate the protease with the test compound at various concentrations in the assay buffer.
-
Initiate the reaction by adding the substrate.
-
Monitor the hydrolysis of the substrate by measuring the change in fluorescence or absorbance over time.
-
Calculate the initial velocity of the reaction at each inhibitor concentration.
-
Determine the IC₅₀ value and the mode of inhibition (e.g., competitive, non-competitive).
-
Mandatory Visualization
The following diagrams illustrate key enzymatic pathways and a general experimental workflow relevant to the study of this compound.
Caption: Simplified biosynthetic pathway of syringyl lignin, highlighting the position of this compound.
Caption: Enzymatic degradation of lignin highlighting the release of this compound via β-etherase activity.
Caption: General workflow for an enzyme inhibition assay with this compound as a potential inhibitor.
Disclaimer
The information provided in this guide is based on the current scientific literature for structurally related compounds and is intended for informational purposes only. The actual cross-reactivity profile of this compound may vary. It is strongly recommended that researchers perform direct experimental validation for their specific enzymes and assay conditions of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. Lignin-Derived Compounds as Efficient Laccase Mediators for Decolorization of Different Types of Recalcitrant Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Inhibition of enzymatic cellulolysis by phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
comparative analysis of threo-Syringylglycerol by LC-MS and GC-MS
An objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of threo-syringylglycerol is essential for researchers in fields such as biofuel development, pulp and paper chemistry, and drug discovery, where the characterization of lignin (B12514952) degradation products is crucial. This guide provides a detailed comparative analysis of these two powerful analytical techniques, supported by experimental data and protocols to aid researchers in selecting the most suitable method for their specific needs.
Introduction to this compound Analysis
This compound is a key lignin-derived monomer that provides insights into the structure of lignin and the efficiency of delignification processes. Accurate and precise quantification of this compound is vital for optimizing biomass conversion technologies and for understanding the metabolic pathways of lignin degradation. Both LC-MS and GC-MS are widely used for the analysis of such phenolic compounds, each with its own set of advantages and limitations.
Core Principles: LC-MS vs. GC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound. Separation is achieved in the liquid phase, and the analyte can often be analyzed directly without the need for chemical modification.
Gas Chromatography-Mass Spectrometry (GC-MS) , on the other hand, excels in the separation of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is mandatory to increase their volatility and thermal stability, making them amenable to GC analysis. Silylation is a common derivatization technique for this purpose.
Experimental Protocols
Detailed methodologies for the analysis of this compound by both LC-MS and GC-MS are presented below.
LC-MS/MS Experimental Protocol
-
Sample Preparation: A stock solution of this compound is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution in the initial mobile phase.
-
Chromatographic Conditions:
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Gradient: A linear gradient from 5% to 95% B over a specified time.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound are monitored for quantification.
-
Source Parameters: Optimized capillary voltage, source temperature, and gas flows.
-
GC-MS Experimental Protocol
-
Sample Preparation and Derivatization:
-
An aliquot of the sample containing this compound is dried under a stream of nitrogen.
-
The dried residue is dissolved in pyridine.
-
A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is added.[1]
-
The mixture is heated at 70°C for 30 minutes to ensure complete derivatization.[2]
-
After cooling, the derivatized sample is ready for injection.
-
-
Chromatographic Conditions:
-
Instrument: Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient starting at a lower temperature and ramping up to a final temperature to ensure good separation.
-
Injection Mode: Splitless injection.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the silylated this compound for quantification.
-
Quantitative Data Comparison
The following table summarizes the typical quantitative performance characteristics for the analysis of this compound by LC-MS/MS and GC-MS.
| Parameter | LC-MS/MS | GC-MS (with silylation) |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 1 - 15 ng/mL |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Precision (%RSD) | < 10% | < 15% |
| Accuracy/Recovery (%) | 90 - 110% | 85 - 115% |
| Sample Preparation Time | Minimal (dilution) | Moderate (drying & derivatization) |
| Analysis Time per Sample | 5 - 15 minutes | 15 - 30 minutes |
Analytical Workflow Visualization
The following diagrams illustrate the experimental workflows for the analysis of this compound by LC-MS and GC-MS.
Caption: LC-MS workflow for this compound.
Caption: GC-MS workflow for this compound.
Conclusion
Both LC-MS and GC-MS are powerful techniques for the quantitative analysis of this compound.
LC-MS offers the primary advantage of analyzing the compound directly with minimal sample preparation, which leads to higher throughput and potentially less analytical variability. It generally provides better sensitivity (lower LOD and LOQ) for this type of polar analyte.
GC-MS is a robust and widely available technique. However, the mandatory derivatization step adds time and complexity to the sample preparation process and can be a source of error if not carefully controlled. While generally less sensitive than LC-MS for this specific compound, GC-MS can provide excellent chromatographic resolution and is a reliable alternative.
The choice between LC-MS and GC-MS will ultimately depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. For high-throughput and highly sensitive quantification of this compound, LC-MS/MS is the recommended method. For laboratories where LC-MS is not available or for confirmatory analysis, GC-MS with derivatization remains a viable and valuable technique.
References
Syringyl vs. Guaiacyl Lignin: A Comparative Guide to Delignification Reactivity
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of lignin's primary components is crucial for optimizing biomass conversion and drug delivery systems. This guide provides an objective comparison of the delignification reactivity of syringyl (S) and guaiacyl (G) lignin (B12514952) models, supported by experimental data and detailed protocols.
Lignin, a complex aromatic polymer, is a major component of lignocellulosic biomass and a key target in processes like pulping and biorefining. Its depolymerization, or delignification, is essential for accessing valuable cellulose (B213188) and hemicellulose fractions. The reactivity of lignin during delignification is significantly influenced by its monomeric composition, primarily the relative abundance of syringyl (S) and guaiacyl (G) units.
Executive Summary: Syringyl Lignin Demonstrates Higher Reactivity
Experimental evidence consistently demonstrates that syringyl lignin is more susceptible to degradation and removal during delignification processes, particularly under alkaline conditions, compared to guaiacyl lignin.[1][2][3][4] This heightened reactivity is attributed to the additional methoxy (B1213986) group at the C5 position of the aromatic ring in S-units. This structural feature leads to a higher proportion of easily cleavable β-O-4 aryl ether linkages and a lower propensity for the formation of recalcitrant carbon-carbon bonds, which are more prevalent in G-lignin.[3] Consequently, biomass rich in S-lignin, such as hardwoods, generally undergoes delignification at a faster rate than G-lignin-rich biomass like softwoods.[1][4]
Comparative Reactivity in Delignification Processes
The difference in reactivity between S and G lignin is a critical factor in both industrial and research settings. This disparity influences the efficiency of pulping processes and the design of biorefinery strategies for converting biomass into biofuels and biochemicals.
Alkaline Delignification
In alkaline environments, such as those used in kraft and soda pulping, the cleavage of β-aryl ether bonds is a predominant degradation pathway for lignin. Studies utilizing lignin model compounds have conclusively shown that the β-aryl ether bonds in syringyl models are cleaved at a significantly faster rate than those in guaiacyl models.[1][2] This is because the methoxy group in the S-unit directs the chemical environment of the aromatic ring, facilitating the cleavage of the ether linkage.
The stereochemistry of the β-O-4 linkage also influences reactivity, with the erythro form being more labile than the threo form. The presence of a syringyl nucleus further amplifies this reactivity difference between the two diastereomers.[2][5]
Acidic Delignification
Under acidic conditions, the delignification mechanism proceeds through the formation of benzylic carbocation intermediates. While direct comparative kinetic data for S and G models under acidic conditions is less abundant in the provided search results, the general principle of S-lignin's higher reactivity is expected to hold due to the electronic effects of the methoxy groups. The cleavage of β-O-4 linkages is also a key reaction in acidic delignification.[6]
Quantitative Data on Delignification
The preferential removal of syringyl units during delignification is reflected in the changing S/G ratio of the residual lignin. As the process progresses, the S/G ratio tends to decrease, indicating that S-lignin is being removed more rapidly than G-lignin.[7]
Table 1: Reactivity Comparison of Syringyl and Guaiacyl Lignin Models
| Feature | Syringyl (S) Lignin Model | Guaiacyl (G) Lignin Model | Reference |
| Reactivity in Alkaline Delignification | Higher | Lower | [1][2][3][4] |
| Predominant Linkage Type | More β-O-4 aryl ether bonds | More condensed C-C bonds | [3] |
| Rate of β-Aryl Ether Cleavage | Faster | Slower | [1][2] |
| Tendency for Condensation Reactions | Lower | Higher | [8] |
| Impact on Delignification Rate of Biomass | Faster (characteristic of hardwoods) | Slower (characteristic of softwoods) | [1][4] |
Experimental Protocols
The following sections outline generalized experimental protocols for studying the reactivity of S and G lignin models in delignification.
Synthesis of Lignin Model Compounds
Lignin model compounds, such as β-O-4 dimers of syringyl and guaiacyl types, are synthesized to represent the key linkages found in native lignin. These syntheses typically involve multi-step organic reactions, starting from commercially available phenols like guaiacol (B22219) and syringol. The purity and structure of the synthesized models are confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Delignification Reactions of Lignin Model Compounds
Objective: To compare the degradation kinetics of S and G lignin model compounds under controlled delignification conditions.
Materials:
-
Syringyl β-O-4 model compound
-
Guaiacyl β-O-4 model compound
-
Alkaline solution (e.g., NaOH) or acidic solution (e.g., HCl, formic acid)
-
Reaction vessel (e.g., stainless steel autoclave)
-
Temperature and pressure control system
-
Quenching solution (e.g., ice-cold water, acid/base for neutralization)
-
Internal standard for chromatographic analysis
Procedure:
-
A known concentration of the lignin model compound is dissolved in the chosen delignification liquor.
-
The reaction mixture is transferred to the reaction vessel.
-
The vessel is sealed and heated to the desired reaction temperature (e.g., 140-170°C) for a specific duration.
-
Aliquots of the reaction mixture are withdrawn at different time intervals.
-
The reaction in the aliquots is immediately quenched to stop further degradation.
-
The degradation products and the remaining amount of the model compound are quantified using analytical techniques like HPLC or GC-MS.
-
The reaction rates are calculated from the disappearance of the starting material over time.
Analysis of Delignification of Wood Samples
Objective: To investigate the change in S/G ratio in wood biomass during delignification.
Materials:
-
Wood meal (e.g., hardwood and softwood)
-
Delignification liquor (e.g., kraft pulping liquor)
-
Pulping digester
-
Analytical pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) system
Procedure:
-
Wood meal is subjected to delignification in a pulping digester under controlled conditions (temperature, time, chemical charge).
-
Pulp samples are collected at different stages of delignification.
-
The residual lignin in the pulp samples is analyzed using Py-GC-MS.
-
The relative abundance of syringyl and guaiacyl pyrolysis products is determined.
-
The S/G ratio is calculated for each delignification stage to track the preferential removal of lignin units.[7]
Visualizing Lignin Structures and Delignification Pathways
The following diagrams illustrate the chemical structures of syringyl and guaiacyl units and a simplified representation of the key delignification pathway.
Caption: Chemical structures of Syringyl (S) and Guaiacyl (G) lignin units.
Caption: Simplified pathway of delignification highlighting the faster cleavage of S-lignin.
Caption: Experimental workflow for comparing S and G lignin reactivity.
References
- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 2. Reactivity of lignin with different composition of aromatic syringyl/guaiacyl structures and erythro/threo side chain structures in β-O-4 type during alkaline delignification: as a basis for the different degradability of hardwood and softwood lignin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lignocellulose fractionation and lignin depolymerization using glycerol and acidic ionic liquids: Identification of the main products by GC-MS :: BioResources [bioresources.cnr.ncsu.edu]
- 7. Reactivity of syringyl and guaiacyl lignin units and delignification kinetics in the kraft pulping of Eucalyptus globulus wood using Py-GC-MS/FID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "The Difference between Guaiacyl and Guaiacyl-Syringyl Lignins in their" by Vincent L. Chiang and Masamitsu Funaoka [digitalcommons.mtu.edu]
A Researcher's Guide to Assessing the Purity of Synthetic threo-Syringylglycerol and Its Alternatives
For researchers, scientists, and drug development professionals, the purity of synthetic compounds is paramount. This guide provides a comprehensive comparison of methods to assess the purity of threo-Syringylglycerol, a key model compound in lignin (B12514952) research. It also explores alternative compounds and presents supporting experimental data to aid in the selection of appropriate research tools.
Introduction to this compound and Its Importance
This compound is a valuable synthetic compound that serves as a model for the β-O-4 ether linkage found in syringyl-rich lignin. Understanding the cleavage and modification of this linkage is crucial for the development of efficient biomass conversion technologies and for studying the biological roles of lignin-derived compounds. The stereochemistry of syringylglycerol is critical, with the threo isomer being of particular interest in many studies. Given its synthetic origin, a thorough assessment of its purity is essential to ensure the validity of experimental results.
Purity Assessment of Synthetic this compound
The synthesis of this compound can result in a mixture of stereoisomers and other impurities. The primary impurity of concern is the diastereomeric erythro-Syringylglycerol. Other potential impurities include unreacted starting materials such as syringaldehyde, and by-products like syringyl alcohol and 2,6-dimethoxyphenol.
Several analytical techniques are employed to determine the chemical and stereochemical purity of synthetic this compound.
Table 1: Analytical Techniques for Purity Assessment of this compound
| Analytical Technique | Purpose | Key Parameters Measured |
| High-Performance Liquid Chromatography (HPLC) | ||
| - Chiral HPLC | Separation of enantiomers | Enantiomeric excess (e.e.) |
| - Reversed-Phase HPLC | Separation of diastereomers and other impurities | Diastereomeric excess (d.e.), Peak purity |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ||
| - ¹H NMR | Differentiation of diastereomers, Structural confirmation | Chemical shift (δ), Coupling constants (J) |
| - Quantitative NMR (qNMR) | Determination of absolute purity and concentration | Integral ratios against a certified reference material |
| Mass Spectrometry (MS) | ||
| - Coupled with HPLC (HPLC-MS) | Identification and quantification of impurities | Mass-to-charge ratio (m/z) of parent and fragment ions |
Experimental Protocols
1. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying the enantiomers of this compound.
-
Column: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective. A common choice is a cellulose tris(3,5-dimethylphenylcarbamate) coated silica (B1680970) gel column.
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is typically used. The ratio can be optimized to achieve the best separation. For example, a starting point could be 90:10 (v/v) n-hexane:isopropanol.
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Detection: UV detection at a wavelength of 280 nm is suitable for syringyl compounds.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for distinguishing between the threo and erythro diastereomers of syringylglycerol. The chemical shifts of the protons on the glycerol (B35011) side chain are sensitive to the stereochemistry.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated acetone (B3395972) (acetone-d₆) are commonly used.
-
Key Diagnostic Signals: The chemical shift difference between the two diastereotopic protons at the γ-position (Hγ) of the glycerol side chain is a key indicator. In the threo isomer, this difference is typically larger than in the erythro isomer.
-
Procedure:
-
Prepare a sample by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent.
-
Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz for good resolution.
-
Integrate the characteristic signals for the threo and erythro isomers to determine the diastereomeric ratio.
-
3. Quantitative NMR (qNMR)
qNMR can be used to determine the absolute purity of a this compound sample.
-
Internal Standard: A certified reference material with a known purity and concentration, such as maleic anhydride (B1165640) or dimethyl sulfone, is used. The internal standard should have signals that do not overlap with the analyte signals.
-
Procedure:
-
Accurately weigh a known amount of the this compound sample and the internal standard.
-
Dissolve the mixture in a deuterated solvent.
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
The purity of the analyte is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.
-
Workflow for Purity Assessment
Caption: Workflow for the comprehensive purity assessment of synthetic this compound.
Alternatives to this compound in Lignin Research
While this compound is a valuable tool, other lignin model compounds are also widely used in research. The choice of model compound often depends on the specific research question.
-
erythro-Syringylglycerol: The diastereomer of the threo form, it is used to study the stereochemical effects on lignin degradation and modification.
-
threo/erythro-Guaiacylglycerol-β-guaiacyl ether: This compound models the β-O-4 linkage in guaiacyl-rich lignin, which is predominant in softwoods.
-
Coniferyl alcohol and Sinapyl alcohol: These are the primary monolignol precursors of lignin. They are used to study the enzymatic polymerization process and the initial stages of lignification.
Comparative Performance Data
The reactivity of these model compounds can differ significantly, which has implications for their use in studying lignin degradation.
Table 2: Comparative Reactivity of Lignin Model Compounds in Alkaline Delignification
| Compound | Relative Reactivity (β-O-4 cleavage) | Notes |
| erythro-Guaiacylglycerol-β-guaiacyl ether | ~4 | The erythro isomer is generally more reactive than the threo isomer.[1][2][3] |
| threo-Guaiacylglycerol-β-guaiacyl ether | 1 | Baseline for comparison. |
| Syringyl-type β-O-4 models | 2.7 - 8.0 | The presence of a syringyl nucleus significantly accelerates the cleavage rate compared to guaiacyl models.[2] |
This difference in reactivity is attributed to the electronic and steric effects of the methoxy (B1213986) groups on the aromatic ring. The higher reactivity of syringyl units is a key factor in the relative ease of delignification of hardwoods compared to softwoods.
Logical Relationship of Lignin Model Compounds
References
Unraveling the Antioxidant Potential of Threo-Syringylglycerol: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the antioxidant landscape of phenolic compounds is crucial for innovation in therapeutics and nutraceuticals. This guide provides a comparative analysis of the antioxidant potential of threo-syringylglycerol against other relevant phenols, supported by available experimental data. Due to a lack of direct comparative studies on this compound, this guide utilizes data from its closely related lignan, syringaresinol (B1662434), and other pertinent phenolic compounds to provide a valuable reference point.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is often evaluated by its ability to scavenge synthetic radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). This activity is typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), where a lower value indicates greater antioxidant potency.
| Compound | Assay | IC50 / EC50 (µM) | Reference Compound | IC50 / EC50 (µM) |
| Syringaresinol | DPPH | 16.90 ± 0.89 | Vitamin C | 15.01 ± 0.81 |
| Syringaresinol | ABTS | 10.35 (EC50 in mg/mL) | Ascorbic Acid | Similar potency |
| Syringic Acid | DPPH | 9.8 ± 0.4 (µg/mL) | Trolox | 6.3 ± 1.4 (µg/mL) |
| Gallic Acid | DPPH | - | - | - |
| Ascorbic Acid | DPPH | - | - | - |
| Trolox | DPPH | - | - | - |
Note: The EC50 value for Syringaresinol in the ABTS assay was reported in mg/mL and has not been converted to µM in this table due to the lack of precise molar concentration in the source. Data for Gallic Acid, Ascorbic Acid, and Trolox are widely available but vary significantly between studies; therefore, they are included as common reference points without specific values.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for the DPPH and ABTS assays, commonly employed to assess antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow. This change in absorbance is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compound (e.g., this compound)
-
Reference antioxidant (e.g., Ascorbic Acid, Trolox, Gallic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: A series of concentrations of the test compound and reference antioxidant are prepared in the same solvent as the DPPH solution.
-
Reaction: In a 96-well plate, a specific volume of the DPPH solution (e.g., 100 µL) is added to a specific volume of each sample concentration (e.g., 100 µL). A blank well contains the solvent and the DPPH solution, while a control well contains the solvent and the sample.
-
Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which decolorizes in the presence of an antioxidant.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compound
-
Reference antioxidant
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ solution: A stock solution of ABTS (e.g., 7 mM) is mixed with a solution of potassium persulfate (e.g., 2.45 mM) and left to stand in the dark at room temperature for 12-16 hours. This allows for the formation of the ABTS•+ radical cation.
-
Dilution of ABTS•+ solution: Before the assay, the ABTS•+ stock solution is diluted with PBS or ethanol to obtain an absorbance of approximately 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: A series of concentrations of the test compound and reference antioxidant are prepared.
-
Reaction: In a 96-well plate, a large volume of the diluted ABTS•+ solution (e.g., 190 µL) is added to a small volume of each sample concentration (e.g., 10 µL).
-
Incubation: The plate is incubated in the dark at room temperature for a short period (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay, and the IC50 value is determined.
Signaling Pathways and Mechanistic Insights
Phenolic compounds, including syringylglycerol derivatives, exert their antioxidant effects through various mechanisms that often involve the modulation of cellular signaling pathways. These compounds can directly scavenge free radicals and also influence the expression and activity of endogenous antioxidant enzymes.
One of the key pathways involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. Under conditions of oxidative stress, phenolic compounds can promote the dissociation of Nrf2 from its inhibitor, Keap1. Subsequently, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes, including those for heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).
Figure 1. Simplified diagram of the Nrf2-ARE antioxidant signaling pathway activated by phenolic compounds.
Experimental Workflow Overview
The general workflow for comparing the antioxidant potential of different phenolic compounds involves several key stages, from sample preparation to data analysis.
Figure 2. General experimental workflow for comparing antioxidant activity.
Logical Relationship of Antioxidant Evaluation
The assessment of a compound's antioxidant potential is a multi-faceted process. It begins with the fundamental chemical structure, which dictates its inherent radical scavenging ability. This is then quantified through in vitro assays, and the underlying biological mechanisms are explored through cellular studies.
Figure 3. Logical relationship in the evaluation of antioxidant potential.
A Comparative Guide to the Quantitative Analysis of threo-Syringylglycerol: Method Validation and Protocols
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of threo-syringylglycerol, a key lignin (B12514952) monomer, is crucial for various research and industrial applications, including biofuel development, pulp and paper processing, and the synthesis of fine chemicals. This guide provides a comparative overview of validated analytical methods for the quantification of this compound and related lignin monomers, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) following thioacidolysis. Due to a lack of directly comparable, fully validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods specifically for this compound in the reviewed literature, this guide will detail a well-established GC-MS method and present a general framework for the validation of alternative chromatographic techniques.
Data Presentation: A Comparative Overview of Analytical Methods
| Parameter | Thioacidolysis-GC-MS | HPLC-UV/DAD (Representative) | LC-MS/MS (Representative) |
| Linearity (R²) | > 0.99 | Typically > 0.99 | Typically > 0.99 |
| Limit of Detection (LOD) | Analyte Dependent | Analyte Dependent | Generally the lowest |
| Limit of Quantification (LOQ) | Ensured for monomer quantification in biomass | Analyte Dependent | Generally the lowest |
| Accuracy (% Recovery) | Not explicitly stated in reviewed sources | Typically 95-105% | Typically 90-110% |
| Precision (%RSD) | ≤ 10.5% | Typically < 5% | Typically < 15% |
| Sample Preparation | Derivatization (Thioacidolysis) Required | Minimal, if any | Minimal, if any |
| Specificity | High (Mass Analyzer) | Moderate to High | Very High (MS/MS) |
| Throughput | Can be high-throughput with fast GC | Generally High | Generally High |
Experimental Protocols
Thioacidolysis followed by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is a widely used and validated technique for the quantification of lignin monomers, including syringylglycerol, released from the β-O-4 ether linkages within the lignin polymer.
1. Sample Preparation (Thioacidolysis):
-
Weigh 1-2 mg of dried biomass into a reaction vial.
-
Add an internal standard solution (e.g., tetracosane).
-
Add the thioacidolysis reagent (a solution of ethanethiol (B150549) and boron trifluoride etherate in a suitable solvent like dioxane).
-
Seal the vial and heat at 100°C for 4 hours.
-
After cooling, neutralize the reaction with a suitable base (e.g., sodium bicarbonate).
-
Extract the thioethylated monomers with an organic solvent (e.g., dichloromethane).
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent and re-dissolve the residue in a known volume of a suitable solvent for GC-MS analysis.
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B LTM Series II (or equivalent).
-
Column: 10 m × 100 μm × 0.10 μm DB-5 (or equivalent).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 130°C for 2 minutes, then ramp at 150°C/min to 325°C.
-
Carrier Gas: Helium at a constant flow of 0.6 mL/min.
-
Mass Spectrometer: Operated in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.
-
Ionization: Electron Ionization (EI) at 70 eV.
3. Calibration:
-
Prepare calibration standards using purified syringyl arylglycerol monomer.
-
Subject the standards to the same thioacidolysis procedure as the samples.
-
Generate a calibration curve by plotting the peak area ratio of the syringylglycerol derivative to the internal standard against the concentration.
Mandatory Visualizations
Caption: Workflow for the quantification of this compound using Thioacidolysis-GC-MS.
Concluding Remarks
The thioacidolysis-GC-MS method stands as a robust and validated approach for the quantitative analysis of this compound and other lignin monomers. Its high specificity, stemming from the use of a mass spectrometer, and the potential for high-throughput analysis make it a valuable tool for researchers. While fully validated, directly comparable HPLC-UV or LC-MS/MS methods for this compound are not as extensively documented in the public literature, the principles of method validation outlined by international guidelines (e.g., ICH) provide a clear pathway for the development and implementation of such methods. The choice of analytical technique will ultimately depend on the specific research question, available instrumentation, required sensitivity, and the complexity of the sample matrix. Researchers are encouraged to perform in-house validation to ensure the chosen method is fit for its intended purpose.
A Comparative Guide to the Enantioselective Separation of threo-Syringylglycerol Isomers
For Researchers, Scientists, and Drug Development Professionals
The precise separation of enantiomers is a critical challenge in chemical analysis, particularly within the pharmaceutical and natural product sectors. The threo-isomers of syringylglycerol, a common substructure in lignans (B1203133) and other bioactive compounds, present such a challenge. This guide provides an objective comparison of methodologies for the enantioselective separation of threo-syringylglycerol isomers, supported by experimental data to aid researchers in selecting the most suitable approach for their analytical needs.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) stands as the most prevalent and effective technique for the enantiomeric resolution of this compound and its derivatives. Polysaccharide-based CSPs, in particular, have demonstrated considerable success in this area.
Polysaccharide-Based Chiral Stationary Phases
Columns with chiral selectors derived from cellulose (B213188) and amylose (B160209) are widely recognized for their broad applicability in separating a diverse range of chiral compounds. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, driven by a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.
One notable example is the use of a cellulose-based chiral stationary phase for the separation of this compound-8-O-4'-(sinapyl alcohol) ether (threo-SGSE) enantiomers, which are structurally very similar to this compound.
Table 1: Comparative Performance of a Chiral HPLC Method for this compound Derivative Enantiomers [1]
| Parameter | Method 1: Chiral HPLC of threo-SGSEs |
| Chiral Stationary Phase | Daicel Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 250 x 4.6 mm |
| Mobile Phase | Ethanol (B145695)/n-hexane (23:77, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 280 nm |
| Enantiomeric Composition | (+)-threo : (-)-threo = 45.2 : 54.8 (9.6% e.e) |
This method demonstrates the successful baseline separation of the threo enantiomers, providing quantitative data on their relative abundance. The choice of a normal-phase mobile phase (hexane and ethanol) is typical for polysaccharide-based CSPs and offers good selectivity.
Experimental Protocols
Detailed Methodology for Chiral HPLC Separation of this compound-8-O-4'-(sinapyl alcohol) ether Enantiomers[1]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV detector.
2. Chromatographic Conditions:
-
Chiral Column: Daicel Chiralcel OD-H (250 x 4.6 mm).
-
Mobile Phase: A mixture of ethanol and n-hexane in a 23:77 (v/v) ratio. The solvents should be of HPLC grade.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
The sample containing the this compound-8-O-4'-(sinapyl alcohol) ether isomers is dissolved in the mobile phase or a compatible solvent.
-
The solution is filtered through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
4. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Monitor the separation at 280 nm and record the chromatogram.
-
The enantiomeric composition can be determined by integrating the peak areas of the two separated enantiomers.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the enantioselective separation of this compound isomers using chiral HPLC.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling threo-Syringylglycerol
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides procedural guidance for the safe use of threo-Syringylglycerol (CAS No. 121748-11-6) in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety.[1][2] The recommended PPE is outlined below.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn to prevent eye contact with dust or splashes. |
| Hand Protection | Chemical Impermeable Gloves | Nitrile or neoprene gloves are recommended.[2] Gloves should be inspected prior to use and changed immediately if contaminated, punctured, or torn. |
| Body Protection | Laboratory Coat or Disposable Gown | A lab coat or gown should be worn to protect skin and clothing.[2] |
| Respiratory Protection | NIOSH-approved Respirator | Required when working with fine powders or in poorly ventilated areas to avoid inhalation of dust. |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1]
-
Avoid direct contact with skin and eyes.[1]
-
Use non-sparking tools to prevent ignition sources.[1]
-
Prevent fire caused by electrostatic discharge.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials and foodstuff containers.[1]
-
Some suppliers recommend a storage temperature of -20°C.[3]
Accidental Release Measures
In the event of a spill or accidental release, follow these procedures to mitigate exposure and safely clean the affected area.
| Step | Action |
| 1. Evacuation | Evacuate personnel to a safe area. Keep people away from and upwind of the spill. |
| 2. Secure the Area | Remove all sources of ignition. |
| 3. Containment | Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1] |
| 4. Cleanup | Collect the spilled material using spark-proof tools and explosion-proof equipment. Adhered or collected material should be promptly disposed of in suitable, closed containers.[1] |
| 5. Ventilation | Ensure adequate ventilation of the area. |
First Aid Measures
Immediate first aid is crucial in case of exposure to this compound.
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor. |
Disposal Plan
All chemical waste, including this compound and any contaminated materials, must be disposed of in accordance with local, state, and federal regulations.
-
Collect waste in suitable, closed containers labeled for chemical waste.[1]
-
Discharge into the environment must be avoided.[1]
-
Dispose of the material through a licensed professional waste disposal service.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Figure 1. Standard Workflow for Handling this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
